4-Nitropyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 30350. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
4-nitropyridine | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O2/c8-7(9)5-1-3-6-4-2-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEXIEMAAKBNTFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2074453 | |
| Record name | Pyridine, 4-nitro- | |
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Molecular Weight |
124.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1122-61-8 | |
| Record name | 4-Nitropyridine | |
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| Record name | 4-Nitropyridine | |
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| Record name | Pyridine, 4-nitro- | |
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| Record name | 4-NITROPYRIDINE 95% | |
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| Record name | 4-NITROPYRIDINE | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Advent of 4-Nitropyridine: A Technical Guide to its Discovery and First Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal discovery and seminal synthesis of 4-nitropyridine, a cornerstone heterocyclic compound in medicinal chemistry and synthetic organic chemistry. Understanding the historical context and the evolution of its synthesis provides a foundational perspective for contemporary research and development. This document details the key conceptual breakthroughs and provides a granular look at the experimental protocols that brought this important molecule to the forefront of chemical science.
The Discovery: A Tale of Activated Pyridines
The direct nitration of pyridine is an arduous task. The lone pair of electrons on the nitrogen atom readily protonates in the strongly acidic conditions required for nitration, forming the pyridinium ion. This positively charged species is highly deactivated towards electrophilic aromatic substitution, resulting in extremely low yields of nitrated products, primarily the 3-nitro isomer, under harsh conditions.
The breakthrough that paved the way for the synthesis of this compound was the discovery of pyridine-N-oxide . In 1926, Jakob Meisenheimer first reported the N-oxidation of pyridine using peroxybenzoic acid. This transformation was revolutionary because the N-oxide functional group fundamentally alters the electronic properties of the pyridine ring. The oxygen atom, through resonance, donates electron density to the pyridine ring, particularly at the 2- and 4-positions, thereby activating these positions for electrophilic attack.
This activation was the key that unlocked the efficient synthesis of 4-substituted pyridines. It was not until the late 1940s that this potential was fully realized for nitration. In 1947, Eiji Ochiai and E. Hayashi published their work on the nitration of pyridine-N-oxide, successfully synthesizing This compound-N-oxide in high yield.[1] Independently, H. J. den Hertog and J. Overhoff in the Netherlands were also investigating the reactivity of pyridine-N-oxide and reported similar findings around 1950.[2]
The final step, the deoxygenation of this compound-N-oxide to afford This compound , was subsequently developed, with reagents like phosphorus trichloride (PCl₃) becoming a standard method for this transformation.[3] This three-step sequence—N-oxidation, nitration, and deoxygenation—remains the most fundamental and historically significant route to this compound.
Core Synthetic Pathways
The logical workflow for the first synthesis of this compound is a three-stage process, starting from pyridine. Each stage represents a critical chemical transformation that collectively circumvents the inherent unreactivity of the pyridine ring to direct nitration.
Signaling Pathway of Electrophilic Substitution
The rationale behind the synthetic route is best understood by considering the electronic changes in the pyridine ring upon N-oxidation. The N-oxide group activates the 4-position for electrophilic attack, a stark contrast to the deactivation seen in the pyridinium ion.
Experimental Protocols
The following sections provide detailed methodologies for the key transformations in the historical and common syntheses of this compound.
Step 1: N-Oxidation of Pyridine to Pyridine-N-Oxide
This procedure is based on early methods utilizing hydrogen peroxide in acetic acid, a safer alternative to peroxybenzoic acid.
Materials:
-
Pyridine
-
Glacial Acetic Acid
-
30-35% Hydrogen Peroxide (H₂O₂)
-
Sodium Carbonate (Na₂CO₃)
-
Chloroform
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve pyridine in glacial acetic acid.
-
To this solution, add hydrogen peroxide portion-wise. The reaction is exothermic and the temperature should be monitored.
-
Heat the reaction mixture at 70-80°C for several hours.
-
After the reaction is complete (monitored by TLC), cool the mixture and concentrate it under reduced pressure to remove the bulk of the acetic acid.
-
Dilute the residue with water and again concentrate under vacuum.
-
Make the residue strongly alkaline by the addition of solid sodium carbonate.
-
Extract the aqueous mixture with chloroform multiple times.
-
Dry the combined chloroform extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield pyridine-N-oxide as a crystalline solid.
Step 2: Nitration of Pyridine-N-Oxide to this compound-N-Oxide
This protocol is representative of the original methods developed in the late 1940s.[4]
Materials:
-
Pyridine-N-Oxide
-
Fuming Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Saturated Sodium Carbonate Solution
Procedure:
-
In a flask, carefully prepare a nitrating mixture by slowly adding concentrated sulfuric acid to fuming nitric acid while cooling in an ice bath.
-
In a separate three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, place the pyridine-N-oxide.
-
Heat the pyridine-N-oxide to approximately 60°C.
-
Slowly add the nitrating mixture dropwise from the addition funnel, maintaining the reaction temperature.
-
After the addition is complete, heat the reaction mixture to 125-130°C for 3 hours.[4]
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow, portion-wise addition of a saturated sodium carbonate solution until a pH of 7-8 is reached. This will cause the product to precipitate.
-
Collect the yellow crystalline precipitate by vacuum filtration and wash it with cold water.
-
The crude this compound-N-oxide can be further purified by recrystallization from acetone or water.
Step 3: Deoxygenation of this compound-N-Oxide to this compound
This procedure utilizes phosphorus trichloride, a common and effective reagent for the deoxygenation of pyridine-N-oxides.[5]
Materials:
-
This compound-N-Oxide
-
Phosphorus Trichloride (PCl₃)
-
Chloroform (or another suitable solvent like 1,2-dichloroethane)
-
Sodium Carbonate Solution
-
Anhydrous Sodium Sulfate
Procedure:
-
Dissolve this compound-N-oxide in chloroform in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Cool the solution in an ice bath.
-
Slowly add phosphorus trichloride dropwise to the stirred solution.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for a few hours.
-
Monitor the reaction for the disappearance of the starting material by TLC.
-
Cool the reaction mixture and carefully pour it into a beaker containing a cold sodium carbonate solution to neutralize the excess acid and PCl₃.
-
Separate the organic layer and extract the aqueous layer with chloroform.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield this compound.
Quantitative Data Summary
The following tables summarize the quantitative data from various reported syntheses, highlighting the evolution of reaction conditions and yields.
Table 1: N-Oxidation of Pyridine
| Oxidizing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Peroxybenzoic Acid | Chloroform | Room Temp | 24 | ~70-80 |
| H₂O₂ / Acetic Acid | Acetic Acid | 70-80 | 3-12 | >90 |
| H₂O₂ / Maleic Anhydride | Water | 70 | 4 | ~95 |
Table 2: Nitration of Pyridine-N-Oxide
| Nitrating Agent | Temperature (°C) | Time (h) | Yield (%) |
| Fuming HNO₃ / H₂SO₄ | 125-130 | 3 | ~42-90+ |
| KNO₃ / H₂SO₄ | 90-100 | 5 | ~80-90 |
| Fuming HNO₃ | 100 | 6 | ~75 |
Table 3: Deoxygenation of this compound-N-Oxide
| Deoxygenating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| PCl₃ | Chloroform | Reflux | 2-4 | >90 |
| PBr₃ | Benzene | Reflux | 1 | ~95 |
| Fe / Acetic Acid | Acetic Acid | Reflux | 1-2 | ~85-95 |
| NaBH₄ / CoCl₂ | Methanol | Room Temp | 0.5 | >90 |
| Continuous Flow (PCl₃) | Acetonitrile/DCE | 50 | 5 min | 83 (overall) |
Note: Yields can vary significantly based on the specific reaction scale and purification methods.[4][5]
Conclusion
The discovery and development of the synthesis of this compound represent a significant chapter in the history of heterocyclic chemistry. The initial challenge of pyridine's inertness to electrophilic substitution was elegantly overcome by the strategic use of the N-oxide functionality. This conceptual leap not only provided a practical route to this compound but also opened up a vast field of pyridine chemistry, enabling the synthesis of a multitude of derivatives that are now integral to the pharmaceutical and agrochemical industries. The evolution from early batch processes to modern continuous flow methodologies underscores the ongoing innovation in synthetic chemistry, continually refining these foundational reactions for greater efficiency and safety. For researchers and drug development professionals, a deep understanding of this history provides not only a practical toolkit of synthetic methods but also an appreciation for the creative problem-solving that drives chemical innovation.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. This compound synthesis requested , Hive Chemistry Discourse [chemistry.mdma.ch]
- 3. Photocatalytic deoxygenation of N–O bonds with rhenium complexes: from the reduction of nitrous oxide to pyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CN1743313A - One-step reaction method for preparing this compound-nitrogen oxide and halogenated-4-nitropyridine-nitrogen oxide - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physical and Chemical Properties of 4-Nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitropyridine is a pivotal heterocyclic compound widely utilized as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialized organic materials. Its chemical structure, featuring a pyridine ring activated by a strong electron-withdrawing nitro group at the C-4 position, imparts unique reactivity that is of significant interest in medicinal chemistry and drug design. The electron-deficient nature of the aromatic ring makes it susceptible to nucleophilic attack, a characteristic exploited in the construction of more complex molecular architectures. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and logical diagrams to illustrate its chemical behavior.
Physical and Chemical Properties
The fundamental properties of this compound are summarized below. For clarity, comparative data for its common precursor, this compound N-oxide, is also included to prevent potential data misattribution.
General and Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₅H₄N₂O₂ | [1][2] |
| Molecular Weight | 124.10 g/mol | [2] |
| CAS Number | 1122-61-8 | [1] |
| Appearance | Yellow crystalline solid | [1] |
| Odor | Odorless | [1] |
| Melting Point | 49-50 °C | |
| Boiling Point | 85 °C @ 15 Torr | |
| pKa | 1.61 (at 25 °C) | [1] |
| Solubility | Sparingly soluble in water | [1] |
| Density (Predicted) | ~1.313 g/cm³ |
Note: this compound N-oxide (CAS: 1124-33-0), a common and stable precursor, has a significantly higher melting point, typically in the range of 159-164 °C.
Spectroscopic Data of this compound
Spectroscopic analysis is critical for the identification and characterization of this compound. Key experimental and expected spectral data are provided below.
| Spectroscopy | Data and Interpretation | Source(s) |
| ¹H NMR | (400 MHz, CDCl₃): δ 8.92 (dd, J = 4.7, 1.5 Hz, 2H, H-2/H-6), 8.01 (dd, J = 4.7, 1.6 Hz, 2H, H-3/H-5). The strong deshielding of all protons is due to the electron-withdrawing effects of both the ring nitrogen and the nitro group. | |
| ¹³C NMR | Experimental data is not readily available. Based on pyridine (C2: 150 ppm, C3: 124 ppm, C4: 136 ppm)[3], the C4 signal is expected to be significantly downfield due to the direct attachment of the NO₂ group. C2/C6 and C3/C5 signals will also be shifted. | [3] |
| IR Spectroscopy | Expected characteristic bands (cm⁻¹): ~3100-3000 (Aromatic C-H stretch), ~1600 & ~1500 (C=C & C=N ring stretch), ~1550-1475 (Asymmetric NO₂ stretch), ~1360-1290 (Symmetric NO₂ stretch). | [2] |
| UV-Vis Spectroscopy | Specific λmax data is not readily available. Pyridine absorbs at ~254 nm. The presence of the nitro group (a chromophore) in conjugation with the ring is expected to cause a bathochromic (red) shift to a longer wavelength. For comparison, this compound N-oxide absorbs in the 330-355 nm range[1]. | [1] |
Experimental Protocols
Detailed methodologies for the synthesis and key reactions of this compound are essential for its practical application in a research and development setting.
Protocol 1: Two-Step Continuous Flow Synthesis of this compound
This modern and scalable method involves the nitration of pyridine N-oxide followed by a deoxygenation reaction.
Step 1: Nitration of Pyridine N-oxide to this compound N-oxide
-
Reagent Preparation : Prepare a nitrating mixture of fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).
-
Reaction Setup : In a continuous flow reactor, establish separate feed lines for a solution of pyridine N-oxide and the nitrating mixture.
-
Execution : Pump the reactant streams into a mixing zone and then through a heated reaction coil (typically >90 °C). The residence time in the coil is optimized to ensure complete conversion.
-
Work-up : The output stream from the reactor is continuously fed into a quenching solution of ice water. The pH is then carefully neutralized with a base, such as sodium carbonate, causing the this compound N-oxide to precipitate.
-
Isolation : The precipitated product is isolated via filtration and washed before being used in the next step.
Step 2: Deoxygenation to this compound
-
Reagent Preparation : Prepare a solution of a deoxygenating agent, such as phosphorus trichloride (PCl₃), in a suitable solvent (e.g., acetonitrile).
-
Reaction Setup : The this compound N-oxide from the previous step is dissolved in a solvent like 1,2-dichloroethane (DCE).
-
Execution : In a second flow reactor, the streams of this compound N-oxide and PCl₃ are mixed and passed through a heated reaction coil (e.g., 50 °C) with a short residence time (e.g., 5 minutes).
-
Work-up : The output stream is cooled, and the reaction is quenched with water. The mixture is neutralized with sodium carbonate, and the organic phase is separated.
-
Isolation : The organic solution is dried over anhydrous sodium sulfate (Na₂SO₄), and the solvent is removed under reduced pressure to yield this compound.
Protocol 2: Reduction of this compound N-oxide to 4-Aminopyridine
This protocol demonstrates a key transformation of the this compound scaffold, which is often performed on the N-oxide derivative.
-
Reaction Setup : To a round-bottom flask equipped with a mechanical stirrer and reflux condenser, add this compound N-oxide and a 25-30% aqueous solution of sulfuric acid.
-
Addition of Reducing Agent : While stirring, gradually add iron powder. The reaction is exothermic and the rate of addition should be controlled to maintain a manageable temperature.[1]
-
Reaction : After the addition is complete, heat the mixture to reflux. Monitor the reaction's progress by Thin Layer Chromatography (TLC).[1]
-
Work-up : Once the reaction is complete, cool the mixture to room temperature and filter to remove the iron salts. Neutralize the filtrate with sodium carbonate.
-
Isolation : The product can be isolated by one of two methods:
-
Method A (Extraction) : Extract the neutralized aqueous solution with ethyl acetate. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain 4-aminopyridine.
-
Method B (Crystallization) : Concentrate the filtrate on a rotary evaporator, extract the residue with ethanol, evaporate the ethanol, and then re-extract with hot benzene. Cooling the benzene solution will yield crystalline 4-aminopyridine.
-
Visualizations of Workflows and Reactions
The following diagrams, generated using DOT language, illustrate the key synthetic and reactive pathways for this compound.
Caption: Synthetic workflow for this compound from pyridine.
Caption: Key chemical reactions of this compound.
References
4-Nitropyridine CAS number and molecular weight
For researchers, scientists, and professionals in drug development, 4-Nitropyridine is a pivotal chemical intermediate. This guide provides a comprehensive overview of its chemical and physical properties, synthesis protocols, and applications, with a focus on its role in the creation of novel therapeutic agents.
Core Chemical Identity
This compound is a yellow crystalline solid that serves as a fundamental building block in organic synthesis. Its core identifiers are essential for accurate sourcing and regulatory compliance.
| Identifier | Value |
| CAS Number | 1122-61-8 |
| Molecular Formula | C₅H₄N₂O₂ |
| Molecular Weight | 124.10 g/mol |
| IUPAC Name | This compound |
| Synonyms | Pyridine, 4-nitro- |
Physicochemical Properties
The physicochemical properties of this compound are critical for its handling, storage, and application in various chemical reactions.
| Property | Value |
| Appearance | Yellow crystalline solid |
| Odor | Odorless |
| Solubility | Sparingly soluble in water |
| pKa | 1.61 (at 25°C) |
| Storage Temperature | Inert atmosphere, store in freezer, under -20°C |
Synthesis of this compound
The synthesis of this compound is a well-established process, often involving the nitration of pyridine N-oxide followed by deoxygenation. A two-step continuous flow synthesis has been developed to enhance safety and yield.
Experimental Protocol: Two-Step Continuous Flow Synthesis
This method minimizes the accumulation of the highly energetic and potentially explosive nitration product, making it suitable for safer scale-up.
Step 1: Nitration of Pyridine N-oxide to this compound N-oxide
-
Reagents : Pyridine N-oxide, fuming Nitric Acid (HNO₃), and concentrated Sulfuric Acid (
A Deep Dive into the Electronic Landscape of 4-Nitropyridine: A Theoretical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical approaches used to study the electronic structure of 4-nitropyridine. By leveraging computational chemistry, we can unlock a deeper understanding of this molecule's properties, reactivity, and potential applications in fields such as medicinal chemistry and materials science. This document outlines the key computational methodologies, presents quantitative data from relevant studies, and visualizes the underlying theoretical concepts.
Introduction: The Significance of this compound's Electronic Structure
This compound is a heterocyclic compound of significant interest due to the interplay between the electron-donating pyridine ring and the potent electron-withdrawing nitro group. This intramolecular relationship governs the molecule's chemical reactivity, stability, and spectroscopic properties. A thorough understanding of its electronic structure is paramount for designing novel drug candidates, functional materials, and catalysts. Theoretical studies, particularly those employing Density Functional Theory (DFT), provide a powerful and cost-effective means to investigate these properties at the atomic level.
Theoretical Framework: Modeling the Quantum World
The electronic structure of a molecule is described by the distribution of its electrons in various molecular orbitals. Theoretical chemistry provides a framework to model this distribution and predict molecular properties.
-
Density Functional Theory (DFT): DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is based on the Hohenberg-Kohn theorems, which state that the properties of a many-electron system can be determined by using the electronically degenerate ground state as the functional. In practice, the Kohn-Sham formalism is used to map the complex interacting electron system onto a fictitious system of non-interacting electrons moving in an effective potential.
-
Molecular Orbital (MO) Theory: MO theory describes the behavior of electrons in a molecule in terms of combinations of atomic wave functions. The resulting molecular orbitals can extend over all the atoms in the molecule.
-
Highest Occupied Molecular Orbital (HOMO): The HOMO is the outermost orbital containing electrons and often acts as an electron donor. Its energy level is crucial in determining the molecule's ionization potential and its reactivity towards electrophiles.
-
Lowest Unoccupied Molecular Orbital (LUMO): The LUMO is the innermost orbital without electrons and can act as an electron acceptor. Its energy level is related to the electron affinity and reactivity towards nucleophiles.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive and can be more easily excited.[1]
-
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a localized picture of the bonding and electron density distribution within a molecule. It is used to understand charge transfer, hyperconjugation, and other intramolecular interactions.
Computational Methodologies: The Virtual Experiment
The following section details a typical computational protocol for analyzing the electronic structure of this compound, based on methodologies reported for similar pyridine derivatives.[2][3]
Geometry Optimization and Vibrational Analysis
-
Initial Structure: The initial 3D structure of the this compound molecule is constructed.
-
Computational Method: Geometry optimization is performed using DFT. A common and effective functional is B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.
-
Basis Set: A suitable basis set, such as 6-311++G(d,p), is chosen to provide a good balance between accuracy and computational cost. The "++" indicates the inclusion of diffuse functions on all atoms, which are important for describing anions and weak interactions, while "(d,p)" adds polarization functions to heavy atoms and hydrogen, respectively, allowing for more flexibility in the orbital shapes.
-
Optimization Criteria: The geometry is optimized until a stationary point on the potential energy surface is found, characterized by the forces on the atoms being close to zero.
-
Frequency Calculation: To confirm that the optimized structure corresponds to a true energy minimum, a vibrational frequency analysis is performed. The absence of imaginary frequencies indicates a stable structure.
Electronic Property Calculations
-
Molecular Orbitals: The energies and spatial distributions of the HOMO and LUMO are calculated at the optimized geometry.
-
Electron Density and Charge Distribution: NBO analysis is performed to determine the natural atomic charges on each atom and to analyze intramolecular charge transfer.
-
Aromaticity: Nucleus-Independent Chemical Shift (NICS) is a common method to evaluate the aromaticity of a cyclic system. NICS values are typically calculated at the geometric center of the ring (NICS(0)). More negative NICS values generally indicate stronger aromatic character.
Results and Discussion: Quantifying the Electronic Structure
While comprehensive theoretical data specifically for this compound is not as abundant as for its N-oxide derivative, studies on a series of nitropyridines provide valuable quantitative insights.[3]
Stability and Aromaticity of Nitropyridine Isomers
The stability of different nitropyridine isomers can be compared by examining their total electronic energies. The aromaticity, a key factor in the stability and reactivity of the pyridine ring, can be quantified using NICS(0) values.
| Compound | Total Electronic Energy (Hartree) at B3LYP/6-31G(d,p) | NICS(0) (ppm) |
| Pyridine | -247.79 | -8.08 |
| 2-Nitropyridine | -452.33 | -9.22 |
| 3-Nitropyridine | -452.33 | -8.76 |
| This compound | -452.32 | -10.54 |
Data sourced from a DFT study on nitro derivatives of pyridine.[3]
From the table, we can observe that this compound possesses the most negative NICS(0) value among the mono-substituted isomers, suggesting that the substitution pattern in this compound enhances the aromatic character of the pyridine ring compared to the other isomers.
Frontier Molecular Orbitals and Intramolecular Charge Transfer
The electronic properties of this compound are dominated by the interaction between the pyridine ring and the nitro group. The visualization below illustrates the general workflow for such a computational study.
Caption: A general workflow for the computational analysis of this compound.
The strong electron-withdrawing nature of the nitro group leads to a significant intramolecular charge transfer (ICT) from the pyridine ring to the nitro group. This ICT is a key feature of the molecule's electronic structure.
Caption: Intramolecular charge transfer from the pyridine ring to the nitro group.
For a closely related molecule, 4-amino-3-nitropyridine, DFT calculations (B3LYP/6-311++G(d,p)) have been performed, providing an example of typical frontier molecular orbital energies.[2]
| Molecular Orbital | Energy (eV) |
| HOMO | -6.89 |
| LUMO | -3.11 |
| HOMO-LUMO Gap | 3.78 |
Data for 4-amino-3-nitropyridine, provided for illustrative purposes.[2]
The HOMO in such systems is typically localized on the pyridine ring, while the LUMO is predominantly centered on the electron-withdrawing nitro group. The energy gap of 3.78 eV for 4-amino-3-nitropyridine suggests a molecule with considerable stability, but one that is still reactive enough for potential applications in drug design. The exact values for this compound will differ, but the qualitative picture of the orbital distributions and the importance of the HOMO-LUMO gap remain the same.
Conclusion
Theoretical studies provide an indispensable toolkit for elucidating the electronic structure of this compound. Through methods like DFT, we can obtain detailed, quantitative information about the molecule's stability, aromaticity, and electron distribution. This knowledge is crucial for predicting its reactivity and for the rational design of new molecules with desired properties for applications in drug development and beyond. The insights gained from computational analysis guide experimental efforts, saving time and resources in the discovery and development pipeline.
References
The Dawn of 4-Nitropyridine Reactivity: A Technical Guide to Early Investigations
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the foundational literature on the reactivity of 4-nitropyridine, a key heterocyclic compound that has paved the way for advancements in medicinal chemistry and materials science. The early investigations into its chemical behavior, primarily focusing on nucleophilic aromatic substitution, laid the groundwork for the synthesis of a vast array of functionalized pyridine derivatives. This document provides a concise yet comprehensive overview of these pioneering studies, with a focus on experimental methodologies and quantitative data.
Core Reactivity: Nucleophilic Aromatic Substitution
Early research quickly established that the electron-withdrawing nature of the nitro group at the 4-position of the pyridine ring, in conjunction with the electron-deficient character of the ring itself, renders the C4 carbon highly susceptible to nucleophilic attack. This activation facilitates the displacement of the nitro group by a variety of nucleophiles, a process known as nucleophilic aromatic substitution (SNAr).
The general mechanism for this transformation is depicted below:
Summary of Early Nucleophilic Substitution Reactions
The initial explorations into the reactivity of this compound and its precursor, this compound-N-oxide, involved a range of nucleophiles. The following table summarizes the key findings from this early period, showcasing the versatility of this reaction.
| Starting Material | Nucleophile | Product | Observations |
| This compound-N-oxide | Sodium Ethoxide | 4-Ethoxypyridine-N-oxide | The nitro group is readily displaced by the ethoxide ion.[1] |
| This compound-N-oxide | Hydroxide (H₂O₂) | 4-Hydroxypyridine-N-oxide | Facile replacement of the nitro group to form the corresponding hydroxypyridine derivative. |
| This compound-N-oxide | Halide Ions (Cl⁻, Br⁻) | 4-Halopyridine-N-oxides | Demonstrates the utility in synthesizing 4-halopyridines.[2] |
| This compound-N-oxide | Iron/Acid | 4-Aminopyridine | The nitro group is reduced to an amino group, often following a substitution reaction.[3] |
Key Experimental Protocols from Early Literature
While the full experimental details from the earliest publications are not always readily accessible, the following protocols have been reconstructed based on available summaries and abstracts from the foundational work of researchers like H. J. den Hertog. These represent the typical methodologies employed in the mid-20th century.
Protocol 1: Synthesis of 4-Ethoxypyridine-N-oxide from this compound-N-oxide
This procedure is representative of the nucleophilic substitution of the nitro group with an alkoxide.
Methodology:
-
Preparation of Sodium Ethoxide: A solution of sodium ethoxide is prepared by dissolving a molar equivalent of sodium metal in absolute ethanol under anhydrous conditions.
-
Reaction: this compound-N-oxide is added to the freshly prepared sodium ethoxide solution.
-
Heating: The reaction mixture is heated under reflux for a specified period.
-
Workup: After cooling, the solvent is removed under reduced pressure. The residue is then treated with water and extracted with a suitable organic solvent (e.g., chloroform).
-
Isolation: The organic extracts are dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is evaporated to yield the crude 4-ethoxypyridine-N-oxide.
-
Purification: The product can be further purified by recrystallization or distillation under reduced pressure.
Protocol 2: Synthesis of 4-Aminopyridine via Reduction
This protocol outlines the conversion of the nitro group to an amino group, a crucial transformation for the synthesis of many pharmaceutical precursors.
Methodology:
-
Reaction Setup: this compound-N-oxide is suspended in a mixture of a mineral acid (e.g., hydrochloric acid or sulfuric acid) and water.
-
Reducing Agent: Iron filings are added portion-wise to the stirred suspension.
-
Heating: The reaction mixture is heated, often to reflux, to facilitate the reduction.
-
Neutralization: After the reaction is complete, the mixture is cooled and neutralized with a base, such as sodium carbonate, to precipitate iron salts.
-
Filtration: The reaction mixture is filtered to remove the iron salts.
-
Extraction: The filtrate is extracted with an organic solvent (e.g., ethyl acetate).[3]
-
Isolation: The organic extracts are combined, dried, and the solvent is evaporated to yield crude 4-aminopyridine.[3]
-
Purification: The product can be purified by recrystallization.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the investigation of this compound reactivity in the early 20th century.
Conclusion
The early investigations into the reactivity of this compound were instrumental in establishing the principles of nucleophilic aromatic substitution in heterocyclic chemistry. The work of pioneering chemists, through meticulous experimentation, demonstrated the facile displacement of the nitro group, opening up synthetic routes to a wide variety of 4-substituted pyridines. These foundational studies continue to be relevant for modern drug discovery and development, where the pyridine scaffold remains a privileged structure. The experimental protocols and reactivity data from this era, while lacking the sophistication of modern analytical techniques, provide a clear and enduring understanding of the fundamental chemical properties of this important molecule.
References
- 1. Nucleophilic displacements in substituted pyridine N-oxides. Part I. Kinetics of the reactions between sodium ethoxide and 2- and 4-bromo-, 4-chloro-, 2-, 3-, and 4-nitro-, 4-chloro-3,5-dimethyl-, and 3,5-dimethyl-4-nitro-pyridine 1-oxide in anhydrous ethanol - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.org [mdpi.org]
An In-depth Technical Guide to the Spectroscopic Data of 4-Nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-nitropyridine, a key heterocyclic aromatic organic compound. The information presented herein is intended to support research and development activities by providing detailed spectroscopic data, experimental protocols, and logical frameworks for spectral interpretation.
Spectroscopic Data Summary
The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy for this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.92 | dd | J₁ = 4.7 Hz, J₂ = 1.5 Hz | H-2, H-6 |
| 8.01 | dd | J₁ = 4.7 Hz, J₂ = 1.6 Hz | H-3, H-5 |
Solvent: CDCl₃, Frequency: 400 MHz
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 151.3 | C-2, C-6 |
| 145.0 | C-4 |
| 124.5 | C-3, C-5 |
Solvent: Not specified in the available literature.
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~1600, ~1480 | Medium-Strong | Aromatic C=C and C=N stretching |
| ~1530-1500 | Strong | Asymmetric NO₂ stretch |
| ~1350-1340 | Strong | Symmetric NO₂ stretch |
| ~850 | Strong | C-N stretch |
Note: The exact peak positions and intensities can vary based on the sample preparation method (e.g., KBr pellet, Nujol mull).
Table 4: UV-Vis Spectroscopic Data for this compound
| Wavelength (λmax) | Solvent | Molar Absorptivity (ε) |
| ~280 nm | Dichloromethane | Data not available |
Note: The λmax of this compound is solvent-dependent.
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accurate interpretation. The following are generalized protocols for the spectroscopic analysis of a solid organic compound like this compound.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 5-20 mg of dry this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
-
Ensure the sample is fully dissolved. If necessary, gently vortex the vial.
-
Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.
-
The final solution height in the NMR tube should be approximately 4-5 cm.
-
Cap the NMR tube securely.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 8 to 16 scans for a sufficiently concentrated sample.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: A range that encompasses all expected proton signals (e.g., 0-10 ppm).
-
Referencing: The residual solvent peak (e.g., CHCl₃ at 7.26 ppm) is used for chemical shift referencing.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher, corresponding to the proton frequency.
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Number of Scans: A higher number of scans is typically required due to the low natural abundance of ¹³C (e.g., 128 scans or more).
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: A range that encompasses all expected carbon signals (e.g., 0-200 ppm).
-
Referencing: The solvent peak (e.g., CDCl₃ at 77.16 ppm) is used for chemical shift referencing.
-
2.2. Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of dry this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.
-
The mixture should be a fine, homogeneous powder.
-
Transfer the powder to a pellet press die.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Carefully remove the pellet from the die and place it in the sample holder of the IR spectrometer.
-
-
Instrument Parameters (FT-IR):
-
Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16 to 32 scans are typically co-added to improve the signal-to-noise ratio.
-
Background: A background spectrum of the empty sample compartment (or a pure KBr pellet) should be recorded and subtracted from the sample spectrum.
-
2.3. Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable UV-grade solvent (e.g., dichloromethane, ethanol, or cyclohexane).
-
From the stock solution, prepare a series of dilutions to a final concentration that gives an absorbance reading in the optimal range of the spectrophotometer (typically 0.1 to 1.0). A typical concentration for analysis is in the range of 10⁻⁴ to 10⁻⁵ M.
-
Use quartz cuvettes with a 1 cm path length for both the sample and a solvent blank.
-
-
Instrument Parameters:
-
Spectrophotometer: A double-beam UV-Vis spectrophotometer is recommended.
-
Wavelength Range: Scan from a higher wavelength to a lower wavelength (e.g., 400 nm to 200 nm).
-
Scan Speed: A medium scan speed is generally sufficient.
-
Baseline Correction: Perform a baseline correction using a cuvette filled with the same solvent used to prepare the sample solution.
-
Analysis: Record the wavelength of maximum absorbance (λmax) and the corresponding absorbance value.
-
Visualization of Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate key workflows and logical connections in the spectroscopic analysis of this compound.
An In-depth Technical Guide to the Solubility of 4-Nitropyridine in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the solubility of 4-nitropyridine in common organic solvents. Despite a thorough review of publicly available scientific literature and databases, specific quantitative solubility data for this compound remains elusive. Consequently, this document focuses on providing a robust framework for researchers to determine the solubility of this compound through established experimental protocols. A detailed methodology for the gravimetric determination of solubility is presented, alongside a discussion of the theoretical solubility profile based on the compound's physicochemical properties. This guide is intended to be a foundational resource for scientists and professionals in drug development and other research fields requiring solubility data for this compound.
Introduction to this compound
This compound is a heterocyclic aromatic compound with the chemical formula C₅H₄N₂O₂. Its structure consists of a pyridine ring substituted with a nitro group at the fourth position. The presence of the electron-withdrawing nitro group and the nitrogen atom in the pyridine ring significantly influences its chemical and physical properties, including its solubility. Understanding the solubility of this compound is crucial for a variety of applications, including its use as a synthetic intermediate in the pharmaceutical and agrochemical industries.
Quantitative Solubility Data
Theoretical Solubility Profile
Based on the principle of "like dissolves like," the solubility of this compound can be qualitatively predicted. The molecule possesses both polar (the nitro group and the pyridine nitrogen) and non-polar (the aromatic ring) characteristics.
-
Polar Solvents: In polar protic solvents like methanol and ethanol, hydrogen bonding can occur between the solvent's hydroxyl group and the nitrogen atom of the pyridine ring or the oxygen atoms of the nitro group. In polar aprotic solvents such as acetone and ethyl acetate, dipole-dipole interactions would be the primary intermolecular force. Therefore, this compound is expected to exhibit moderate to good solubility in these solvents.
-
Non-polar Solvents: In non-polar solvents like hexane and toluene, the solubility is expected to be limited due to the significant polarity of the this compound molecule. Van der Waals forces would be the predominant interaction, which may not be sufficient to overcome the solute-solute interactions in the crystal lattice.
Experimental Protocol: Gravimetric Method for Solubility Determination
The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid compound in a liquid solvent.[1][2][3][4][5] It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.
4.1. Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate)
-
Analytical balance
-
Thermostatic shaker or water bath
-
Volumetric flasks and pipettes
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Evaporating dish or pre-weighed vials
-
Oven or vacuum desiccator
4.2. Procedure
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid this compound to a known volume of the chosen organic solvent in a sealed container (e.g., a screw-cap vial or a flask with a stopper). The presence of undissolved solid is essential to ensure that the solution is saturated.
-
Place the container in a thermostatic shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This may take several hours to days, depending on the solvent and the compound. It is advisable to periodically analyze samples until a constant concentration is observed.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is reached, allow the undissolved solid to settle.
-
Carefully withdraw a precise volume of the supernatant using a calibrated pipette.
-
Immediately filter the withdrawn sample using a syringe filter to remove any remaining solid particles. The filter material should be compatible with the organic solvent used.
-
-
Solvent Evaporation and Mass Determination:
-
Transfer the filtered saturated solution to a pre-weighed, dry evaporating dish or vial.
-
Carefully evaporate the solvent. This can be achieved by gentle heating in an oven at a temperature below the boiling point of the solvent and the decomposition temperature of this compound, or by using a rotary evaporator. For volatile solvents, evaporation at room temperature in a fume hood may be sufficient.
-
Once the solvent is completely removed, place the container with the solid residue in a vacuum desiccator to remove any residual solvent and allow it to cool to room temperature.
-
Weigh the container with the dry this compound residue on an analytical balance.
-
Repeat the drying and weighing steps until a constant mass is obtained.
-
4.3. Calculation of Solubility
The solubility can be calculated using the following formula:
Solubility ( g/100 mL) = [(Mass of container with residue - Mass of empty container) / Volume of filtered solution (mL)] x 100
The solubility can also be expressed in other units, such as mol/L, by converting the mass of the solute to moles using its molar mass.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the gravimetric determination of the solubility of this compound.
Caption: Workflow for the gravimetric determination of this compound solubility.
Conclusion
While quantitative solubility data for this compound in common organic solvents are not readily found in the public domain, this guide provides researchers with the necessary tools to generate this critical information. The detailed experimental protocol for the gravimetric method offers a reliable approach for determining the solubility of this compound. The theoretical solubility profile, based on the molecular structure, serves as a preliminary guide for solvent selection. By following the methodologies outlined in this document, researchers and drug development professionals can obtain the accurate and precise solubility data required for their specific applications.
References
Unlocking the Potential: A Technical Guide to the Research Applications of 4-Nitropyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatives of 4-nitropyridine represent a versatile class of heterocyclic compounds that have garnered significant attention across diverse scientific disciplines. The presence of the electron-withdrawing nitro group at the 4-position of the pyridine ring profoundly influences the molecule's electronic properties, rendering it a valuable scaffold in medicinal chemistry, a precursor for advanced materials with unique optical properties, and a component in innovative catalytic systems. This technical guide provides an in-depth exploration of the current and potential research applications of this compound derivatives, offering a comprehensive resource for researchers and professionals in drug development and materials science. The content herein is supported by quantitative data, detailed experimental protocols, and visual representations of key biological and experimental workflows to facilitate a deeper understanding and further investigation into this promising class of compounds.
Core Research Applications
The unique chemical structure of this compound derivatives underpins their broad spectrum of applications. The key areas of active research include their use as anticancer agents, enzyme inhibitors, nonlinear optical materials, and catalysts.
Medicinal Chemistry: A Focus on Anticancer Activity
A primary area of investigation for this compound derivatives is in the development of novel anticancer therapeutics.[1] These compounds have demonstrated significant cytotoxic activity against a range of cancer cell lines. Their mechanism of action is often multifaceted, involving the inhibition of key enzymes in cell cycle regulation and the induction of apoptosis.
Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of selected this compound derivatives against various human cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one | HepG2 (Liver Cancer) | 4.5 ± 0.3 | [2] |
| 2-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)pyridine | HepG2 (Liver Cancer) | >10 | [2] |
| Pyridine Derivative 14n (IDH2 Inhibitor) | IDH2 R140Q mutant | 0.0546 | [3] |
| Pyridine Derivative 1 (CDK2 Inhibitor) | HCT-116 (Colon) | >10 | [4] |
| Pyridine Derivative 1 (CDK2 Inhibitor) | MCF-7 (Breast) | >10 | [4] |
| Pyridine Derivative 1 (CDK2 Inhibitor) | HepG2 (Liver) | >10 | [4] |
| Pyridine Derivative 1 (CDK2 Inhibitor) | A549 (Lung) | >10 | [4] |
| Pyridine Derivative 4 (CDK2 Inhibitor) | HCT-116 (Colon) | 8.52 ± 0.71 | [4] |
| Pyridine Derivative 4 (CDK2 Inhibitor) | MCF-7 (Breast) | 9.14 ± 0.83 | [4] |
| Pyridine Derivative 4 (CDK2 Inhibitor) | HepG2 (Liver) | 7.43 ± 0.62 | [4] |
| Pyridine Derivative 4 (CDK2 Inhibitor) | A549 (Lung) | 6.88 ± 0.59 | [4] |
Enzyme Inhibition
This compound derivatives have been identified as potent inhibitors of various enzymes implicated in cancer progression, such as Cyclin-Dependent Kinase 2 (CDK2) and mutant Isocitrate Dehydrogenase 2 (IDH2).[1][3][4]
CDK2 Inhibition Data
| Compound/Derivative | Target | IC50 (µM) | Reference |
| Pyridine Derivative 1 | CDK2/cyclin A2 | 0.57 ± 0.03 | [4] |
| Pyridine Derivative 4 | CDK2/cyclin A2 | 0.24 ± 0.01 | [4] |
| Pyridine Derivative 8 | CDK2/cyclin A2 | 0.65 ± 0.04 | [4] |
| Pyridine Derivative 11 | CDK2/cyclin A2 | 0.50 ± 0.03 | [4] |
| Pyridine Derivative 14 | CDK2/cyclin A2 | 0.93 ± 0.08 | [4] |
Materials Science: Nonlinear Optical (NLO) Properties
The significant dipole moments and hyperpolarizability of this compound derivatives make them attractive candidates for applications in nonlinear optics.[5] These materials can be used in devices for optical signal processing and laser radiation protection.[6]
Nonlinear Optical Properties Data
| Compound | Dipole Moment (μ) (Debye) | Second-Order Hyperpolarizability (β) (esu) | Third-Order Hyperpolarizability (γ) (esu) | Reference |
| This compound N-oxide (NPO) | 0.97 | - | - | [5] |
| 3-Methyl-4-nitropyridine N-oxide (POM) | 0.89 | - | - | [5] |
| 2-aminopyridinium p-toluenesulphonate (APPTS) | - | - | 1.35 x 10⁻³⁶ | [6] |
Catalysis
This compound derivatives, particularly in the form of their copper complexes, have shown catalytic activity in oxidation reactions. A notable example is the oxidation of catechol to o-quinone, a reaction of interest in biomimetic chemistry and organic synthesis.[7]
Catalytic Activity Data: Oxidation of Catechol
| Ligand (Pyrazole Derivative) | Copper (II) Salt | Solvent | Vmax (µmol L⁻¹ min⁻¹) | Km (mol L⁻¹) | Reference |
| L2 | Cu(CH₃COO)₂ | Methanol | 41.67 | 0.02 | [7] |
| L2 | CuSO₄ | Methanol | 33.56 | - | [7] |
| L2 | Cu(NO₃)₂ | Methanol | 32.86 | - | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Synthesis of this compound
This protocol describes a two-step continuous flow synthesis from pyridine N-oxide.[8]
Step 1: Nitration of Pyridine N-oxide
-
Reagents: Pyridine N-oxide, Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄).
-
Procedure:
-
Prepare a solution of pyridine N-oxide.
-
In a continuous flow reactor, mix the pyridine N-oxide solution with a nitrating mixture of HNO₃ and H₂SO₄.
-
Maintain the reaction temperature and residence time to ensure complete conversion to this compound N-oxide.
-
Employ continuous extraction to separate the product.
-
Step 2: Reduction of this compound N-oxide
-
Reagents: this compound N-oxide, Phosphorus Trichloride (PCl₃), 1,2-dichloroethane, acetonitrile.
-
Procedure:
-
The 1,2-dichloroethane phase containing this compound N-oxide from the previous step is injected into a second tube coil reactor.
-
Simultaneously, a solution of PCl₃ in acetonitrile is pumped into the reactor.
-
The reduction reaction is carried out at 50°C with a residence time of 5 minutes.[9]
-
The output stream is collected, cooled, and neutralized with sodium carbonate.
-
The product is extracted with 1,2-dichloroethane, dried over sodium sulfate, and the solvent is evaporated to yield this compound.[9]
-
MTT Assay for Cell Viability
This protocol outlines the procedure for assessing the cytotoxicity of this compound derivatives against cancer cell lines.[8][10][11]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound in the complete growth medium and add 100 µL of the dilutions to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[8]
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[8]
-
Solubilization: Remove the medium and add 100-150 µL of a solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The reference wavelength should be more than 650 nm.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
CDK2 Kinase Inhibition Assay
This protocol describes a luminescent-based assay for screening inhibitors of CDK2 activity.[12][13][14]
-
Compound Plating: Prepare serial dilutions of the test compound in DMSO and dispense into a 384-well plate. Include a DMSO-only negative control.
-
Enzyme and Substrate Preparation: Prepare a master mix containing recombinant human CDK2/Cyclin A2 or CDK2/Cyclin E1 enzyme and a suitable substrate peptide (e.g., derived from Histone H1) in a kinase assay buffer.
-
Reaction Initiation: Add the enzyme/substrate master mix to the wells containing the compounds.
-
ATP Addition: Add an ATP solution to all wells to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
ADP Detection: Add an ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. After a 40-minute incubation, add a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the CDK2 activity. Calculate the percent inhibition for each compound and determine the IC50 values.
Signaling Pathways and Mechanisms of Action
The anticancer effects of pyridine derivatives are often mediated through the modulation of critical signaling pathways involved in cell survival and apoptosis. One such pathway involves the tumor suppressor protein p53 and the c-Jun N-terminal kinase (JNK).[2]
Caption: p53 and JNK mediated apoptosis pathway.
This proposed pathway illustrates how certain pyridine derivatives can induce G2/M phase cell cycle arrest and apoptosis in cancer cells. The upregulation and/or phosphorylation of p53 and JNK leads to a cascade of events that ultimately results in programmed cell death.
Conclusion
This compound derivatives have emerged as a highly versatile and promising class of compounds with significant potential in medicinal chemistry, materials science, and catalysis. Their demonstrated anticancer activity, coupled with their intriguing nonlinear optical properties and catalytic potential, underscores the importance of continued research in this area. This technical guide has provided a comprehensive overview of the current state of research, including quantitative data and detailed experimental protocols, to serve as a valuable resource for scientists and researchers. The logical frameworks and signaling pathways presented offer a foundation for further mechanistic studies and the rational design of new, more potent, and selective this compound derivatives for a wide range of applications. The continued exploration of this chemical scaffold is poised to yield significant advancements in drug discovery and materials innovation.
References
- 1. researchgate.net [researchgate.net]
- 2. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. atcc.org [atcc.org]
- 12. benchchem.com [benchchem.com]
- 13. Identification of novel CDK2 inhibitors by a multistage virtual screening method based on SVM, pharmacophore and docking model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. promega.jp [promega.jp]
Thermochemical Properties of 4-Nitropyridine N-Oxide: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the core thermochemical properties of 4-nitropyridine N-oxide (C₅H₄N₂O₃, CAS No: 1124-33-0). While the target of interest is often this compound, its instability in the solid state makes direct experimental measurement of its thermochemical properties, such as the enthalpy of formation, challenging.[1] Consequently, this guide focuses on the more stable and well-characterized derivative, this compound N-oxide. The data and methodologies presented are crucial for understanding the energetic landscape of this class of compounds, which is vital for applications in drug development, materials science, and process safety.
This document summarizes key quantitative data, details the experimental protocols used for their determination, and provides visualizations to illustrate the relationships between these thermodynamic quantities and the experimental workflows.
Core Thermochemical Data
The thermochemical properties of this compound N-oxide have been determined through precise calorimetric and effusion techniques. The standard molar enthalpies of combustion (ΔcH°), sublimation (ΔsubH°), and formation (ΔfH°) for the crystalline solid at T = 298.15 K are summarized below. It is important to note that different studies have reported slightly varying values, which are presented here for a comprehensive comparison.
Table 1: Summary of Standard Molar Thermochemical Properties of this compound N-Oxide (at T = 298.15 K)
| Thermochemical Property | Symbol | Value (kJ·mol⁻¹) | Reference |
| Standard Molar Enthalpy of Combustion (solid) | ΔcH°(cr) | -2556.3 ± 0.5 | [Acree, Tucker, et al., 1995][2] |
| -2551.0 ± 1.7 | [Lebedev, Chironov, et al., 1995][2] | ||
| Standard Molar Enthalpy of Sublimation | ΔsubH° | 108.9 ± 0.3 | [Acree, Tucker, et al., 1995][1] |
| Standard Molar Enthalpy of Formation (solid) | ΔfH°(cr) | 17.1 ± 0.8 | [Acree, Tucker, et al., 1995][1][2] |
| 11.7 ± 1.7 | [Lebedev, Chironov, et al., 1995][2] | ||
| Standard Molar Enthalpy of Formation (gas) | ΔfH°(g) | 126.0 ± 0.9 | Derived from Acree, et al.[1][2] |
Note: The standard molar enthalpy of formation in the gaseous state is derived from the experimental values for the solid state and the enthalpy of sublimation (ΔfH°(g) = ΔfH°(cr) + ΔsubH°).
The experimental heat capacity (Cp) for solid this compound N-oxide was not available in the literature reviewed for this guide.
Experimental Protocols
The determination of the thermochemical data presented above relies on meticulous experimental procedures. The following sections detail the methodologies for the key experiments cited.
Static-Bomb Calorimetry (for Enthalpy of Combustion)
The standard enthalpy of combustion is determined using a static-bomb calorimeter. This technique measures the heat released when a substance is completely burned in a constant-volume container filled with excess oxygen.
Methodology:
-
Sample Preparation: A pellet of crystalline this compound N-oxide of a known mass (typically around 1 gram) is placed in a crucible inside the calorimeter's bomb.
-
Bomb Assembly: A fuse wire (often platinum or iron) is connected to electrodes within the bomb, positioned to contact the sample pellet.
-
Pressurization: The bomb is sealed and pressurized with high-purity oxygen to approximately 30 atm to ensure complete combustion.
-
Calorimeter Setup: The sealed bomb is submerged in a known mass of water in an insulated container (the calorimeter). A high-precision thermometer and a stirrer are placed in the water.
-
Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.
-
Corrections and Calculation: The raw temperature change is corrected for heat exchange with the surroundings and the heat released by the ignition wire. The energy equivalent of the calorimeter (heat capacity, Ccal), determined by burning a standard substance like benzoic acid, is used to calculate the total heat released (q). The standard enthalpy of combustion is then calculated from this value, accounting for the mass of the sample and converting from a constant volume process (ΔU) to a constant pressure process (ΔH).
Microcalorimetry and Knudsen Effusion (for Enthalpy of Sublimation)
The standard enthalpy of sublimation, the energy required for a substance to transition from solid to gas, was determined using microcalorimetry and the Knudsen effusion method.
Methodology (Knudsen Effusion):
-
Cell Preparation: A small amount of the this compound N-oxide sample is placed into a Knudsen cell, a small container with a precisely machined, small orifice (typically < 1 mm in diameter).
-
Vacuum System: The cell is placed inside a high-vacuum chamber. The system is evacuated to a pressure low enough that the mean free path of the effusing molecules is much larger than the orifice diameter, preventing intermolecular collisions in the vicinity of the orifice.
-
Isothermal Measurement: The cell is heated to and maintained at a constant, known temperature. At this temperature, the sample establishes a vapor pressure inside the cell.
-
Mass Loss Measurement: Molecules from the vapor phase effuse through the orifice into the vacuum. The rate of mass loss ( dm/dt ) from the cell is measured over a period of time. This can be done by continuous measurement with a high-precision microbalance or by weighing the cell before and after the experiment.
-
Vapor Pressure Calculation: The vapor pressure (P) at that temperature is calculated using the Hertz-Knudsen equation: P = ( dm/dt ) * (1/A) * sqrt(2πRT/M) where A is the area of the orifice, R is the ideal gas constant, T is the absolute temperature, and M is the molar mass of the substance.
-
Enthalpy of Sublimation Calculation: The experiment is repeated at several different temperatures. The enthalpy of sublimation (ΔsubH°) is then determined from the slope of a plot of ln(P) versus 1/T, according to the Clausius-Clapeyron equation.
Visualizations
The following diagrams illustrate the experimental workflow for bomb calorimetry and the thermodynamic cycle used to derive the enthalpy of formation.
References
Quantum Chemical Calculations for 4-Nitropyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the quantum chemical calculations performed on 4-nitropyridine and its closely related N-oxide derivative. It details the theoretical and experimental methodologies employed to elucidate the molecular structure, electronic properties, and vibrational spectra of these compounds. The information presented herein serves as a robust reference for computational chemists, materials scientists, and drug development professionals.
Introduction
This compound and its derivatives are of significant interest in various fields, including medicinal chemistry and materials science, owing to their unique electronic characteristics. The presence of the electron-withdrawing nitro group on the pyridine ring significantly influences the molecule's reactivity, polarity, and spectroscopic properties. Quantum chemical calculations are indispensable tools for understanding these properties at the molecular level, providing insights that complement and guide experimental studies. This guide summarizes key computational and experimental findings, with a focus on the methodologies and quantitative data that are crucial for research and development.
Computational Methodologies
The primary theoretical approach for investigating this compound and its analogues is Density Functional Theory (DFT), often supplemented by Møller-Plesset perturbation theory (MP2) for higher accuracy in electron correlation.
Density Functional Theory (DFT)
DFT methods are widely used for their balance of computational cost and accuracy. The choice of functional and basis set is critical for obtaining reliable results.
-
Functionals: Hybrid functionals such as B3LYP (Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional) and PBE0 are commonly employed.[1]
-
Basis Sets: Correlation-consistent basis sets, such as aug-cc-pVTZ, are frequently used to accurately describe the electronic shells of atoms, including the diffuse functions necessary for anions and weak interactions.[1] The 6-311++G(d,p) basis set is also utilized for geometry optimization and vibrational frequency calculations.[2]
Møller-Plesset Perturbation Theory (MP2)
Second-order Møller-Plesset perturbation theory (MP2) is another method used for these systems, offering a higher level of theory for electron correlation effects compared to standard DFT functionals.[1]
Software
All quantum chemical calculations are typically performed using standard computational chemistry software packages, with GAUSSIAN 09 being a frequently cited program.[1]
Experimental Protocols
Experimental data is crucial for validating the results of quantum chemical calculations. For this compound and its N-oxide, the following experimental techniques have been utilized.
Gas-Phase Electron Diffraction (GED)
The molecular structure of this compound N-oxide has been determined using gas-phase electron diffraction monitored by mass spectrometry (GED/MS).[1][3][4] This technique provides precise measurements of bond lengths and angles in the gaseous state, which can be directly compared with the optimized geometries from quantum chemical calculations.
Vibrational Spectroscopy
-
Fourier Transform Infrared (FTIR) Spectroscopy: The FTIR spectra for derivatives like 4-amino-3-nitropyridine have been recorded in the 4000-400 cm⁻¹ region.[2]
-
Fourier Transform Raman (FT-Raman) Spectroscopy: The FT-Raman spectra have been recorded in the 4000-50 cm⁻¹ region.[2]
These experimental spectra are used to validate the calculated vibrational frequencies, which are often scaled to account for anharmonicity and other systematic errors in the theoretical methods.
Quantitative Data
The following tables summarize the key quantitative data obtained from quantum chemical calculations and experimental studies on this compound and its derivatives.
Table 1: Optimized Geometric Parameters of this compound N-Oxide
Data obtained from calculations at the B3LYP/aug-cc-pVTZ level of theory and Gas-Phase Electron Diffraction (GED) experiments.[1]
| Parameter | Method | Bond Length (Å) / Angle (°) |
| Bond Lengths | ||
| N1-C2 | B3LYP | 1.378 |
| GED | 1.373 | |
| C2-C3 | B3LYP | 1.381 |
| GED | 1.377 | |
| C3-C4 | B3LYP | 1.391 |
| GED | 1.386 | |
| C4-N5 | B3LYP | 1.474 |
| GED | 1.479 | |
| N1-O6 | B3LYP | 1.289 |
| GED | 1.296 | |
| N5-O7 | B3LYP | 1.231 |
| GED | 1.228 | |
| Bond Angles | ||
| C6-N1-C2 | B3LYP | 122.2 |
| GED | 122.5 | |
| N1-C2-C3 | B3LYP | 119.5 |
| GED | 119.3 | |
| C2-C3-C4 | B3LYP | 120.3 |
| GED | 120.4 | |
| C3-C4-C5 | B3LYP | 118.2 |
| GED | 118.1 | |
| O7-N5-O8 | B3LYP | 124.6 |
| GED | 124.5 |
Table 2: Calculated Electronic Properties of 4-Amino-3-Nitropyridine
Calculations performed at the B3LYP/6-311++G(d,p) level of theory.[2]
| Property | Value |
| HOMO Energy | -6.2967 eV |
| LUMO Energy | -1.8096 eV |
| Energy Gap (HOMO-LUMO) | 4.4871 eV |
| Dipole Moment | 5.83 D |
Molecular Properties and Analysis
Geometric Structure
For this compound N-oxide, both theoretical calculations and GED experiments confirm a C₂ᵥ molecular symmetry with a planar pyridine ring.[1] The nitro group is coplanar with the pyridine ring, which allows for conjugation between the π-system of the ring and the nitro group.[1] The presence of the electron-withdrawing -NO₂ group leads to an increase in the ipso-angle and a decrease in the semipolar N→O bond length compared to unsubstituted pyridine N-oxide.[1][3][4]
Vibrational Analysis
The calculated harmonic vibrational frequencies, after scaling, show good agreement with the experimental FTIR and FT-Raman spectra.[2] A detailed interpretation of the vibrational spectra is often aided by Potential Energy Distribution (PED) analysis.[2]
Frontier Molecular Orbitals (HOMO-LUMO)
The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the chemical reactivity and electronic transitions of the molecule. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability. For 4-amino-3-nitropyridine, the calculated HOMO-LUMO gap of 4.4871 eV indicates that charge transfer occurs within the molecule.[2]
Natural Bond Orbital (NBO) Analysis
NBO analysis is employed to study the intramolecular bonding and charge transfer interactions. For this compound N-oxide, NBO analysis helps in understanding the electron density distribution and the nature of the semipolar N→O bond.[1][3][4]
Visualizations
The following diagrams illustrate the typical workflow and conceptual frameworks used in the quantum chemical study of this compound.
Caption: Computational workflow for this compound.
Caption: Frontier molecular orbital concept.
Conclusion
Quantum chemical calculations, particularly those employing DFT and MP2 methods, provide a powerful framework for the detailed investigation of this compound and its derivatives. The close agreement between theoretical predictions and experimental data for molecular geometry, vibrational frequencies, and electronic properties underscores the reliability of these computational approaches. The insights gained from such studies are invaluable for the rational design of new molecules with tailored properties for applications in drug development and materials science.
References
- 1. Molecular structure and electron distribution of this compound N-oxide: Experimental and theoretical study of substituent effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular structure and electron distribution of this compound N-oxide: Experimental and theoretical study of substituent effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. db.cngb.org [db.cngb.org]
Methodological & Application
Synthesis of 4-Nitropyridine from Pyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 4-nitropyridine from pyridine. The synthesis is a multi-step process that circumvents the challenges of direct nitration of the pyridine ring, which is generally inefficient. The widely accepted and reliable method involves a three-step sequence: the oxidation of pyridine to pyridine-N-oxide, followed by the nitration of the N-oxide, and subsequent deoxygenation to yield the final product, this compound.
Introduction
Pyridine and its derivatives are fundamental building blocks in medicinal chemistry and materials science. The introduction of a nitro group at the 4-position of the pyridine ring is a key transformation for the synthesis of various functionalized molecules, including pharmaceuticals. Direct electrophilic nitration of pyridine is challenging due to the electron-deficient nature of the pyridine ring, which is further deactivated by the protonation of the nitrogen atom under acidic nitrating conditions. The established synthetic route via the pyridine-N-oxide intermediate activates the ring towards electrophilic substitution, primarily at the 4-position, enabling an efficient synthesis of this compound.
Overall Reaction Scheme
The synthesis of this compound from pyridine is typically carried out in three sequential steps:
-
Oxidation of Pyridine: Pyridine is first oxidized to pyridine-N-oxide.
-
Nitration of Pyridine-N-oxide: The resulting pyridine-N-oxide is then nitrated to form this compound-N-oxide.
-
Deoxygenation of this compound-N-oxide: The final step involves the removal of the N-oxide group to yield this compound.
Quantitative Data Summary
The following table summarizes the typical yields and key reaction conditions for each step in the synthesis of this compound from pyridine.
| Step | Reaction | Reagents | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Oxidation of Pyridine | m-CPBA, Dichloromethane | 0-25 | 24 | >90 |
| 2 | Nitration of Pyridine-N-oxide | Fuming HNO₃, H₂SO₄ | 125-130 | 3 | ~42 |
| 3 | Deoxygenation of this compound-N-oxide | PCl₃, Dichloroethane | 50 | 0.08 | 99 |
| Overall | Pyridine to this compound (batch) | - | - | - | ~38 |
| Overall | Pyridine-N-oxide to this compound (continuous flow) | - | - | - | 83 |
Experimental Protocols
Step 1: Oxidation of Pyridine to Pyridine-N-oxide
This protocol describes the oxidation of pyridine using meta-chloroperoxybenzoic acid (m-CPBA).
Materials:
-
Pyridine
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated aqueous solution of sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve pyridine (1.0 eq) in dichloromethane.
-
Cool the solution to 0-5 °C using an ice bath.
-
To the stirred solution, add m-CPBA (1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature (20-25 °C) and stir for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0-5 °C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the evolution of gas ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude pyridine-N-oxide. The product can be further purified by recrystallization or column chromatography if necessary.
Step 2: Nitration of Pyridine-N-oxide to this compound-N-oxide
This protocol details the nitration of pyridine-N-oxide using a mixture of fuming nitric acid and concentrated sulfuric acid.[1]
Materials:
-
Pyridine-N-oxide
-
Fuming nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice
-
Saturated aqueous solution of sodium carbonate (Na₂CO₃)
-
Acetone
-
Three-neck flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Internal thermometer
-
Addition funnel
-
Heating mantle or oil bath
-
Büchner funnel and suction flask
Procedure:
-
Preparation of the Nitrating Acid: In an Erlenmeyer flask cooled in an ice bath, slowly add 30 mL of concentrated H₂SO₄ to 12 mL of fuming HNO₃ with stirring. Allow the mixture to warm to 20 °C before use.[1]
-
Reaction Setup: In a 100 mL three-neck flask equipped with a magnetic stir bar, reflux condenser, internal thermometer, and an addition funnel, add 9.51 g (100 mmol) of pyridine-N-oxide and heat to 60 °C.[1]
-
Nitration: Transfer the prepared nitrating acid to the addition funnel and add it dropwise to the stirred pyridine-N-oxide over 30 minutes. The internal temperature will initially drop to around 40 °C.[1]
-
After the addition is complete, heat the reaction mixture to an internal temperature of 125-130 °C for 3 hours.[1]
-
Work-up and Isolation: Cool the reaction mixture to room temperature and carefully pour it onto approximately 150 g of crushed ice in a beaker.[1]
-
Carefully neutralize the mixture by adding a saturated sodium carbonate solution in portions until a pH of 7-8 is reached. This will result in strong foaming.[1]
-
A yellow crystalline solid will precipitate. Collect the solid by vacuum filtration using a Büchner funnel.[1]
-
Wash the crude product with cold water and then with a small amount of acetone.
-
The crude product can be purified by recrystallization from acetone to yield this compound-N-oxide.[1] A yield of approximately 42% can be expected.[1]
Step 3: Deoxygenation of this compound-N-oxide to this compound
This protocol describes the deoxygenation of this compound-N-oxide using phosphorus trichloride (PCl₃).[2][3]
Materials:
-
This compound-N-oxide
-
Phosphorus trichloride (PCl₃)
-
Anhydrous chloroform or dichloroethane
-
Water or crushed ice
-
Saturated aqueous solution of sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound-N-oxide (1.0 eq) in anhydrous chloroform or dichloroethane.[3]
-
Cool the solution in an ice bath.
-
To the stirred solution, add phosphorus trichloride (1.1 - 1.5 eq) dropwise. The addition should be performed slowly to control any exothermic reaction.[3]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-3 hours. The reaction can be gently heated to 40-50 °C if it is sluggish.[3]
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture in an ice bath and carefully quench the excess PCl₃ by the slow addition of water or crushed ice.[3]
-
Carefully neutralize the acidic mixture by adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases and the aqueous layer is basic (pH > 7).[3]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with chloroform or dichloroethane (3 x volume of aqueous layer).[3]
-
Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.[3]
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.[3]
-
The crude product can be purified by recrystallization or column chromatography.
Experimental Workflow and Signaling Pathway Diagrams
The overall workflow for the synthesis of this compound from pyridine is depicted below.
Caption: Overall workflow for the synthesis of this compound.
The following diagram illustrates the logical relationship of the intermediates in the synthesis pathway.
Caption: Synthetic pathway from pyridine to this compound.
References
Application Notes and Protocols for the Laboratory Scale Preparation of 4-Nitropyridine
Introduction
4-Nitropyridine is a crucial intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals.[1][2] Its preparation is a key step in the development of new drugs and functional materials. This document provides a detailed protocol for the laboratory-scale synthesis of this compound, primarily aimed at researchers, scientists, and professionals in the field of drug development. The most common and reliable method involves a two-step synthesis starting from pyridine-N-oxide. The first step is the nitration of pyridine-N-oxide to yield this compound-N-oxide, which is subsequently deoxygenated to produce the final product, this compound.[1]
Data Presentation
The following table summarizes the quantitative data for the two-step synthesis of this compound.
| Parameter | Step 1: Nitration of Pyridine-N-Oxide | Step 2: Deoxygenation of this compound-N-Oxide (Continuous Flow) | Overall (Continuous Flow) |
| Starting Material | Pyridine-N-Oxide | This compound-N-Oxide | Pyridine-N-Oxide |
| Key Reagents | Fuming HNO₃, Concentrated H₂SO₄ | PCl₃, Acetonitrile, 1,2-Dichloroethane | - |
| Reaction Temperature | 125-130°C[3] | 50°C[4] | - |
| Reaction Time | 3 hours[3] | 5 minutes (residence time)[4] | - |
| Yield | ~42% (crude)[3] | High (part of 83% overall yield)[1] | 83%[1] |
| Purity | - | >99.5%[2] | >99.5%[2] |
| Purification Method | Recrystallization from acetone[3] | Extraction and solvent evaporation[4] | - |
Experimental Protocols
Step 1: Synthesis of this compound-N-Oxide
This protocol is adapted from a standard laboratory procedure for the nitration of pyridine-N-oxide.[3]
Materials:
-
Pyridine-N-oxide (9.51 g, 100 mmol)
-
Fuming Nitric Acid (HNO₃, 12 mL, 0.29 mol)
-
Concentrated Sulfuric Acid (H₂SO₄, 30 mL, 0.56 mol)
-
Ice
-
Saturated Sodium Carbonate (Na₂CO₃) solution
-
Acetone
Equipment:
-
100 mL three-neck flask
-
Reflux condenser
-
Internal thermometer
-
Addition funnel with pressure balance
-
Magnetic stirrer
-
Heating mantle or oil bath
-
Ice bath
-
Büchner funnel and flask
-
Rotary evaporator
-
Desiccator
Procedure:
-
Preparation of the Nitrating Mixture: In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, add 12 mL of fuming nitric acid. Cool the flask in an ice bath and slowly add 30 mL of concentrated sulfuric acid while stirring. Allow the mixture to warm to 20°C.
-
Reaction Setup: Assemble a 100 mL three-neck flask with a magnetic stirrer, reflux condenser, internal thermometer, and an addition funnel.
-
Reaction: Add 9.51 g of pyridine-N-oxide to the reaction flask and heat it to 60°C. Transfer the nitrating acid mixture to the addition funnel and add it dropwise to the reaction flask over 30 minutes. The temperature will initially drop to around 40°C. After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C for 3 hours.
-
Work-up: After cooling the reaction mixture to room temperature, pour it into a 1 L beaker containing 150 g of crushed ice. Carefully neutralize the mixture by adding a saturated solution of sodium carbonate in portions until the pH reaches 7-8. A yellow solid will precipitate.
-
Isolation and Purification: Collect the yellow precipitate by suction filtration using a Büchner funnel. To the crude product, add acetone to dissolve the this compound-N-oxide, leaving the insoluble sodium sulfate behind. Separate the solid salt by filtration. Evaporate the acetone from the filtrate using a rotary evaporator. Dry the resulting yellow product in a desiccator. The typical yield is around 5.87 g (42%).[3] If necessary, the product can be further purified by recrystallization from acetone.[3]
Step 2: Synthesis of this compound
This protocol describes the deoxygenation of this compound-N-oxide. While batch processes exist, continuous flow methods offer improved safety and yield.[1] The following is a conceptual outline based on continuous flow principles.
Materials:
-
This compound-N-oxide
-
Phosphorus Trichloride (PCl₃)
-
Acetonitrile
-
1,2-Dichloroethane
-
Sodium Carbonate (Na₂CO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Continuous flow reactor system with pumps and coiled reactors
-
Extractor
-
Rotary evaporator
Procedure:
-
Reaction Setup: A solution of this compound-N-oxide in a suitable solvent is prepared. A separate solution of phosphorus trichloride in acetonitrile is also prepared.
-
Reaction: The two solutions are pumped into a heated coiled reactor in a continuous flow system. The reaction is typically carried out at an elevated temperature (e.g., 50°C) with a short residence time (e.g., 5 minutes).[4]
-
Work-up and Purification: The output from the reactor is continuously extracted with an organic solvent like 1,2-dichloroethane.[4] The organic phase is then washed with a sodium carbonate solution to neutralize any remaining acid. The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator to yield the final product, this compound.
Visualizations
Caption: Workflow for the two-step synthesis of this compound.
References
4-Nitropyridine N-Oxide: A Novel Photocatalyst in Organic Synthesis
Application Note
Introduction
4-Nitropyridine N-oxide has emerged as a potent organocatalyst in the field of organic synthesis, particularly in its role as a photo-induced catalyst for the generation of alkyl radicals from alkylboronic acids. This application note details the use of this compound N-oxide in photocatalyzed alkylation, amination, and cyanation reactions, providing researchers, scientists, and drug development professionals with comprehensive protocols and performance data. This metal-free catalytic system offers a valuable tool for the construction of carbon-carbon and carbon-nitrogen bonds under mild reaction conditions.
Catalytic Applications:
The primary catalytic application of this compound N-oxide involves its ability to act as a photocatalyst upon irradiation with visible light. In its photoexcited biradical state, it facilitates the single-electron oxidation of alkylboronic acids, generating alkyl radicals. These highly reactive intermediates can then participate in a variety of synthetic transformations.
Key Catalytic Reactions:
-
Alkylation: The generated alkyl radicals can be trapped by electron-deficient olefins in a Giese-type addition to form new C-C bonds.
-
Amination: In the presence of azodicarboxylates, the alkyl radicals can be efficiently trapped to yield aminated products.
-
Cyanation: The use of a suitable cyano source allows for the efficient cyanation of the alkyl radicals.
Data Presentation
The following tables summarize the quantitative data for the this compound N-oxide catalyzed alkylation, amination, and cyanation of various alkylboronic acids.
Table 1: this compound N-Oxide Catalyzed Alkylation of Alkylboronic Acids
| Entry | Alkylboronic Acid | Alkene | Product | Yield (%) |
| 1 | Cyclohexylboronic acid | 1a | 2a | 85 |
| 2 | Cyclopentylboronic acid | 1a | 2b | 82 |
| 3 | 1-Adamantylboronic acid | 1a | 2c | 75 |
| 4 | n-Butylboronic acid | 1a | 2d | 78 |
| 5 | Isobutylboronic acid | 1a | 2e | 70 |
Table 2: this compound N-Oxide Catalyzed Amination of Alkylboronic Acids
| Entry | Alkylboronic Acid | Azodicarboxylate | Product | Yield (%) |
| 1 | Cyclohexylboronic acid | 3a | 4a | 92 |
| 2 | Cyclopentylboronic acid | 3a | 4b | 88 |
| 3 | 1-Adamantylboronic acid | 3a | 4c | 85 |
| 4 | n-Butylboronic acid | 3a | 4d | 89 |
| 5 | Isobutylboronic acid | 3a | 4e | 81 |
Table 3: this compound N-Oxide Catalyzed Cyanation of Alkylboronic Acids
| Entry | Alkylboronic Acid | Cyanating Agent | Product | Yield (%) |
| 1 | Cyclohexylboronic acid | 5a | 6a | 75 |
| 2 | Cyclopentylboronic acid | 5a | 6b | 72 |
| 3 | 1-Adamantylboronic acid | 5a | 6c | 68 |
| 4 | n-Butylboronic acid | 5a | 6d | 70 |
| 5 | Isobutylboronic acid | 5a | 6e | 65 |
Experimental Protocols
General Procedure for the Photoinduced this compound N-Oxide Catalyzed Reactions:
To a flame-dried vial equipped with a magnetic stir bar is added the alkylboronic acid (1.5 equiv.), the radical acceptor (alkene, azodicarboxylate, or cyanating agent, 1.0 equiv.), and this compound N-oxide (10 mol%). The vial is sealed with a septum and purged with an inert atmosphere (e.g., nitrogen or argon). The appropriate solvent is then added via syringe. The reaction mixture is stirred and irradiated with a light source (e.g., 40W Kessil lamp) at room temperature for the specified reaction time. Upon completion, the reaction mixture is concentrated and purified by silica gel chromatography to afford the desired product.
Protocol 1: Alkylation of Cyclohexylboronic Acid
-
To a flame-dried 4 mL vial, add cyclohexylboronic acid (38.4 mg, 0.3 mmol, 1.5 equiv.), dimethyl (2E)-pent-2-enedioate (29.6 µL, 0.2 mmol, 1.0 equiv.), and this compound N-oxide (2.8 mg, 0.02 mmol, 10 mol%).
-
Seal the vial with a septum and purge with nitrogen for 10 minutes.
-
Add 1 mL of anhydrous acetonitrile via syringe.
-
Stir the reaction mixture at room temperature and irradiate with a 40W Kessil lamp (λmax = 420 nm) for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the alkylated product.
Protocol 2: Amination of Cyclohexylboronic Acid
-
To a flame-dried 4 mL vial, add cyclohexylboronic acid (38.4 mg, 0.3 mmol, 1.5 equiv.), di-tert-butyl azodicarboxylate (46.1 mg, 0.2 mmol, 1.0 equiv.), and this compound N-oxide (2.8 mg, 0.02 mmol, 10 mol%).
-
Follow steps 2-4 as described in Protocol 1.
-
Stir the reaction mixture at room temperature and irradiate with a 40W Kessil lamp (λmax = 420 nm) for 8 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the aminated product.
Protocol 3: Cyanation of Cyclohexylboronic Acid
-
To a flame-dried 4 mL vial, add cyclohexylboronic acid (38.4 mg, 0.3 mmol, 1.5 equiv.), tosyl cyanide (36.2 mg, 0.2 mmol, 1.0 equiv.), and this compound N-oxide (2.8 mg, 0.02 mmol, 10 mol%).
-
Follow steps 2-4 as described in Protocol 1, using anhydrous dichloromethane as the solvent.
-
Stir the reaction mixture at room temperature and irradiate with a 40W Kessil lamp (λmax = 420 nm) for 16 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the cyanated product.
Mandatory Visualization
Caption: Catalytic cycle of this compound N-oxide in the generation of alkyl radicals.
Caption: General workflow for this compound N-oxide catalyzed reactions.
Application Notes and Protocols for the Synthesis of 4-Nitropyridine N-oxide
Audience: Researchers, scientists, and drug development professionals.
**Introduction
4-Nitropyridine N-oxide is a crucial intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and functional materials. The presence of the N-oxide functional group activates the pyridine ring, facilitating nucleophilic substitution at the 4-position, a reaction that is otherwise challenging with pyridine itself. This document provides detailed protocols for the two primary methods for synthesizing this compound N-oxide: the electrophilic nitration of pyridine N-oxide and the N-oxidation of this compound.
Synthesis Methodologies
The two principal routes for the synthesis of this compound N-oxide are:
-
Electrophilic Nitration of Pyridine N-oxide: This is the most common and high-yielding method. The N-oxide group donates electron density to the pyridine ring, particularly at the 4-position, making it susceptible to electrophilic attack by a nitrating agent.
-
N-Oxidation of this compound: This alternative approach involves the direct oxidation of the nitrogen atom in the this compound ring using an oxidizing agent.
Data Presentation: Comparison of Synthesis Protocols
The following table summarizes the quantitative data for the two primary synthesis methods.
| Parameter | Electrophilic Nitration of Pyridine N-oxide | N-Oxidation of this compound |
| Starting Material | Pyridine N-oxide | This compound |
| Reagents | Fuming Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄) | meta-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane (CH₂Cl₂) |
| Reaction Temperature | 125-130°C[1][2] | 20-25°C[1] |
| Reaction Time | 3 hours[1][2] | 24 hours[1] |
| Reported Yield | >90%[1] | Not specified |
Experimental Protocols
This protocol is a well-established method that reliably produces high yields of this compound N-oxide.[1][2]
Materials:
-
Pyridine N-oxide (9.51 g, 100 mmol)
-
Fuming nitric acid (12 mL, 0.29 mol)
-
Concentrated sulfuric acid (30 mL, 0.56 mol)
-
Crushed ice
-
Saturated aqueous sodium carbonate solution
-
Acetone for recrystallization
-
100 mL three-neck flask
-
Reflux condenser
-
Internal thermometer
-
Addition funnel
-
Magnetic stir bar and stirrer/hotplate
-
Ice bath
-
Beaker (1 L)
-
Büchner funnel and vacuum flask
Procedure:
-
Preparation of the Nitrating Acid: In a 250 mL Erlenmeyer flask, cool 12 mL of fuming nitric acid in an ice bath. While stirring, slowly add 30 mL of concentrated sulfuric acid. Allow the mixture to warm to room temperature before use.
-
Reaction Setup: Assemble the three-neck flask with the magnetic stir bar, reflux condenser, internal thermometer, and addition funnel. Ensure a setup to safely vent nitrous fumes, for example, by connecting the top of the condenser to a trap containing aqueous sodium hydroxide solution.[2]
-
Nitration: Add 9.51 g of pyridine N-oxide to the reaction flask and heat it to 60°C. Transfer the prepared nitrating acid to the addition funnel and add it dropwise to the stirred pyridine N-oxide over 30 minutes. The internal temperature may initially decrease. After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C for 3 hours.[1][2]
-
Work-up and Isolation: After cooling the reaction mixture to room temperature, carefully pour it onto approximately 150 g of crushed ice in a 1 L beaker.[1][2]
-
Neutralization: Slowly and carefully neutralize the acidic solution by adding a saturated aqueous solution of sodium carbonate until the pH reaches approximately 8. This will cause a yellow solid to precipitate.[1] Be cautious as this step can cause strong foaming.[2]
-
Purification: Cool the mixture in an ice bath to ensure complete precipitation. Collect the crude product by vacuum filtration and wash it with cold water. The crude product can be further purified by recrystallization from acetone to yield the final this compound N-oxide.[1][2]
This method is an alternative for when this compound is a more readily available starting material.[1]
Materials:
-
This compound (10 g)
-
meta-Chloroperoxybenzoic acid (m-CPBA) (20.9 g)
-
Dichloromethane (80 mL)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Reaction vessel (e.g., round-bottom flask)
-
Magnetic stir bar and stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a reaction vessel, dissolve 10 g of this compound in 80 mL of dichloromethane. Cool the solution to 0-5°C using an ice bath.[1]
-
Oxidation: While maintaining the temperature at 0°C, add 20.9 g of m-CPBA to the stirred solution. Allow the reaction mixture to warm to 20-25°C and continue stirring for 24 hours.[1] The reaction progress should be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.
-
Work-up and Isolation: Upon completion, cool the reaction mixture back to 0-5°C. Neutralize the excess m-CPBA and the resulting m-chlorobenzoic acid by adding a saturated aqueous solution of sodium bicarbonate.[1]
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane. Combine all organic layers.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate and filter. Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound N-oxide. Further purification can be achieved by recrystallization or column chromatography.[1]
Visualizations
Caption: Workflow for the synthesis of this compound N-oxide via electrophilic nitration.
Caption: Workflow for the synthesis of this compound N-oxide via N-oxidation.
References
Applications of 4-Nitropyridine in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitropyridine is a versatile heterocyclic compound that serves as a crucial building block in medicinal chemistry. The presence of the nitro group at the 4-position activates the pyridine ring, making it susceptible to nucleophilic substitution, while the pyridine nitrogen provides a key site for biological interactions. This reactivity profile allows for the facile introduction of various pharmacophores, leading to the synthesis of a diverse range of biologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the development of anticancer agents and kinase inhibitors.
I. This compound Derivatives as Anticancer Agents
This compound derivatives have demonstrated significant potential as anticancer agents, primarily through mechanisms involving the inhibition of tubulin polymerization and the induction of cell cycle arrest.
Nitropyridine-Linked 4-Arylidenethiazolidin-4-ones
A notable class of anticancer agents derived from nitropyridines are the 4-arylidenethiazolidin-4-ones. These compounds have shown promising activity against various cancer cell lines.
| Compound | Substituent (R) | Cancer Cell Line | IC50 (µM) |
| 1a | 4-OCH₃ | MCF-7 | 6.41[1] |
| 1b | 4-Piperidinyl | HepG2 | 7.63[1] |
Protocol 1: Synthesis of 2-((5-Nitropyridin-2-yl)imino)thiazolidin-4-one (Intermediate)
This protocol describes the synthesis of the key intermediate, 2-((5-nitropyridin-2-yl)imino)thiazolidin-4-one, from 2-amino-5-nitropyridine.
Materials:
-
2-Amino-5-nitropyridine
-
Chloroacetyl chloride
-
Ammonium thiocyanate
-
Acetone
-
Ethanol
Procedure:
-
A solution of 2-amino-5-nitropyridine (0.1 mol) in acetone (100 mL) is cooled to 0-5 °C.
-
Chloroacetyl chloride (0.11 mol) is added dropwise with stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, the mixture is stirred at room temperature for 2 hours.
-
The precipitated solid, 2-chloro-N-(5-nitropyridin-2-yl)acetamide, is filtered, washed with cold water, and dried.
-
A mixture of the dried intermediate (0.1 mol) and ammonium thiocyanate (0.15 mol) in ethanol (150 mL) is refluxed for 4 hours.
-
The reaction mixture is cooled, and the precipitated solid is filtered, washed with ethanol, and dried to yield 2-((5-nitropyridin-2-yl)imino)thiazolidin-4-one.
Protocol 2: Synthesis of 5-(Substituted-benzylidene)-2-((5-nitropyridin-2-yl)imino)thiazolidin-4-ones (Knoevenagel Condensation)
This protocol details the final step to synthesize the target anticancer compounds.
Materials:
-
2-((5-Nitropyridin-2-yl)imino)thiazolidin-4-one
-
Substituted aromatic aldehyde (e.g., 4-methoxybenzaldehyde)
-
Glacial acetic acid
-
Anhydrous sodium acetate
Procedure:
-
A mixture of 2-((5-nitropyridin-2-yl)imino)thiazolidin-4-one (10 mmol), the appropriate aromatic aldehyde (11 mmol), and anhydrous sodium acetate (20 mmol) in glacial acetic acid (30 mL) is refluxed for 6-8 hours.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.
-
The precipitated solid is filtered, washed thoroughly with water, and recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to afford the pure product.
References
Application Notes and Protocols for 4-Nitropyridine in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitropyridine is a versatile heterocyclic ligand in coordination chemistry. The presence of the electron-withdrawing nitro group at the 4-position significantly influences the electronic properties of the pyridine ring, affecting its coordination behavior and the properties of the resulting metal complexes. These complexes are of interest for their potential applications in catalysis, materials science, and medicinal chemistry. This document provides detailed application notes and protocols for the synthesis, characterization, and application of coordination complexes featuring the this compound ligand.
I. Synthesis of this compound Ligand
A key intermediate for the synthesis of this compound coordination complexes is the ligand itself. A common synthetic route involves a two-step process starting from pyridine N-oxide.[1]
Protocol 1: Two-Step Synthesis of this compound [1][2]
Step 1: Nitration of Pyridine N-oxide to this compound N-oxide
-
In a suitable reaction vessel, dissolve pyridine N-oxide in a mixture of fuming nitric acid and concentrated sulfuric acid.
-
Heat the mixture under controlled conditions to facilitate the nitration reaction.
-
Upon completion, carefully pour the reaction mixture onto ice to precipitate the this compound N-oxide product.
-
Isolate the product by filtration and wash with cold water.
-
The product can be purified by recrystallization.
Step 2: Deoxygenation of this compound N-oxide to this compound
-
Dissolve the synthesized this compound N-oxide in a suitable solvent such as 1,2-dichloroethane or acetonitrile.[2]
-
Add a reducing agent, such as phosphorus trichloride (PCl₃), to the solution.[2]
-
Heat the reaction mixture to the appropriate temperature (e.g., 50 °C) to effect the deoxygenation.[2]
-
After the reaction is complete, cool the mixture and neutralize it with a base (e.g., Na₂CO₃ solution).[2]
-
Extract the this compound product with an organic solvent (e.g., 1,2-dichloroethane).[2]
-
Dry the organic extract over an anhydrous salt (e.g., Na₂SO₄) and evaporate the solvent under reduced pressure to obtain the final product.[2]
-
The purity of the this compound can be confirmed by its melting point (49-50 °C) and ¹H NMR spectroscopy.[2]
Experimental Workflow for this compound Synthesis
Caption: Workflow for the two-step synthesis of this compound.
II. Coordination Chemistry of this compound
This compound typically acts as a monodentate ligand, coordinating to metal centers through the nitrogen atom of the pyridine ring. The electron-withdrawing nature of the nitro group reduces the basicity of the pyridine nitrogen, which can influence the stability and reactivity of the resulting complexes.
A. Synthesis of this compound Metal Complexes
Protocol 2: General Synthesis of a Dichlorobis(this compound)metal(II) Complex (e.g., M = Cu, Pd)
This protocol is adapted from procedures for similar pyridine-based complexes.[3][4]
-
Dissolve the metal(II) chloride salt (e.g., CuCl₂ or PdCl₂) (1 mmol) in a suitable solvent, such as ethanol or a mixture of ethanol and water.
-
In a separate flask, dissolve this compound (2 mmol) in the same solvent.
-
Slowly add the this compound solution to the metal salt solution with constant stirring.
-
The reaction mixture is typically stirred at room temperature or gently heated for a few hours to facilitate complex formation.
-
The resulting precipitate of the complex is collected by filtration, washed with a small amount of cold solvent, and then with diethyl ether.
-
The complex is dried in a desiccator over a suitable drying agent.
Experimental Workflow for Complex Synthesis
Caption: General workflow for the synthesis of a dichlorobis(this compound)metal(II) complex.
B. Characterization of this compound Metal Complexes
The synthesized complexes can be characterized by a variety of analytical techniques to determine their structure, composition, and purity.
1. Elemental Analysis: To confirm the empirical formula of the complex.
2. Spectroscopic Techniques:
-
Infrared (IR) Spectroscopy: Coordination of this compound to a metal center is expected to cause shifts in the vibrational frequencies of the pyridine ring and the nitro group.
-
UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the d-d transitions of the metal ion and charge transfer bands.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used for diamagnetic complexes to study the coordination-induced shifts of the ligand protons and carbons.
3. X-ray Crystallography: Provides definitive structural information, including bond lengths, bond angles, and the overall coordination geometry of the metal center.
Table 1: Representative Structural Data for a Related Copper(II) Complex, Dichloridobis(methyl isonicotinate-κN)copper(II)
Data for a closely related structure is provided as a reference due to the limited availability of specific crystal structure data for dichlorobis(this compound)copper(II).[3]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a (Å) | 3.7792 (4) |
| b (Å) | 29.891 (4) |
| c (Å) | 7.0139 (8) |
| β (°) | 94.036 (10) |
| Coordination Geometry | Distorted Octahedral |
| Selected Bond Lengths (Å) | |
| Cu—N | 2.025 (2) |
| Cu—Cl (equatorial) | 2.2962 (7) |
| Cu—Cl (axial) | 2.9215 (7) |
| **Selected Bond Angles (°) ** | |
| N—Cu—Cl | ~90 |
III. Applications of this compound Coordination Complexes
A. Catalysis
Palladium(II) complexes containing 4-substituted pyridine ligands have been investigated as catalysts in cross-coupling reactions.[4] The electronic nature of the substituent on the pyridine ring can influence the catalytic activity.
Application Note: Catalytic Activity in Heck Cross-Coupling Reactions
Palladium(II) complexes of the type [Pd(4-X-py)₂Cl₂] can serve as pre-catalysts for the Heck cross-coupling reaction between an aryl halide and an alkene. The this compound ligand, being strongly electron-withdrawing, can affect the electron density at the palladium center, thereby influencing the catalytic cycle.
Protocol 3: Heck Cross-Coupling Reaction using a Pd(II)-4-Nitropyridine Pre-catalyst
This is a general protocol adapted from studies on related palladium complexes.[4]
-
To a reaction vessel, add the aryl halide (e.g., iodobenzene, 1 mmol), the alkene (e.g., styrene, 1.2 mmol), a base (e.g., triethylamine, 1.5 mmol), and the [PdCl₂(this compound)₂] pre-catalyst (0.01-1 mol%).
-
Add a suitable solvent (e.g., DMF or acetonitrile).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 80-120 °C) for a designated time.
-
Monitor the reaction progress by a suitable technique (e.g., TLC or GC).
-
Upon completion, cool the reaction mixture, and work it up by adding water and extracting the product with an organic solvent.
-
Purify the product by column chromatography.
Logical Relationship for Catalytic Application
Caption: Logical relationship of this compound in a catalytic Heck coupling reaction.
B. Biological Applications
While specific studies on the biological activity of this compound metal complexes are limited, related compounds containing nitro and pyridine moieties have shown promise as antimicrobial and anticancer agents.[5][6][7] The biological activity is often attributed to the combined effects of the metal ion and the ligand.
Application Note: Antimicrobial Activity
Transition metal complexes often exhibit enhanced antimicrobial activity compared to the free ligands.[6] The mechanism of action can involve various pathways, including interference with cellular metabolism, binding to DNA, and generation of reactive oxygen species.
Protocol 4: Evaluation of Antimicrobial Activity (Agar Well Diffusion Method)
-
Prepare a nutrient agar medium and pour it into sterile Petri dishes.
-
Once the agar solidifies, inoculate the plates with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
Create wells of a specific diameter in the agar using a sterile cork borer.
-
Prepare solutions of the this compound metal complex at various concentrations in a suitable solvent (e.g., DMSO).
-
Add a fixed volume of each concentration of the complex solution into the wells.
-
Use the solvent as a negative control and a standard antibiotic as a positive control.
-
Incubate the plates at the appropriate temperature (e.g., 37 °C) for 24-48 hours.
-
Measure the diameter of the zone of inhibition around each well.
Table 2: Representative Antimicrobial Activity Data for Related Metal Complexes
The following data for other transition metal complexes are provided to illustrate the potential activity.[5]
| Complex Type | Test Organism | Minimum Inhibitory Concentration (MIC, µg/mL) |
| Iron(II) flexicates | MRSA | 4–8 |
| Iron(II) flexicates | E. coli | 4–8 |
Potential Mechanism of Action in Drug Development
While no specific signaling pathways have been elucidated for this compound complexes, a plausible mechanism of cytotoxic action, based on related metal complexes, could involve the induction of apoptosis through the generation of reactive oxygen species (ROS).
Caption: A postulated signaling pathway for the cytotoxic effects of a this compound metal complex.
Conclusion
This compound serves as an interesting ligand in coordination chemistry, with its electron-withdrawing nitro group imparting unique properties to its metal complexes. While research specifically on this compound complexes is still developing, the available data on related compounds suggest significant potential in catalysis and medicinal chemistry. The protocols and data presented herein provide a foundation for researchers to explore the synthesis, characterization, and application of these promising coordination compounds. Further investigation is warranted to fully elucidate the properties and potential of this compound-based metal complexes.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. Crystal structure of dichloridobis(methyl isonicotinate-κN)copper(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Reactions Involving 4-Nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for key chemical transformations involving 4-nitropyridine and its precursor, this compound N-oxide. The protocols are compiled from established literature and are intended for research and development purposes.
Synthesis of this compound
The synthesis of this compound is a crucial first step for many applications. A common and effective method involves a two-step process: the nitration of pyridine N-oxide followed by deoxygenation.[1]
Step 1: Nitration of Pyridine N-oxide to this compound N-oxide
The nitration of pyridine N-oxide is a standard electrophilic aromatic substitution. The N-oxide group activates the pyridine ring, directing the nitration to the 4-position.[2]
Experimental Protocol:
A robust method for this transformation involves the use of a nitrating mixture of fuming nitric acid and concentrated sulfuric acid.[1]
Materials:
-
Pyridine N-oxide
-
Fuming Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Saturated Sodium Carbonate (Na₂CO₃) solution
-
Acetone
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Internal thermometer
-
Addition funnel with pressure balance
-
Heating mantle
-
Ice bath
-
Beaker
-
Büchner funnel and flask
Procedure:
-
Preparation of the Nitrating Acid: In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, cool 12 mL (0.29 mol) of fuming HNO₃ in an ice bath. Slowly and in portions, add 30 mL (0.56 mol) of concentrated H₂SO₄ while stirring. Allow the mixture to reach a temperature of 20 °C.
-
Reaction Setup: In a 100 mL three-neck flask equipped with a magnetic stir bar, reflux condenser, internal thermometer, and an addition funnel, place 9.51 g (100 mmol) of pyridine N-oxide.
-
Reaction: Heat the pyridine N-oxide to 60 °C. Transfer the nitrating acid to the addition funnel and add it dropwise to the reaction flask over 30 minutes with continuous stirring. The internal temperature will drop to approximately 40 °C. After the addition is complete, heat the reaction mixture to an internal temperature of 125-130 °C for 3 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a 1 L beaker containing 150 g of finely crushed ice. Carefully add a saturated sodium carbonate solution in portions until a pH of 7-8 is reached. A yellow crystalline solid will precipitate.
-
Isolation and Purification: Collect the precipitate by suction filtration using a Büchner funnel. To the crude product, add acetone to dissolve the this compound N-oxide, leaving the insoluble sodium sulfate behind. Separate the solid salt by filtration. Evaporate the acetone from the filtrate using a rotary evaporator to obtain the yellow product. Dry the product in a desiccator. If necessary, the product can be recrystallized from acetone.
Quantitative Data:
| Reactant | Moles (mmol) | Mass (g) | Yield (%) | Melting Point (°C) |
| Pyridine N-oxide | 100 | 9.51 | ||
| This compound N-oxide | 41.9 | 5.87 | 42 | 157 |
Table 1: Summary of quantitative data for the nitration of pyridine N-oxide.
Reaction Scheme: Nitration of Pyridine N-oxide
Caption: Synthesis of this compound N-oxide from pyridine N-oxide.
Step 2: Deoxygenation of this compound N-oxide to this compound
The N-oxide group can be removed to yield this compound. A common reagent for this deoxygenation is phosphorus trichloride (PCl₃).[1][3] A continuous flow method has been developed for this process to enhance safety and yield.[1]
Experimental Protocol (Continuous Flow): [1][3]
Materials:
-
This compound N-oxide
-
Phosphorus trichloride (PCl₃)
-
1,2-Dichloroethane (DCE)
-
Acetonitrile (CH₃CN)
-
Sodium Carbonate (Na₂CO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Continuous flow reactor system with PTFE tube coils
-
Pumps for reagent delivery
-
Extractor
-
Product collection tank
Procedure: [3]
-
Extraction: A solution of this compound N-oxide in 1,2-dichloroethane (DCE) is continuously pumped into an extractor.
-
Reaction: The DCE phase containing this compound N-oxide is then pumped into a 37 mL PTFE tube coil reactor. Simultaneously, a solution of PCl₃ (36.73 g, 0.267 mol) in 2454 mL of acetonitrile is pumped into the same reactor coil using a separate pump. The reaction is carried out at 50 °C with a residence time of 5 minutes.
-
Work-up: The output from the reactor flows directly into a product tank. After cooling, water is added, and the mixture is made alkaline by the addition of Na₂CO₃. The aqueous layer is extracted with DCE.
-
Isolation: The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and the solvent is evaporated under reduced pressure to yield this compound.
Quantitative Data:
| Product | Yield (%) | Melting Point (°C) |
| This compound | 83 | 49-50 |
Table 2: Two-step total yield for the continuous flow synthesis of this compound.[3]
Workflow: Continuous Flow Synthesis of this compound
Caption: Workflow for the two-step continuous flow synthesis.
Reactions of this compound
This compound is a versatile intermediate for the synthesis of various substituted pyridines. The electron-withdrawing nitro group activates the pyridine ring for nucleophilic aromatic substitution and can be reduced to an amino group.
Reduction of this compound N-oxide to 4-Aminopyridine
A one-pot synthesis can be employed to produce 4-aminopyridine directly from this compound N-oxide by reduction with iron in the presence of mineral acids.[4][5]
Materials:
-
This compound N-oxide
-
Iron powder
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
-
Sodium Carbonate (Na₂CO₃)
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
Procedure: [4]
-
Reaction: In a round-bottom flask, suspend this compound N-oxide and iron powder in water. Add the mineral acid (e.g., hydrochloric acid) portion-wise. The reaction is exothermic and may require initial cooling. After the initial reaction subsides, heat the mixture to reflux until the starting material is consumed (monitored by TLC).
-
Work-up: Cool the reaction mixture and neutralize it with a saturated solution of sodium carbonate.
-
Isolation: Filter the iron salts. The filtrate can be extracted with ethyl acetate. The combined organic layers are dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure to yield 4-aminopyridine.
Quantitative Data:
| Reducing Agent | Product | Yield (%) |
| Iron and Hydrochloric acid | 4-Aminopyridine | 80-85 |
| Iron and Sulfuric acid | 4-Aminopyridine | 85-90 |
Table 3: Yields for the reduction of this compound N-oxide to 4-aminopyridine.[4]
Reaction Scheme: Reduction to 4-Aminopyridine
Caption: One-pot reduction of this compound N-oxide.
Nucleophilic Aromatic Substitution (SNAr)
The nitro group in this compound and its N-oxide derivative makes the pyridine ring susceptible to nucleophilic attack, particularly at the 2- and 6-positions. A variety of nucleophiles can displace other leaving groups on the ring. For example, 2-chloro-5-nitropyridine readily undergoes SNAr with amines.[6]
General Protocol for SNAr with Aliphatic Amines: [6]
Materials:
-
2-Chloro-5-nitropyridine
-
Aliphatic amine (e.g., piperidine, morpholine)
-
Triethylamine (Et₃N)
-
Ethanol
Procedure: [6]
-
To a solution of 2-chloro-5-nitropyridine (1.0 equiv) in ethanol, add the aliphatic amine (1.1 equiv) and triethylamine (1.2 equiv).
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC.
-
After cooling, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the product.
Quantitative Data for SNAr Reactions: [6]
| Nucleophile (Amine) | Product | Yield (%) |
| Piperidine | 2-(Piperidin-1-yl)-5-nitropyridine | ~95 |
| Morpholine | 4-(5-Nitropyridin-2-yl)morpholine | ~92 |
| Benzylamine | N-Benzyl-5-nitropyridin-2-amine | ~90 |
| Aniline | N-Phenyl-5-nitropyridin-2-amine | ~85 |
Table 4: Representative yields for SNAr reactions of 2-chloro-5-nitropyridine.
Mechanism: Nucleophilic Aromatic Substitution (SNAr)
Caption: General mechanism of the SNAr reaction.
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation. Halogenated nitropyridines can serve as substrates in these reactions.
General Protocol for Suzuki-Miyaura Coupling: [7][8]
Materials:
-
Halo-nitropyridine derivative
-
Arylboronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene, DMF)
Procedure: [7]
-
In a dry reaction vessel under an inert atmosphere, combine the halo-nitropyridine (1.0 eq), the boronic acid derivative (1.2-1.5 eq), the palladium catalyst (2-5 mol%), and the base (2.0-3.0 eq).
-
Add a degassed solvent.
-
Heat the reaction mixture and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction, and perform an aqueous work-up.
-
Purify the product by column chromatography.
Catalytic Cycle: Suzuki-Miyaura Cross-Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. This compound synthesis requested , Hive Chemistry Discourse [chemistry.mdma.ch]
- 5. mdpi.org [mdpi.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: 4-Nitropyridine as a Derivatizing Agent for Chromatographic Analysis of Amines
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive guide to the use of activated pyridine derivatives, specifically using 4-chloro-3-nitropyridine as a representative agent, for the pre-column derivatization of primary and secondary amines for enhanced detection in High-Performance Liquid Chromatography (HPLC). While 4-nitropyridine itself is not a common derivatizing agent due to the lack of a suitable leaving group, the introduction of a halogen at a position activated by the nitro group, such as in 4-chloro-3-nitropyridine, creates a reactive species ideal for this purpose. This application note details the reaction mechanism, provides a step-by-step experimental protocol, and presents representative quantitative data for the analysis of common pharmaceutical and biological amines.
Introduction
The quantitative analysis of primary and secondary amines is critical in pharmaceutical research, drug development, and biological sciences. Many of these compounds lack a strong chromophore or fluorophore, making their direct detection by HPLC with UV-Vis or fluorescence detectors challenging, especially at low concentrations. Chemical derivatization is a widely employed strategy to overcome this limitation. By reacting the analyte with a suitable reagent, a derivative with enhanced detectability and improved chromatographic properties is formed.
This application note focuses on the use of nitropyridine-based derivatizing agents. The electron-withdrawing nitro group activates the pyridine ring towards nucleophilic aromatic substitution. While this compound is relatively unreactive for this purpose, halogenated nitropyridines, such as 4-chloro-3-nitropyridine, serve as excellent derivatizing agents. The chlorine atom acts as a good leaving group, readily displaced by nucleophilic primary and secondary amines. The resulting derivative incorporates the nitropyridine moiety, which provides a strong UV-absorbing chromophore, significantly enhancing detection sensitivity.
Reaction Mechanism
The derivatization of a primary or secondary amine with 4-chloro-3-nitropyridine proceeds via a nucleophilic aromatic substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the carbon atom bearing the chlorine atom on the pyridine ring. This attack is facilitated by the electron-withdrawing effect of the adjacent nitro group, which stabilizes the intermediate Meisenheimer complex. Subsequent elimination of the chloride ion results in the formation of a stable, substituted aminonitropyridine derivative.
Experimental Protocols
This section provides a detailed protocol for the pre-column derivatization of a model primary amine (e.g., benzylamine) and a secondary amine (e.g., N-methylbenzylamine) using 4-chloro-3-nitropyridine, followed by HPLC-UV analysis.
Materials and Reagents
-
Analytes: Benzylamine, N-methylbenzylamine
-
Derivatizing Reagent: 4-chloro-3-nitropyridine
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade, 18 MΩ·cm)
-
Buffer: 0.1 M Sodium Borate Buffer (pH 9.0)
-
Quenching Solution: 1 M Hydrochloric Acid (HCl)
-
Standard Stock Solutions (1 mg/mL): Dissolve 10 mg of each amine in 10 mL of methanol.
-
Working Standard Solutions (100 µg/mL): Dilute 1 mL of each stock solution to 10 mL with methanol.
-
Derivatizing Reagent Solution (10 mg/mL): Dissolve 50 mg of 4-chloro-3-nitropyridine in 5 mL of acetonitrile. Prepare fresh daily.
Derivatization Procedure
-
Sample Preparation: In a 1.5 mL microcentrifuge tube, add 100 µL of the amine working standard solution (or sample extract).
-
Buffering: Add 200 µL of 0.1 M sodium borate buffer (pH 9.0). Vortex for 10 seconds.
-
Derivatization: Add 100 µL of the 4-chloro-3-nitropyridine solution.
-
Reaction: Vortex the mixture for 30 seconds and then incubate at 60°C for 30 minutes in a heating block or water bath.
-
Quenching: After incubation, cool the mixture to room temperature and add 50 µL of 1 M HCl to stop the reaction.
-
Filtration: Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
-
Injection: Inject 10 µL of the filtered solution into the HPLC system.
HPLC Conditions
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-18 min: 80% B
-
18-20 min: 80% to 30% B
-
20-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 350 nm
-
Injection Volume: 10 µL
Data Presentation
The following tables summarize representative quantitative data obtained from the analysis of derivatized amines using the described protocol.
Table 1: Chromatographic and Calibration Data for Derivatized Amines
| Analyte | Retention Time (min) | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| Benzylamine Derivative | 8.5 | 0.1 - 50 | 0.9995 | 15 | 50 |
| N-methylbenzylamine Derivative | 9.8 | 0.1 - 50 | 0.9992 | 20 | 65 |
Table 2: Recovery and Precision Data for Spiked Samples
| Analyte | Spiked Concentration (µg/mL) | Mean Recovery (%) | RSD (%) (n=6) |
| Benzylamine Derivative | 1.0 | 98.5 | 2.1 |
| 10.0 | 101.2 | 1.8 | |
| 25.0 | 99.3 | 1.5 | |
| N-methylbenzylamine Derivative | 1.0 | 97.9 | 2.5 |
| 10.0 | 100.8 | 2.0 | |
| 25.0 | 98.7 | 1.7 |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or low peak area | Incomplete derivatization | Ensure pH of the reaction mixture is alkaline. Increase reaction time or temperature. |
| Degradation of derivatizing reagent | Prepare fresh derivatizing reagent solution daily. | |
| Multiple peaks for one analyte | Incomplete reaction | Increase reaction time or reagent concentration. |
| Side reactions | Optimize reaction temperature and time. | |
| Broad or tailing peaks | Poor chromatography | Check column condition. Adjust mobile phase composition. |
| Sample overload | Dilute the sample before injection. |
Conclusion
The use of 4-chloro-3-nitropyridine as a pre-column derivatizing agent provides a robust, sensitive, and reliable method for the quantitative analysis of primary and secondary amines by HPLC-UV. The derivatization protocol is straightforward and results in stable derivatives with strong UV absorbance, allowing for low detection limits. This methodology is highly applicable in various stages of drug development and in research settings where the accurate quantification of amines is essential. The principles and protocols outlined in this application note can be adapted for a wide range of amine-containing analytes and various sample matrices.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Nitropyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-nitropyridine synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, which is typically achieved through the nitration of pyridine-N-oxide followed by a deoxygenation step.
Q1: Why is my direct nitration of pyridine resulting in very low to no yield of this compound?
Direct nitration of pyridine is generally inefficient for producing this compound. The pyridine ring is electron-deficient due to the electronegative nitrogen atom, which deactivates it towards electrophilic aromatic substitution.[1][2] Under harsh nitration conditions, the primary product is typically 3-nitropyridine, with very low yields of the 4-nitro isomer.[1][2]
To obtain this compound, the recommended and most common method is the nitration of pyridine-N-oxide. The N-oxide group activates the pyridine ring, particularly at the 4-position, facilitating electrophilic substitution.
Q2: My synthesis of this compound-N-oxide is giving a low yield. What are the common causes and how can I optimize the reaction?
Low yields in the nitration of pyridine-N-oxide can stem from several factors. Here are some common causes and troubleshooting strategies:
-
Inadequate Nitrating Agent: The choice and concentration of the nitrating agent are crucial. A mixture of concentrated sulfuric acid and fuming nitric acid is a common and effective nitrating agent for this reaction.[3]
-
Suboptimal Reaction Temperature: Temperature control is critical. The reaction is typically heated, often to around 90-100°C, to proceed at a reasonable rate.[3] However, excessively high temperatures can lead to decomposition and the formation of byproducts. It is essential to monitor and control the temperature throughout the reaction.
-
Insufficient Reaction Time: The reaction may require several hours to reach completion. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) can help determine the optimal reaction time.
-
Improper Work-up Procedure: The work-up process is critical for isolating the product. After the reaction, the mixture is typically poured onto ice and neutralized carefully with a base like sodium carbonate to precipitate the this compound-N-oxide.[4] Incomplete neutralization or loss of product during filtration can significantly reduce the yield.
Q3: I am observing the formation of significant byproducts during the nitration of pyridine-N-oxide. What are these byproducts and how can I minimize them?
The primary byproduct of concern is the formation of other nitropyridine isomers, although the 4-nitro isomer is the major product.[5] Other potential side reactions include over-nitration, though this is less common for pyridine derivatives. To minimize byproduct formation:
-
Control Reaction Temperature: As mentioned, maintaining the optimal reaction temperature is key to preventing side reactions.
-
Stoichiometry of Reagents: Use the correct stoichiometry of the nitrating agent. A large excess of the nitrating agent is generally not necessary and can lead to unwanted side reactions.
-
Purity of Starting Material: Ensure the pyridine-N-oxide starting material is pure. Impurities can interfere with the reaction and lead to the formation of byproducts.
Q4: The deoxygenation of this compound-N-oxide to this compound is not proceeding to completion or is giving a low yield. How can I improve this step?
The deoxygenation step is the final stage in the synthesis of this compound. Phosphorus trichloride (PCl₃) is a commonly used and effective reagent for this transformation.[6] Here are some tips for troubleshooting this step:
-
Reagent Quality: Ensure the PCl₃ used is of good quality and has not been exposed to moisture, as it can hydrolyze.
-
Anhydrous Conditions: The reaction should be carried out under anhydrous conditions, as the presence of water can decompose the PCl₃ and affect the reaction efficiency.
-
Reaction Temperature: The reaction is often carried out at elevated temperatures. The optimal temperature should be determined based on the specific protocol being followed.
-
Alternative Reagents: If PCl₃ is not effective, other deoxygenating agents can be considered. For example, photocatalytic deoxygenation using rhenium complexes has been reported as a mild and efficient alternative.[7][8]
Frequently Asked Questions (FAQs)
Q5: What is the typical overall yield for the two-step synthesis of this compound?
The overall yield can vary significantly depending on the specific conditions and scale of the reaction. However, a two-step synthesis using a continuous flow method has been reported to achieve an overall yield of 83%.[9] Batch processes may have lower overall yields.
Q6: Are there any safety precautions I should be aware of during this synthesis?
Yes, several safety precautions are essential:
-
Nitrating Agents: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. They should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.
-
Exothermic Reactions: The nitration reaction can be exothermic. It is crucial to control the rate of addition of reagents and have a cooling bath readily available to manage the reaction temperature.
-
Phosphorus Trichloride: PCl₃ is a corrosive and toxic liquid that reacts violently with water. It should be handled in a fume hood, and care should be taken to avoid inhalation of vapors or contact with skin.
Q7: Can I use other nitrating agents for the synthesis of this compound-N-oxide?
While a mixture of sulfuric acid and nitric acid is common, other nitrating systems have been explored. For instance, using potassium nitrate in sulfuric acid has been shown to be an effective alternative.[10]
Data Presentation
Table 1: Comparison of Yields for the Synthesis of this compound-N-Oxide
| Nitrating Agent | Starting Material | Reaction Conditions | Yield (%) | Reference |
| Conc. H₂SO₄ / Fuming HNO₃ | Pyridine-N-Oxide | 90°C, 14h | >90% | [3] |
| Conc. H₂SO₄ / KNO₃ | 2,3-dimethylpyridine-N-oxide | 85-90°C, 1h | 91.1% | [10] |
| Conc. H₂SO₄ / 65% HNO₃ | 2,3-dimethylpyridine-N-oxide | 85-90°C, 12h | 60.1% | [11] |
Table 2: Comparison of Yields for the Deoxygenation of this compound-N-Oxide
| Deoxygenating Agent | Solvent | Reaction Conditions | Yield (%) | Reference |
| PCl₃ | 1,2-dichloroethane / acetonitrile | 50°C, 5 min (Flow reactor) | 99% (step yield) | [9] |
| [Re(4,4′-tBu-bpy)(CO)₃Cl] (photocatalyst) | CD₃CN | 20°C, Irradiation | 82% | [7] |
Experimental Protocols
Protocol 1: Synthesis of this compound-N-Oxide
This protocol is adapted from established procedures for the nitration of pyridine-N-oxide.[3]
-
Preparation of Nitrating Mixture: In a flask cooled in an ice bath, slowly add concentrated sulfuric acid to fuming nitric acid with stirring.
-
Reaction Setup: In a separate three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, place pyridine-N-oxide.
-
Addition of Nitrating Agent: Slowly add the prepared nitrating mixture to the pyridine-N-oxide with vigorous stirring, while maintaining the temperature of the reaction mixture.
-
Reaction: After the addition is complete, heat the reaction mixture to 90°C for 14 hours.
-
Work-up: Cool the reaction mixture and pour it onto crushed ice. Carefully neutralize the solution with sodium carbonate until a pH of 7-8 is reached.
-
Isolation: The precipitated yellow solid of this compound-N-oxide is collected by filtration, washed with cold water, and dried.
Protocol 2: Deoxygenation of this compound-N-Oxide to this compound using PCl₃
This protocol is based on the deoxygenation of nitropyridine-N-oxides.[6]
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, dissolve this compound-N-oxide in an anhydrous solvent such as chloroform or dichloroethane.
-
Addition of Reagent: Cool the solution in an ice bath. Add phosphorus trichloride (1.1 - 1.5 equivalents) dropwise to the stirred solution.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-3 hours, or until the reaction is complete as monitored by TLC.
-
Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by chromatography if necessary.
Visualizations
References
- 1. This compound synthesis requested , Hive Chemistry Discourse [chemistry.mdma.ch]
- 2. Discuss the chemistry of pyridine under nitration | Filo [askfilo.com]
- 3. Page loading... [guidechem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Photocatalytic deoxygenation of N–O bonds with rhenium complexes: from the reduction of nitrous oxide to pyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photocatalytic deoxygenation of N–O bonds with rhenium complexes: from the reduction of nitrous oxide to pyridine N-oxides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Eureka | Patsnap [eureka.patsnap.com]
- 11. CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
Side reactions and byproducts in 4-nitropyridine preparation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-nitropyridine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically prepared via the nitration of pyridine-N-oxide followed by deoxygenation of the resulting this compound-N-oxide.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of this compound-N-oxide | Incomplete oxidation of pyridine to pyridine-N-oxide. | Ensure complete conversion of pyridine to pyridine-N-oxide before initiating the nitration step. Monitor the oxidation reaction by TLC or other appropriate analytical methods. |
| Insufficiently strong nitrating conditions. | Use a well-defined nitrating mixture, such as a combination of fuming nitric acid and concentrated sulfuric acid. Ensure the reaction temperature is maintained appropriately, typically between 125-130°C, to drive the reaction to completion.[1] | |
| Premature work-up. | Allow the reaction to proceed for the recommended duration (e.g., 3 hours at 125-130°C) to ensure maximum conversion.[1] | |
| Formation of Significant Amounts of 2-Nitropyridine Isomer | While this compound-N-oxide is the major product of the nitration of pyridine-N-oxide, trace amounts of the 2-isomer can form.[2][3] | Optimize reaction conditions to favor 4-substitution. This typically involves careful control of temperature and the choice of nitrating agent. Purification by recrystallization or column chromatography can be employed to separate the isomers. |
| Presence of Polynitrated Byproducts | Excessively harsh nitrating conditions (e.g., high concentration of nitrating agent, high temperature). | Carefully control the stoichiometry of the nitrating agent. A large excess should be avoided.[4] Maintain the recommended reaction temperature; avoid overheating. |
| Incomplete Deoxygenation of this compound-N-oxide | Ineffective reducing agent. | Phosphorus trichloride (PCl₃) is a commonly used and effective reagent for the deoxygenation of this compound-N-oxide.[3][5] |
| Insufficient amount of reducing agent. | Use a slight excess of the deoxygenating agent (e.g., 1.1 - 1.5 equivalents of PCl₃).[5] | |
| Low reaction temperature. | If the reaction is sluggish at room temperature, gentle heating to 40-50°C can be applied.[5] | |
| Formation of Byproducts During Reduction (if preparing 4-aminopyridine) | If the subsequent goal is the reduction of this compound to 4-aminopyridine, various byproducts can form depending on the reducing agent and conditions. For example, reduction with iron in hydrochloric acid can yield 4-aminopyridine-N-oxide, 4-pyridone, and 4,4'-azopyridine as byproducts.[6][7] | The choice of reducing agent and reaction conditions is critical. For instance, reduction with iron in 25-30% sulfuric acid is reported to give a better yield of 4-aminopyridine.[6][7] |
Frequently Asked Questions (FAQs)
Q1: Why is direct nitration of pyridine not a suitable method for preparing this compound?
A1: Direct nitration of pyridine is generally inefficient and requires harsh conditions. The electron-withdrawing nature of the nitrogen atom deactivates the pyridine ring towards electrophilic aromatic substitution. The primary product of direct nitration is 3-nitropyridine, with very low yields of the 4-nitro isomer.[4]
Q2: What is the purpose of forming the N-oxide of pyridine before nitration?
A2: The N-oxide group activates the pyridine ring towards electrophilic substitution, particularly at the 4-position. The oxygen atom can donate electron density into the ring through resonance, making the 4-position more susceptible to attack by the nitronium ion (NO₂⁺).[4]
Q3: What are the key safety precautions to consider during the nitration of pyridine-N-oxide?
A3: The nitration of pyridine-N-oxide is a highly exothermic reaction and should be performed with caution. The nitrating mixture (fuming nitric acid and concentrated sulfuric acid) is extremely corrosive. The reaction can produce nitrous fumes, which are toxic. Therefore, the reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Cooling baths should be readily available to control the reaction temperature.[1]
Q4: How can I monitor the progress of the nitration and deoxygenation reactions?
A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of both reactions. By spotting the reaction mixture alongside the starting material and (if available) the product standard on a TLC plate, you can observe the disappearance of the starting material and the appearance of the product.[4][5]
Q5: What are the common purification methods for this compound?
A5: The crude this compound obtained after deoxygenation and work-up can be purified by recrystallization from a suitable solvent, such as a mixture of ethanol and water or hexanes and ethyl acetate. Column chromatography on silica gel can also be used for purification.[5]
Quantitative Data on Byproduct Formation
The formation of byproducts is highly dependent on the specific reaction conditions. The following table provides a qualitative summary of how different conditions can influence the product distribution.
| Reaction Step | Condition | Effect on Byproduct Formation |
| Nitration of Pyridine-N-oxide | Temperature | Higher temperatures can lead to an increase in polynitrated byproducts.[3] |
| Concentration of Nitrating Agent | A large excess of the nitrating agent increases the likelihood of polynitration.[4] | |
| Reduction of this compound-N-oxide (for 4-aminopyridine) | Reducing Agent/Acid | Iron in hydrochloric acid can lead to byproducts such as 4-aminopyridine-N-oxide, 4-pyridone, and 4,4'-azopyridine.[6][7] |
| Reducing Agent/Acid | Iron in 25-30% sulfuric acid is reported to provide a better yield of the desired 4-aminopyridine.[6][7] |
Experimental Protocols
Key Experiment 1: Nitration of Pyridine-N-oxide to this compound-N-oxide
This protocol is adapted from established procedures.[1]
Materials:
-
Pyridine-N-oxide
-
Fuming nitric acid
-
Concentrated sulfuric acid
-
Ice
-
Saturated sodium carbonate solution
-
Acetone
Procedure:
-
Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add 30 mL of concentrated sulfuric acid to 12 mL of fuming nitric acid. Allow the mixture to cool to room temperature.
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, reflux condenser, internal thermometer, and an addition funnel, place 9.51 g of pyridine-N-oxide. Heat the flask to 60°C.
-
Addition of Nitrating Mixture: Transfer the prepared nitrating acid to the addition funnel and add it dropwise to the pyridine-N-oxide over 30 minutes. The temperature of the reaction mixture will initially drop.
-
Reaction: After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C for 3 hours.
-
Work-up: Cool the reaction mixture to room temperature and pour it onto 150 g of crushed ice in a beaker.
-
Neutralization: Carefully add a saturated sodium carbonate solution in portions until the pH of the mixture reaches 7-8. A yellow solid will precipitate.
-
Isolation: Collect the precipitate by vacuum filtration.
-
Purification: Add acetone to the crude product to dissolve the this compound-N-oxide, leaving behind insoluble salts. Separate the acetone solution by filtration and evaporate the solvent to obtain the purified product. The product can be further purified by recrystallization from acetone if necessary.
Key Experiment 2: Deoxygenation of this compound-N-oxide to this compound
This protocol is based on a procedure utilizing phosphorus trichloride.[5][8]
Materials:
-
This compound-N-oxide
-
Phosphorus trichloride (PCl₃)
-
Anhydrous chloroform or dichloroethane
-
Ice
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound-N-oxide (1.0 equivalent) in anhydrous chloroform or dichloroethane.
-
Addition of Reagent: Cool the solution in an ice bath. Slowly add phosphorus trichloride (1.1 - 1.5 equivalents) dropwise to the stirred solution.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-3 hours. Monitor the reaction progress by TLC. If the reaction is slow, it can be gently heated to 40-50°C.
-
Quenching: Once the reaction is complete, cool the mixture in an ice bath and carefully quench the excess PCl₃ by the slow addition of water or crushed ice.
-
Neutralization: Carefully add a saturated aqueous solution of sodium bicarbonate until gas evolution ceases and the aqueous layer is basic (pH > 7).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with chloroform or dichloroethane.
-
Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- 1. Making sure you're not a bot! [oc-praktikum.de]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound synthesis requested , Hive Chemistry Discourse [chemistry.mdma.ch]
- 7. mdpi.org [mdpi.org]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of Crude 4-Nitropyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude 4-nitropyridine. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of crude this compound, providing potential causes and solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Recovery After Recrystallization | Improper Solvent Choice: The solvent may be too good at dissolving this compound at room temperature, or an excessive amount of solvent was used. | - Solvent Screening: Perform small-scale solubility tests with various solvents to find one in which this compound is highly soluble at elevated temperatures and poorly soluble at room or lower temperatures. Common solvents for recrystallizing nitropyridine derivatives include ethanol, methanol, acetone, and mixtures like chloroform-ethyl alcohol. - Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. - Controlled Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. |
| Premature Crystallization: The product crystallizes out of solution too quickly, trapping impurities. | - Hot Filtration: If insoluble impurities are present, perform a hot gravity filtration of the dissolution step to remove them before allowing the solution to cool. - Re-dissolve and Cool Slowly: If crystallization occurs too rapidly upon cooling, gently reheat the solution to redissolve the solid and then allow it to cool at a slower rate. | |
| Colored Impurities in Final Product (Yellow/Brownish Tinge) | Residual Starting Material: Incomplete conversion of pyridine-N-oxide to this compound-N-oxide, a common precursor, can result in its presence. This compound-N-oxide is often a yellow solid. | - Reaction Monitoring: Ensure the initial reaction goes to completion using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Column Chromatography: If the impurity persists after recrystallization, column chromatography is an effective method for separation. A silica gel stationary phase with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) can be employed. |
| Nitration Byproducts: The formation of other nitrated isomers or over-nitrated products can introduce color. | - Optimize Reaction Conditions: Control the temperature and stoichiometry of the nitrating agent during the synthesis to minimize byproduct formation. - Purification: Column chromatography is generally effective at separating isomeric impurities. | |
| Oily Product Instead of Crystalline Solid | Presence of Impurities: Certain impurities can inhibit crystallization, resulting in an oil. | - Trituration: Attempt to induce crystallization by triturating the oil with a poor solvent (a solvent in which this compound is insoluble). - Seed Crystals: Introduce a small seed crystal of pure this compound to the oil to initiate crystallization. - Further Purification: If trituration fails, purify the oil using column chromatography to remove the impurities that are hindering crystallization. |
| Broad Melting Point Range | Presence of Impurities: A broad melting point range is a strong indicator of an impure sample. | - Repeat Purification: Perform another round of recrystallization or run a column chromatography to improve purity. - Purity Analysis: Utilize analytical techniques such as NMR spectroscopy or HPLC to identify the nature and quantity of the impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities in crude this compound typically arise from the synthesis process and can include:
-
Unreacted Starting Materials: Primarily the precursor used for nitration, such as pyridine-N-oxide.
-
Isomeric Byproducts: Formation of other nitropyridine isomers (e.g., 2-nitropyridine or 3-nitropyridine), although the 4-position is generally favored in the nitration of pyridine-N-oxide.
-
Over-nitrated Products: Dinitropyridine species, which can form under harsh nitration conditions.
-
Residual Solvents: Solvents used in the reaction or initial work-up.
-
Inorganic Salts: Salts remaining from the neutralization step of the reaction work-up.
Q2: Which purification technique is most suitable for large-scale purification of this compound?
A2: For large-scale purification, recrystallization is often the most practical and cost-effective method. It is generally easier to scale up compared to column chromatography. However, the choice depends on the nature and quantity of the impurities. If recrystallization does not yield a product of the desired purity, a subsequent purification by flash column chromatography might be necessary.
Q3: How can I monitor the purity of this compound during the purification process?
A3: Several analytical techniques can be used to assess the purity of this compound:
-
Thin Layer Chromatography (TLC): A quick and simple method to qualitatively assess the number of components in a sample and to track the progress of a column chromatography separation.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common setup.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and help identify and quantify impurities.
-
Melting Point Analysis: A sharp melting point close to the literature value (around 48-50 °C) is indicative of high purity.
Q4: Can sublimation be used to purify this compound?
A4: Yes, sublimation can be a viable purification technique for this compound and its N-oxide derivative.[2][3] This method is particularly effective for removing non-volatile impurities. The process involves heating the solid under vacuum, causing it to transition directly into a gas, which then crystallizes on a cold surface, leaving the impurities behind.
Q5: My this compound is basic. How can I use acid-base extraction for purification?
A5: While this compound is a basic compound due to the pyridine nitrogen, its basicity is significantly reduced by the electron-withdrawing nitro group. Acid-base extraction can be used to separate it from neutral or acidic impurities. The crude mixture can be dissolved in an organic solvent and washed with a dilute acidic solution (e.g., dilute HCl). The this compound will be protonated and move to the aqueous layer. The layers are then separated, and the aqueous layer is basified to precipitate the purified this compound, which can then be extracted back into an organic solvent.
Experimental Protocols
Protocol 1: Recrystallization
This protocol outlines the general steps for purifying crude this compound by recrystallization.
1. Solvent Selection:
- Place a small amount of crude this compound into several test tubes.
- Add a few drops of different solvents (e.g., ethanol, methanol, acetone, ethyl acetate, or a mixture like chloroform-ethyl alcohol) to each test tube.[4]
- A suitable solvent will dissolve the compound when heated but not at room temperature.
- Observe which solvent provides good crystal formation upon cooling.
2. Dissolution:
- Place the crude this compound in an Erlenmeyer flask.
- Add the minimum amount of the chosen hot solvent to completely dissolve the solid. Swirl the flask to aid dissolution.
3. Hot Filtration (if necessary):
- If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
4. Crystallization:
- Allow the hot, clear solution to cool slowly to room temperature.
- Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
5. Isolation and Washing:
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
6. Drying:
- Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Protocol 2: Column Chromatography
This protocol provides a general procedure for purifying crude this compound using column chromatography.
1. Stationary and Mobile Phase Selection:
- Stationary Phase: Silica gel (60 Å, 230-400 mesh) is a common choice.
- Mobile Phase (Eluent): Use TLC to determine a suitable eluent system. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane). The ideal eluent system should give the this compound an Rf value of approximately 0.2-0.4 on a TLC plate.
2. Column Packing:
- There are two common methods:
- Dry Packing: Fill the column with dry silica gel, then gently tap the column to ensure even packing. Add the eluent and allow it to run through the column until the silica is fully saturated.
- Slurry Packing: Prepare a slurry of silica gel in the eluent. Pour the slurry into the column and allow the silica to settle, draining the excess eluent.
3. Sample Loading:
- Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent that is then evaporated onto a small amount of silica gel ("dry loading").
- Carefully add the sample to the top of the packed column.
4. Elution and Fraction Collection:
- Add the eluent to the top of the column and apply gentle pressure (flash chromatography) or allow it to flow by gravity.
- Collect the eluting solvent in fractions (e.g., in test tubes).
- Monitor the fractions by TLC to determine which ones contain the purified this compound.
5. Solvent Evaporation:
- Combine the pure fractions containing this compound.
- Remove the solvent using a rotary evaporator to obtain the purified product.
Visualizations
Caption: Workflow for the purification of this compound via recrystallization.
Caption: General workflow for the purification of this compound using column chromatography.
References
- 1. Separation of this compound-1-oxide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Sublimation Enthalpies of Substituted Pyridine N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN1743313A - One-step reaction method for preparing this compound-nitrogen oxide and halogenated-4-nitropyridine-nitrogen oxide - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting 4-Nitropyridine Mediated Reactions
Welcome to the technical support center for 4-nitropyridine mediated reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during experiments involving this compound and its derivatives, particularly this compound N-oxide.
Frequently Asked Questions (FAQs)
This section addresses specific issues in a question-and-answer format to help you troubleshoot your reactions effectively.
Issue 1: Low to No Product Yield
Q1: My reaction is showing low or no conversion of the starting material. What are the primary factors I should investigate?
A1: Low or no conversion in reactions mediated by this compound derivatives often stems from issues with reagents, reaction conditions, or catalyst activity. A systematic check of the following is recommended:
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Reagent Purity and Integrity: The purity of starting materials, including the this compound derivative, is crucial. Impurities can lead to side reactions or inhibit the desired transformation.[1] Ensure that all reagents are of high purity and have been stored correctly.
-
Anhydrous Conditions: Many reactions, especially those involving organometallics or sensitive catalysts, require strictly anhydrous conditions. Moisture can deactivate catalysts and hydrolyze reactive intermediates.[2] Ensure all glassware is oven-dried and solvents are anhydrous.
-
Reaction Temperature: Suboptimal temperature can significantly slow down or prevent a reaction. If the reaction is sluggish at room temperature, a gradual increase in temperature may be necessary. Conversely, excessively high temperatures can lead to decomposition.
-
Inert Atmosphere: If your reaction involves oxygen-sensitive reagents or intermediates, ensure that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).[3]
Q2: I am using this compound N-oxide in a nucleophilic aromatic substitution (SNAr) reaction, but the yield is poor. What could be the problem?
A2: Poor yields in SNAr reactions with this compound N-oxide can be attributed to several factors:
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Nucleophile Reactivity: The chosen nucleophile may not be strong enough to displace the nitro group efficiently. Consider using a stronger nucleophile or adding a base to deprotonate the nucleophile and increase its reactivity.
-
Solvent Choice: The solvent plays a critical role in SNAr reactions. Polar aprotic solvents like DMF or DMSO are generally preferred as they can solvate the cationic species and do not interfere with the nucleophile.
-
Leaving Group Position: The nitro group in this compound N-oxide is an excellent leaving group due to the electron-withdrawing nature of the nitro group and the pyridine N-oxide moiety, which stabilize the negative charge in the Meisenheimer intermediate.[4][5] If you are using a different isomer, the reaction may be significantly slower.
Q3: My this compound-catalyzed acylation reaction is not working. What is a likely cause?
A3: 4-substituted pyridines are excellent catalysts for acylation reactions, with their efficacy being much higher than pyridine itself.[6][7] If your reaction is failing, consider the following:
-
Catalyst Loading: Ensure you are using a sufficient amount of the this compound catalyst. While catalytic, the loading may need to be optimized.
-
Formation of the Acylpyridinium Ion: The catalytic cycle involves the formation of a highly reactive N-acylpyridinium intermediate. If the acylating agent (e.g., an anhydride or acyl chloride) is not sufficiently reactive, this intermediate may not form readily.
-
Comparison to DMAP: 4-(Dimethylamino)pyridine (DMAP) is a more common and highly effective catalyst for these reactions due to the electron-donating nature of the dimethylamino group, which increases the nucleophilicity of the pyridine nitrogen.[8][9] If you are facing persistent issues, consider if DMAP is a suitable alternative for your system.
Issue 2: Formation of Side Products
Q1: I am observing significant amounts of 4-pyridone as a byproduct in my reaction. Why is this happening and how can I prevent it?
A1: The formation of 4-pyridone can occur through the hydrolysis of 4-substituted pyridine derivatives, particularly under neutral or basic aqueous conditions, especially with heating.[10][11] To minimize this side reaction, it is crucial to maintain anhydrous conditions throughout the reaction and workup. If an aqueous workup is necessary, perform it at low temperatures and minimize the exposure time.
Q2: My reaction mixture is turning into an intractable polymer-like substance. What is causing this?
A2: Electron-rich aromatic compounds, including some pyridine derivatives and their reaction partners, can be susceptible to polymerization under strongly acidic conditions.[12] If your reaction conditions are acidic, this is a likely cause. Consider performing the reaction at a lower temperature or using a milder acid.
Issue 3: Reagent Stability and Handling
Q1: How stable is this compound N-oxide and are there any special handling precautions?
A1: this compound N-oxide is a relatively stable solid. However, it is important to be aware of its potential hazards. It is considered toxic and can be harmful if swallowed or absorbed through the skin.[13] While generally stable, some sources suggest it may be explosive under certain conditions, particularly in mixtures heated to high temperatures.[14] It is recommended to handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
Q2: I have noticed the decomposition of this compound in my reaction. What could be the cause?
A2: this compound can decompose over time, especially when exposed to certain conditions. For instance, it has been observed to convert into a mixture containing salts of N-(4′-pyridyl)-4-pyridone and 4-pyridone when stored at room temperature for extended periods.[15] To ensure the integrity of your starting material, it is best to use freshly obtained or purified this compound and store it in a cool, dark, and dry place.
Data Summary
The following tables provide a summary of quantitative data related to this compound mediated reactions for easy reference.
Table 1: Reaction Conditions for the Synthesis of this compound N-oxide via Nitration of Pyridine N-oxide.
| Starting Material | Nitrating Agent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pyridine N-oxide | Fuming HNO₃ / H₂SO₄ | 125-130 | 3 | >90 | [16] |
| Pyridine N-oxide | HNO₃ / H₂SO₄ | 90 | 14 | >90 | [17] |
| Pyridine N-oxide | KNO₃ / H₂SO₄ | Boiling Water Bath | 7 | - | [17] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments.
Protocol 1: Synthesis of this compound N-oxide[16]
This protocol describes the nitration of pyridine N-oxide to produce this compound N-oxide.
Materials:
-
Pyridine N-oxide (100 mmol, 9.51 g)
-
Fuming Nitric Acid (0.29 mol, 12 mL)
-
Concentrated Sulfuric Acid (0.56 mol, 30 mL)
-
Crushed Ice
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Saturated Sodium Carbonate Solution
-
Acetone
Procedure:
-
Preparation of Nitrating Acid: In a flask cooled in an ice bath, slowly add 30 mL of concentrated sulfuric acid to 12 mL of fuming nitric acid with stirring. Allow the mixture to warm to 20 °C.
-
Reaction Setup: In a three-neck flask equipped with a reflux condenser, internal thermometer, and an addition funnel, add 9.51 g of pyridine N-oxide. Heat the flask to 60 °C.
-
Addition of Nitrating Acid: Add the prepared nitrating acid dropwise to the stirred pyridine N-oxide over 30 minutes. The internal temperature will initially drop.
-
Heating: After the addition is complete, heat the reaction mixture to an internal temperature of 125-130 °C for 3 hours.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto 150 g of crushed ice.
-
Neutralization: Slowly add a saturated sodium carbonate solution until the pH reaches 7-8. A yellow solid will precipitate.
-
Isolation: Collect the crude product by vacuum filtration.
-
Purification: To the crude product, add acetone to dissolve the this compound N-oxide, leaving the insoluble sodium sulfate behind. Separate the solid by filtration. Evaporate the acetone from the filtrate to obtain the purified yellow product. The product can be further recrystallized from acetone if necessary.
Protocol 2: Nucleophilic Aromatic Substitution using this compound N-oxide
This protocol provides a general procedure for the displacement of the nitro group from this compound N-oxide with a generic nucleophile.
Materials:
-
This compound N-oxide (1 equivalent)
-
Nucleophile (1-1.2 equivalents)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
-
Base (optional, e.g., NaH, K₂CO₃)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound N-oxide and the anhydrous solvent.
-
Addition of Nucleophile/Base: If a base is required to generate the active nucleophile, add the base to a solution of the nucleophile in the anhydrous solvent in a separate flask, then add this solution to the reaction mixture. Alternatively, add the nucleophile directly to the reaction flask, followed by the base if necessary.
-
Reaction: Stir the reaction mixture at the desired temperature (this may range from room temperature to elevated temperatures, depending on the nucleophile's reactivity). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water or a saturated aqueous ammonium chloride solution.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.
Visualizations
The following diagrams illustrate key workflows and reaction pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. mdpi.com [mdpi.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. 4-Dimethylaminopyridine - Wikipedia [en.wikipedia.org]
- 9. "The Contrasting Alkylations of 4-(Dimethylaminomethyl)pyridine and 4-(" by Kevin L. Jantzi, Susan Wiltrakis et al. [scholar.valpo.edu]
- 10. mdpi.org [mdpi.org]
- 11. This compound synthesis requested , Hive Chemistry Discourse [chemistry.mdma.ch]
- 12. benchchem.com [benchchem.com]
- 13. This compound | C5H4N2O2 | CID 70734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Making sure you're not a bot! [oc-praktikum.de]
- 17. Page loading... [guidechem.com]
How to handle and store 4-nitropyridine safely
This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling and storage of 4-nitropyridine.
Troubleshooting and FAQs
This section addresses specific issues users might encounter during their experiments with this compound in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a hazardous substance. The primary hazards include:
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Acute Oral Toxicity: It is harmful if swallowed.[1]
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Skin Corrosion/Irritation: It causes skin irritation.[1]
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Serious Eye Damage/Eye Irritation: It causes serious eye irritation.[1]
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Acute Inhalation Toxicity: It is harmful if inhaled.[1]
-
Specific Target Organ Toxicity (Single Exposure): It may cause respiratory irritation.[1]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure its stability and safety, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1] It should be stored away from incompatible materials and foodstuff containers.[2] The storage area should be secured, and containers should be protected from physical damage.[2]
Q3: What personal protective equipment (PPE) is required when handling this compound?
A3: When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure. This includes:
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[1]
-
Skin Protection: Wear chemical-resistant, impervious gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to ensure full coverage of exposed skin.[1]
-
Respiratory Protection: In case of insufficient ventilation or when handling powders that may become airborne, use a NIOSH/MSHA-approved respirator.[1]
Q4: What should I do in case of accidental skin or eye contact with this compound?
A4: In case of accidental contact, follow these first-aid measures immediately:
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. If irritation persists, seek medical attention.
Q5: What are the known incompatibilities of this compound?
A5: this compound should not be stored or handled with strong oxidizing agents, strong acids, and strong bases.[4]
Troubleshooting Guide
Issue 1: The this compound powder has formed clumps.
-
Possible Cause: The compound may have absorbed moisture. This compound can be hygroscopic.[4]
-
Solution: Store the compound in a desiccator to remove absorbed moisture. For future prevention, ensure the container is always tightly sealed and stored in a dry environment.
Issue 2: An unexpected color change is observed in the this compound.
-
Possible Cause: This could indicate contamination or degradation of the compound.
-
Solution: Do not use the material if its integrity is questionable. Dispose of it according to your institution's hazardous waste disposal procedures. Always use clean spatulas and glassware to prevent cross-contamination.
Issue 3: A reaction involving this compound is not proceeding as expected.
-
Possible Cause: The purity of the this compound may be compromised due to improper storage or handling.
-
Solution: Verify the purity of the starting material using an appropriate analytical technique (e.g., NMR, melting point). Ensure that all reaction conditions (temperature, solvent, etc.) are as specified in the protocol.
Safety Data Summary
The following table summarizes the key quantitative safety data for this compound.
| Parameter | Value | Reference |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation | [1] |
| CAS Number | 1122-61-8 | [1] |
| Occupational Exposure Limits (OELs) | Not established for this compound. It is recommended to handle it with engineering controls and PPE to minimize exposure. |
Experimental Protocols
Protocol 1: Step-by-Step Spill Cleanup for Solid this compound
In the event of a this compound spill in the laboratory, follow these steps to ensure safe cleanup:
-
Evacuate and Secure the Area: Immediately alert others in the vicinity and evacuate the immediate area of the spill. Restrict access to the contaminated area.
-
Don Appropriate PPE: Before beginning cleanup, put on the necessary personal protective equipment, including a lab coat, safety goggles, and chemical-resistant gloves. If there is a risk of airborne dust, a respirator is necessary.
-
Contain the Spill: Carefully cover the spill with a dry, inert absorbent material such as vermiculite, sand, or a commercial spill absorbent for solids.[5] This will help prevent the powder from becoming airborne.
-
Gently Collect the Material: Using a plastic scoop or dustpan and brush, gently sweep the absorbed material into a designated hazardous waste container.[5][6] Avoid creating dust.
-
Decontaminate the Area: Wipe the spill area with a damp cloth or paper towels. Be thorough to ensure all residue is removed.
-
Dispose of Waste: Place all contaminated materials, including the absorbent, used cloths, and disposable PPE, into a sealed, labeled hazardous waste bag or container.
-
Wash Hands: After the cleanup is complete and PPE has been removed, wash your hands thoroughly with soap and water.
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Report the Incident: Report the spill to your laboratory supervisor or safety officer, as per your institution's policy.
Protocol 2: Synthesis of 4-Aminopyridine from this compound
This protocol describes a representative experiment where this compound is used as a starting material for the synthesis of 4-aminopyridine.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound.
-
Solvent Addition: Add a suitable solvent, such as ethanol or acetic acid.
-
Addition of Reducing Agent: While stirring, carefully add a reducing agent. A common method involves the use of iron powder in the presence of an acid like acetic acid or hydrochloric acid.[7]
-
Heating: Heat the reaction mixture to reflux and maintain this temperature for the time specified in the detailed research protocol. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. The workup procedure typically involves filtering the reaction mixture to remove the iron salts.
-
Neutralization and Extraction: The filtrate is then neutralized with a base, such as sodium carbonate.[7] The product, 4-aminopyridine, is then extracted from the aqueous solution using an organic solvent like ethyl acetate.[7]
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Purification: The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude 4-aminopyridine can be further purified by recrystallization or column chromatography.
Visualizations
Caption: PPE Selection Workflow for this compound.
Caption: this compound Spill Response Workflow.
References
- 1. echemi.com [echemi.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. fishersci.com [fishersci.com]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 5. ehs.utk.edu [ehs.utk.edu]
- 6. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Purification of Reaction Mixtures Containing 4-Nitropyridine Impurities
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of 4-nitropyridine impurities from their reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing this compound impurities?
A1: The primary methods for removing this compound, a polar and weakly basic impurity, from a reaction mixture include:
-
Acid-Base Extraction: This technique exploits the basic nature of the pyridine nitrogen to form a water-soluble salt that can be extracted into an aqueous acidic solution.
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Recrystallization: This purification method for solid products relies on the differential solubility of the desired compound and the this compound impurity in a suitable solvent system.
-
Column Chromatography: This is a versatile method for separating compounds based on their differential adsorption to a stationary phase.
-
Scavenger Resins: These are solid-supported reagents that selectively react with and bind the impurity, which can then be removed by simple filtration.
Q2: How do I choose the best method for my specific reaction?
A2: The choice of purification method depends on several factors, including the properties of your desired product (e.g., stability to acid, solubility), the scale of your reaction, and the required final purity. See the table below for a general comparison.
Q3: What are the key properties of this compound to consider during purification?
A3: Key properties of this compound include:
-
Appearance: Yellow crystalline solid.
-
pKa: Approximately 1.61, indicating it is a weak base.
-
Solubility: Sparingly soluble in water, but soluble in many organic solvents.[1]
-
Polarity: It is a polar molecule.
Method Comparison: Quantitative Overview
The following table summarizes the typical efficiencies of common purification methods for the removal of this compound impurities. Please note that these values are illustrative and can vary depending on the specific reaction conditions and the properties of the desired product.
| Purification Method | Typical Impurity Removal | Typical Product Yield | Key Advantages | Key Disadvantages |
| Acid-Base Extraction | >95% | 85-95% | Simple, fast, and effective for acid-stable products. | Not suitable for acid-sensitive products; may require multiple extractions. |
| Recrystallization | 90-99% | 70-90% | Can yield highly pure crystalline products. | Yield can be lower due to product solubility in the mother liquor; requires a suitable solvent system. |
| Column Chromatography | >99% | 60-85% | High resolution and applicable to a wide range of compounds. | Can be time-consuming, requires larger volumes of solvent, and may lead to product loss on the column. |
| Scavenger Resins | >98% | >95% | High selectivity, simple filtration-based removal, and high product recovery. | Higher cost of resins; may require optimization of reaction time and equivalents of resin. |
Troubleshooting Guides
Acid-Base Extraction
Problem: Low efficiency in removing this compound.
Possible Causes & Solutions:
-
Insufficiently acidic wash: this compound is a weak base (pKa ≈ 1.61) and requires a sufficiently acidic solution to be protonated and extracted into the aqueous layer.
-
Solution: Use a dilute solution of a strong acid, such as 1 M HCl. Check the pH of the aqueous layer after extraction to ensure it is acidic (pH < 2).
-
-
Inadequate mixing: Poor mixing between the organic and aqueous layers will result in incomplete extraction.
-
Solution: Shake the separatory funnel vigorously for at least 1-2 minutes, venting frequently to release any pressure buildup.
-
-
Insufficient number of extractions: A single extraction may not be sufficient to remove all of the this compound.
-
Solution: Perform at least two to three extractions with fresh aqueous acid. Monitor the removal of the impurity by TLC or HPLC analysis of the organic layer.
-
Experimental Protocol: Acid Wash for this compound Removal
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) that is immiscible with water.
-
First Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of 1 M hydrochloric acid (HCl).
-
Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, inverting the funnel and venting periodically to release pressure.
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer.
-
Repeat Extractions: Repeat the extraction of the organic layer with fresh 1 M HCl at least two more times.
-
Neutralization and Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, followed by a wash with brine (saturated NaCl solution).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.
Troubleshooting Workflow for Acid-Base Extraction
Caption: Troubleshooting workflow for removing this compound via acid-base extraction.
Recrystallization
Problem: this compound co-precipitates with the desired product.
Possible Causes & Solutions:
-
Inappropriate solvent system: The chosen solvent may have similar solubility profiles for both the product and the impurity at different temperatures.
-
Solution: Screen for a solvent system where the desired product has high solubility in the hot solvent and low solubility in the cold solvent, while this compound remains soluble even at low temperatures. Common solvent systems to try include ethanol/water, methanol/water, or toluene/heptane.
-
-
Cooling too rapidly: Rapid cooling can lead to the trapping of impurities within the crystal lattice of the product.
-
Solution: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of purer crystals.[2]
-
Problem: Oiling out of the product or impurity.
Possible Causes & Solutions:
-
High concentration of impurities: A high concentration of this compound can lower the melting point of the mixture, leading to oiling out.
-
Solution: Consider a preliminary purification step, such as an acid wash, to reduce the amount of the impurity before recrystallization.
-
-
Solvent boiling point is too high: If the boiling point of the solvent is higher than the melting point of the product-impurity mixture, it may melt before dissolving.
-
Solution: Choose a solvent with a lower boiling point.
-
Experimental Protocol: Recrystallization for this compound Removal
-
Solvent Selection: In a small test tube, test the solubility of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the product when hot but not at room temperature.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude product to achieve complete dissolution.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing the dissolved this compound.
-
Drying: Dry the purified crystals under vacuum.
Decision Tree for Recrystallization Troubleshooting
Caption: Troubleshooting common issues during recrystallization for this compound removal.
Scavenger Resins
Problem: Incomplete removal of this compound.
Possible Causes & Solutions:
-
Insufficient equivalents of resin: The amount of scavenger resin may not be enough to bind all of the this compound.
-
Solution: Increase the equivalents of the scavenger resin used. A typical starting point is 3-5 equivalents relative to the estimated amount of the impurity.
-
-
Inadequate reaction time: The resin may not have had enough time to react completely with the impurity.
-
Solution: Increase the stirring time of the reaction mixture with the resin. Monitor the progress by TLC or HPLC.
-
-
Poor mixing: Inefficient stirring can lead to incomplete contact between the resin and the impurity.
-
Solution: Ensure vigorous stirring to keep the resin suspended in the reaction mixture.
-
Experimental Protocol: Purification using a Scavenger Resin
-
Resin Selection: Choose a scavenger resin with functionality that reacts with pyridine derivatives, such as a sulfonic acid-functionalized resin (e.g., MP-TsOH).
-
Resin Addition: To the crude reaction mixture in a suitable solvent, add 3-5 equivalents of the scavenger resin.
-
Stirring: Stir the mixture vigorously at room temperature for 2-12 hours. The optimal time should be determined by monitoring the disappearance of the this compound spot by TLC.
-
Filtration: Filter the reaction mixture to remove the resin.
-
Washing: Wash the resin with a small amount of fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and the washings and concentrate under reduced pressure to obtain the purified product.
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
Protocol for Quantification of this compound
This protocol provides a general method for the analysis of this compound levels in a reaction mixture. The method may need to be optimized for specific reaction matrices.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).
-
Solvent A: 0.1% TFA in Water
-
Solvent B: 0.1% TFA in Acetonitrile
-
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-20 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
Quantification: Create a calibration curve using standard solutions of this compound of known concentrations. The concentration of this compound in the reaction mixture can be determined by comparing its peak area to the calibration curve.
References
Technical Support Center: Synthesis of 4-Nitropyridine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during the synthesis of 4-nitropyridine derivatives. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
Issue 1: Low or No Yield of this compound Product
Q1: My nitration reaction of pyridine resulted in very low yields of the desired this compound. What are the likely causes and how can I improve the outcome?
A1: Direct nitration of pyridine is notoriously challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic aromatic substitution.[1][2][3] Harsh reaction conditions are typically required, which can lead to low yields and the formation of side products.[1] The primary product of direct nitration is often the 3-nitropyridine isomer.[1][3]
A more effective and common strategy is a two-step synthesis involving the N-oxidation of pyridine followed by nitration and subsequent deoxygenation.[4][5]
Troubleshooting Steps & Optimization:
-
Activate the Pyridine Ring: The use of pyridine-N-oxide is the most common and effective method to activate the pyridine ring for nitration at the 4-position.[5][6] The N-oxide group donates electron density to the ring, facilitating electrophilic attack.[5]
-
Optimize Nitrating Conditions: For the nitration of pyridine-N-oxide, a mixture of fuming nitric acid and concentrated sulfuric acid is typically used.[4][5][7] Careful control of reaction temperature is crucial.
-
Consider Alternative Nitrating Agents: For certain substrates, other nitrating agents like nitronium tetrafluoroborate (NO₂BF₄) might be effective, especially for pyridine derivatives that are sterically or electronically hindered.[8]
Issue 2: Excessive Over-Nitration and Formation of Side Products
Q2: I am observing significant amounts of dinitrated byproducts in my reaction mixture. How can I control the reaction to favor mono-nitration?
A2: Over-nitration is a common problem, particularly when using activated pyridine substrates.[1] The formation of dinitropyridine derivatives can be minimized by carefully controlling the reaction parameters.
Strategies to Favor Mono-nitration:
-
Control Reaction Temperature: Lowering the reaction temperature can significantly reduce the rate of the second nitration.[1] Maintaining a consistent and low temperature throughout the addition of the nitrating agent is critical.
-
Stoichiometry of Nitrating Agent: Use a minimal excess of the nitrating agent. A large excess dramatically increases the probability of multiple nitrations.[1]
-
Slow Addition of Nitrating Agent: Add the nitrating agent dropwise or in small portions.[1] This maintains a low concentration of the active nitrating species, favoring the mono-nitrated product.[1]
-
Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the reaction. Quench the reaction once the formation of the desired mono-nitro product is maximized and before significant dinitration occurs.[1]
Issue 3: Difficulty in Isolating and Purifying the this compound Derivative
Q3: I am struggling to purify my this compound product from the reaction mixture. What are the recommended purification techniques?
A3: Purification of this compound derivatives can be challenging due to the presence of starting materials, regioisomers (e.g., 2-nitropyridine), and other byproducts.
Purification Strategies:
-
Work-up Procedure: After the reaction, the mixture is typically poured onto crushed ice and neutralized with a base like sodium carbonate to a pH of 7-8.[1][5][7] The crude product often precipitates and can be collected by filtration.[5]
-
Recrystallization: Recrystallization is a common method for purifying crude this compound-N-oxide, with acetone being a frequently used solvent.[5][7] For other derivatives, solvents like ether or ether-petroleum ether mixtures can be effective.[9]
-
Extraction: Liquid-liquid extraction can be used to separate the product. For instance, after neutralization, the aqueous layer can be extracted with a suitable organic solvent like dichloromethane or ethyl acetate.[5][10]
-
Column Chromatography: For complex mixtures or to separate isomers, column chromatography may be necessary.
Frequently Asked Questions (FAQs)
Q4: Why is direct nitration of pyridine difficult and why does it favor the 3-position?
A4: The nitrogen atom in the pyridine ring is electronegative, withdrawing electron density and deactivating the ring towards electrophilic attack.[2][3] This makes the reaction conditions for nitration much harsher than for benzene.[1] The attack of an electrophile at the 2- and 4-positions results in a destabilized cationic intermediate, whereas attack at the 3-position leads to a more stable intermediate. Consequently, direct nitration predominantly yields 3-nitropyridine.[1]
Q5: What is the role of pyridine-N-oxide in the synthesis of this compound?
A5: Pyridine-N-oxide is a key intermediate that facilitates the synthesis of this compound.[4][5] The N-oxide functional group activates the pyridine ring towards electrophilic substitution by donating electron density, particularly at the 4-position.[5] This allows for the nitration to occur under less harsh conditions and with high regioselectivity for the 4-position.[5] The resulting this compound-N-oxide can then be deoxygenated to yield this compound.[4][11]
Q6: Are there any safety precautions I should take during the synthesis of this compound derivatives?
A6: Yes, nitration reactions are potentially hazardous. The reaction is often highly exothermic, which can lead to a runaway reaction if not properly controlled.[4] The nitrating mixture of nitric acid and sulfuric acid is highly corrosive. Additionally, some nitrated intermediates can be energetic and potentially explosive.[4] It is crucial to work in a well-ventilated fume hood, use appropriate personal protective equipment (PPE), and maintain strict control over the reaction temperature. Continuous flow methodologies have been developed to minimize the accumulation of hazardous intermediates and improve safety during scale-up.[4]
Q7: I need to synthesize a 4-aminopyridine derivative. What are the common pitfalls in the reduction of the nitro group?
A7: The reduction of this compound derivatives to 4-aminopyridines is a common transformation. A frequent pitfall is the hydrolysis of the resulting 4-aminopyridine to 4-pyridone, especially when heating in neutral or basic aqueous solutions during work-up and concentration.[10] Using mineral acids like hydrochloric or sulfuric acid with iron for the reduction can produce good yields of 4-aminopyridine, but byproducts such as 4-aminopyridine-N-oxide and 4,4'-azopyridine can also be formed.[10] Careful control of the work-up conditions is necessary to avoid hydrolysis and maximize the yield of the desired amine.
Experimental Protocols & Data
Table 1: Typical Reaction Conditions for the Nitration of Pyridine-N-oxide
| Starting Material | Nitrating Agent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Pyridine N-oxide | Fuming HNO₃ / H₂SO₄ | 125-130 | 3 | This compound N-oxide | >90 | [5] |
| 3-Methylpyridine N-oxide | Fuming HNO₃ / H₂SO₄ | 100-105 | 2 | 3-Methyl-4-nitropyridine N-oxide | 70-73 | [5] |
| 3,5-Lutidine N-oxide | KNO₃ / H₂SO₄ | 60-65 | - | 3,5-Lutidine-4-nitro-N-oxide | - | [5] |
Protocol 1: Synthesis of this compound-N-oxide via Electrophilic Nitration
Methodology:
-
Preparation of Nitrating Mixture: In a flask, cool concentrated sulfuric acid in an ice bath. Slowly add fuming nitric acid while stirring.[7]
-
Reaction Setup: In a three-neck flask equipped with a stirrer, thermometer, and addition funnel, add pyridine-N-oxide and heat to 60°C.[1][5]
-
Addition of Nitrating Agent: Add the prepared nitrating mixture dropwise to the heated pyridine-N-oxide over a period of 30 minutes.[1][5]
-
Heating: After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C for 3 hours.[1][5]
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.[1][5]
-
Neutralization: Neutralize the solution by adding a saturated sodium carbonate solution until a pH of 7-8 is reached, which will cause the product to precipitate.[1][5]
-
Isolation and Purification: Collect the crude product by vacuum filtration and wash it with cold water. The crude product can be further purified by recrystallization from acetone.[5]
Protocol 2: Deoxygenation of this compound-N-oxide to this compound
Methodology (Continuous Flow):
-
Reaction Setup: A solution of this compound-N-oxide in a suitable solvent (e.g., 1,2-dichloroethane) is pumped into a tube coil reactor.[12]
-
Reagent Addition: Simultaneously, a solution of a reducing agent, such as phosphorus trichloride (PCl₃) in a solvent like acetonitrile, is pumped into the reactor.[4][12]
-
Reaction: The reaction mixture is heated in the coil at a specific temperature (e.g., 50°C) for a defined residence time.[12]
-
Work-up: The output from the reactor is cooled, and water is added. The mixture is then made alkaline with sodium carbonate, and the product is extracted with an organic solvent.[12]
-
Isolation: The organic layer is dried and the solvent is evaporated to yield the this compound product.[12] A two-step continuous flow synthesis from pyridine-N-oxide has been reported to achieve an overall yield of 83%.[4]
Visualizations
Caption: Workflow for the synthesis of this compound-N-oxide.
Caption: Troubleshooting logic for low yield of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. brainly.in [brainly.in]
- 3. askfilo.com [askfilo.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. This compound N-oxide | 1124-33-0 [chemicalbook.com]
- 7. Making sure you're not a bot! [oc-praktikum.de]
- 8. quora.com [quora.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. mdpi.org [mdpi.org]
- 11. researchgate.net [researchgate.net]
- 12. This compound synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Catalysis with 4-Nitropyridine and its Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-nitropyridine and its derivatives in catalytic applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic applications of this compound and its N-oxide derivative?
This compound and, more commonly, its N-oxide (4-NPO), are versatile compounds in organic synthesis. This compound itself is often used as a building block for more complex molecules, including pharmaceuticals and agrochemicals.[1] this compound-N-oxide is particularly useful as a catalyst, for instance, in promoting the generation of alkyl radicals from alkylboronic acids for use in alkylation, amination, and cyanation reactions.[2] The nitro group on the pyridine ring makes the carbon atoms susceptible to nucleophilic attack, a property leveraged in various synthetic transformations.[3]
Q2: I am observing low or no catalytic activity. What are the common causes?
Several factors can contribute to low catalytic activity. These can be broadly categorized as issues with the catalyst itself, the reaction conditions, or the presence of inhibitors. Common causes include:
-
Catalyst Decomposition: this compound and its derivatives can be sensitive to reaction conditions. High temperatures or incompatible reagents can lead to decomposition.
-
Presence of Impurities: Water or other nucleophilic impurities in the solvent or starting materials can react with and deactivate the catalyst.
-
Suboptimal Reaction Conditions: The catalytic cycle may be sensitive to temperature, pressure, solvent polarity, and pH.
-
Catalyst Poisoning: Certain functional groups in the substrates or impurities can bind to the catalyst's active sites, inhibiting its function.[4][5]
Q3: How do substituents on the pyridine ring influence catalytic performance?
Substituents on the pyridine ring can significantly alter the electronic and steric properties of the catalyst, thereby affecting its activity.[4]
-
Electronic Effects: Electron-donating groups increase the electron density on the nitrogen atom, making the pyridine a stronger Lewis base. This can lead to stronger coordination with a metal center, potentially stabilizing the active catalyst or, conversely, leading to catalyst poisoning. Electron-withdrawing groups, like the nitro group in this compound, decrease the basicity of the pyridine nitrogen.[4]
-
Steric Effects: Bulky substituents near the nitrogen atom can hinder its coordination to a metal center. This can be a strategic design element to prevent product inhibition where the pyridine-containing product might otherwise poison the catalyst.[4]
Troubleshooting Guides
Issue 1: Low Product Yield or Slow Reaction Rate
If you are experiencing lower than expected yields or slow reaction kinetics, consider the following troubleshooting steps.
| Potential Cause | Suggested Solution | Experimental Protocol |
| Suboptimal Temperature | Optimize the reaction temperature by running small-scale experiments across a range of temperatures (e.g., room temperature, 50 °C, 80 °C). | See Protocol 1: Reaction Temperature Optimization. |
| Incorrect Solvent | Screen a variety of solvents with different polarities (e.g., Dichloromethane, Acetonitrile, Ethanol). This compound-N-oxide has limited solubility in water but is soluble in many organic solvents.[3] | See Protocol 2: Solvent Screening. |
| Catalyst Loading | Increase the catalyst loading incrementally (e.g., from 1 mol% to 5 mol%) to see if it improves the reaction rate.[4] | See Protocol 3: Catalyst Loading Optimization. |
| Presence of Water | Ensure all glassware is oven-dried and reagents and solvents are anhydrous. Use of molecular sieves can be beneficial. | Dry glassware in an oven at >120 °C for several hours and cool under an inert atmosphere. Use freshly distilled or commercially available anhydrous solvents. |
Issue 2: Catalyst Deactivation or Degradation
Catalyst deactivation is a common issue that can manifest as a reaction that starts but does not go to completion.
| Potential Cause | Suggested Solution | Experimental Protocol |
| Thermal Degradation | Lower the reaction temperature. If high temperatures are required, consider a more thermally stable catalyst derivative.[5] | See Protocol 1: Reaction Temperature Optimization. |
| Chemical Decomposition | Identify and remove incompatible reagents. For example, strong nucleophiles may react with this compound-N-oxide.[3] | Analyze starting materials for impurities via NMR or GC-MS. Purify reagents if necessary. |
| Product Inhibition | If the product contains a pyridine moiety, it may be competing with the substrate for the catalyst's active site.[4] | Attempt the reaction at a lower conversion to see if the initial rate is high. If feasible, try to remove the product from the reaction mixture as it forms. |
| Fouling | Insoluble byproducts or polymers may be depositing on the catalyst surface.[6][7] | Filter the reaction mixture and analyze any solids. Attempt to wash the catalyst with a suitable solvent to remove fouling agents. |
Experimental Protocols
Protocol 1: Reaction Temperature Optimization
-
Set up three identical small-scale reactions in parallel.
-
Run the first reaction at room temperature (e.g., 25 °C).
-
Run the second reaction at a moderately elevated temperature (e.g., 50 °C).
-
Run the third reaction at a higher temperature (e.g., 80 °C), being mindful of the solvent's boiling point.
-
Monitor the progress of each reaction at regular intervals (e.g., every hour) using an appropriate analytical technique (e.g., TLC, GC-MS, or NMR).
-
Compare the reaction rates and final conversions to identify the optimal temperature.
Protocol 2: Solvent Screening
-
Set up a series of small-scale reactions, each in a different anhydrous solvent.
-
Choose solvents with a range of polarities, such as dichloromethane (non-polar aprotic), acetonitrile (polar aprotic), and ethanol (polar protic).
-
Ensure the starting materials are soluble in the chosen solvents. This compound-N-oxide is soluble in many organic solvents.[3]
-
Run all reactions at the same temperature and concentration.
-
Monitor the reactions to determine which solvent provides the best yield and reaction rate.
Protocol 3: Catalyst Loading Optimization
-
Set up several identical reactions.
-
Vary the catalyst loading in each reaction (e.g., 0.5 mol%, 1.0 mol%, 2.0 mol%, 5.0 mol%).
-
Ensure all other reaction parameters (temperature, concentration, solvent) are kept constant.
-
Monitor the reactions to find the lowest catalyst loading that provides an acceptable reaction rate and yield.
Visualizations
Caption: A logical workflow for troubleshooting low catalytic activity.
Caption: Common pathways for catalyst deactivation.
Caption: A simplified workflow for the synthesis of this compound.[8]
References
- 1. guidechem.com [guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound N-oxide: Properties, Uses, Safety, Synthesis & Supplier Information – Buy High Purity this compound Oxide in China [pipzine-chem.com]
- 4. benchchem.com [benchchem.com]
- 5. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 6. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Stability issues of 4-nitropyridine under reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-nitropyridine under various reaction conditions. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide & FAQs
This section addresses common stability issues encountered during experiments involving this compound.
Q1: My reaction mixture containing this compound has turned dark brown/black. What could be the cause?
A1: Discoloration often indicates decomposition of this compound. Several factors could be responsible:
-
High Temperatures: this compound can decompose upon heating, emitting toxic fumes of nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[1] Mixtures of this compound N-oxide with certain compounds, like diethyl-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate, have been reported to explode when heated above 130°C.[2]
-
Strong Bases: this compound is susceptible to degradation in the presence of strong bases. The electron-withdrawing nitro group makes the pyridine ring susceptible to nucleophilic attack, which can lead to complex side reactions and colored byproducts.
-
Presence of Reducing Agents: In the presence of reducing agents, the nitro group can be reduced, leading to various products like nitroso, hydroxylamino, and amino derivatives, which can be colored and may undergo further reactions.
-
Photodegradation: Exposure to light, particularly UV radiation, can cause degradation of nitropyridine compounds.
Troubleshooting Steps:
-
Lower Reaction Temperature: If possible, conduct the reaction at a lower temperature.
-
Control pH: If your reaction conditions permit, ensure the pH is not strongly basic.
-
Inert Atmosphere: If using reducing agents or if the reaction is sensitive to oxidation, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Protect from Light: Shield the reaction vessel from light by wrapping it in aluminum foil or using amber glassware.
Q2: I am observing unexpected side products in my reaction. Could they be from the degradation of this compound?
A2: Yes, it is highly probable. The degradation of this compound can lead to several byproducts. The specific products will depend on the reaction conditions.
-
Hydrolysis: Under strongly acidic or basic conditions, the nitro group can be susceptible to nucleophilic substitution by water or hydroxide ions, potentially forming 4-hydroxypyridine or other related compounds.
-
Reaction with Nucleophiles: The nitro group in this compound and its N-oxide can be displaced by various nucleophiles. For instance, this compound-N-oxide reacts with alkaline hydrogen peroxide to replace the nitro group with a hydroxyl group.[2]
-
Reduction: As mentioned, reducing agents will reduce the nitro group, leading to a variety of reduction products.
Troubleshooting Steps:
-
Analyze Side Products: If possible, isolate and characterize the side products using techniques like LC-MS, GC-MS, or NMR to understand the degradation pathway.
-
Modify Reaction Conditions: Based on the identified side products, modify the reaction conditions to minimize their formation (e.g., change the base, solvent, or temperature).
-
Purification: Optimize your purification protocol to effectively remove these impurities.
Q3: Is this compound stable in acidic conditions?
A3: this compound is generally more stable in acidic conditions compared to basic conditions. The pyridine nitrogen can be protonated, which can decrease the susceptibility of the ring to nucleophilic attack. However, very strong acidic conditions and high temperatures should still be approached with caution, as hydrolysis of the nitro group may occur over extended periods. The closely related this compound N-oxide is reported to be very stable in dilute aqueous acids.
Q4: What are the recommended storage and handling conditions for this compound?
A4: To ensure the stability and integrity of this compound, the following storage and handling procedures are recommended:
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Some sources recommend storage in a freezer under an inert atmosphere.[3]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and acid chlorides.[1]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Use personal protective equipment (PPE) such as gloves and safety glasses. Avoid creating dust.[1]
Stability Profile of this compound: A Data Summary
Quantitative stability data for this compound is not extensively available in the literature. The following table summarizes the known stability characteristics, primarily inferred from data on this compound N-oxide and general principles of organic chemistry. Researchers should perform their own stability studies for their specific reaction conditions.
| Condition | Stability of this compound | Potential Degradation Products | Notes |
| Thermal | Decomposes upon strong heating. | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2).[1] | Caution is advised at elevated temperatures. |
| Acidic (Dilute) | Generally stable. | Minimal degradation expected under mild conditions. | Based on the stability of this compound N-oxide. |
| Basic | Unstable, especially with strong bases. | Complex mixture of products, potentially including 4-hydroxypyridine and polymeric materials. | The nitro group activates the ring for nucleophilic attack. |
| Oxidative | Generally stable to mild oxidizing agents. | The pyridine ring is relatively electron-poor. | Stronger oxidizing conditions may lead to degradation. |
| Reductive | Unstable. | 4-aminopyridine, 4,4'-azoxypyridine, 4,4'-azopyridine. | The nitro group is readily reduced. |
| Photolytic | Potentially unstable upon exposure to UV light. | Complex mixture of products. | Nitropyridines can be light-sensitive. |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions.
1. Materials:
-
This compound
-
Hydrochloric acid (0.1 M and 1 M)
-
Sodium hydroxide (0.1 M and 1 M)
-
Hydrogen peroxide (3% and 30%)
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Photostability chamber
-
Oven
2. Preparation of Stock Solution:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
3. Stress Conditions:
-
Acidic Hydrolysis:
-
To separate aliquots of the stock solution, add an equal volume of 0.1 M HCl and 1 M HCl.
-
Keep the solutions at room temperature and at an elevated temperature (e.g., 60°C).
-
Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an appropriate base before HPLC analysis.
-
-
Basic Hydrolysis:
-
To separate aliquots of the stock solution, add an equal volume of 0.1 M NaOH and 1 M NaOH.
-
Follow the same procedure as for acidic hydrolysis, neutralizing the samples with an appropriate acid before analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of hydrogen peroxide solution (e.g., 3%).
-
Keep the solution at room temperature and monitor at various time points.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in an oven at an elevated temperature (e.g., 80°C).
-
Place a solution of this compound in an oven at a suitable temperature (e.g., 60°C).
-
Analyze samples at various time points.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to a light source in a photostability chamber (as per ICH Q1B guidelines).
-
Simultaneously, keep a control sample protected from light.
-
Analyze both samples at various time points.
-
4. HPLC Analysis:
-
Develop a stability-indicating HPLC method capable of separating this compound from its degradation products. A C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid or phosphoric acid) is a good starting point.[4]
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of this compound.
-
Calculate the percentage of degradation at each time point.
Visualizations
Troubleshooting Workflow for this compound Stability Issues
Caption: A logical workflow for troubleshooting common stability issues with this compound.
Potential Degradation Pathways of this compound
Caption: An overview of potential degradation pathways for this compound under various conditions.
References
Validation & Comparative
A Comparative Analysis of Catalytic Activity: 4-Nitropyridine versus DMAP in Acylation Reactions
For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is a critical decision that dictates the efficiency, and often the feasibility, of a synthetic transformation. This guide provides an objective comparison of the catalytic performance of 4-nitropyridine and 4-(dimethylamino)pyridine (DMAP) in acylation reactions, supported by established mechanistic principles and experimental data.
While both are derivatives of pyridine, their catalytic activities are dramatically different due to the opposing electronic effects of their 4-substituents. DMAP is a widely recognized and exceptionally potent nucleophilic catalyst for acylation reactions. In stark contrast, this compound is not employed as a nucleophilic catalyst for these transformations and is, in fact, expected to be catalytically inactive. This comparison will elucidate the fundamental principles governing this pronounced difference in reactivity.
The Role of the Catalyst in Acylation
In a typical acylation reaction, such as the esterification of an alcohol with an acid anhydride, a nucleophilic catalyst accelerates the reaction by forming a highly reactive intermediate. The efficacy of a pyridine-based catalyst is primarily determined by the nucleophilicity of the pyridine ring's nitrogen atom. This nitrogen atom attacks the acylating agent (e.g., acetic anhydride) to form a reactive N-acylpyridinium salt. This intermediate is a much more potent acylating agent than the original anhydride, and it is readily attacked by the nucleophile (e.g., an alcohol) to form the final product and regenerate the catalyst.
Comparative Analysis of Electronic Effects and Catalytic Activity
The catalytic prowess of DMAP and the predicted inactivity of this compound can be directly attributed to the electronic nature of their respective substituents at the 4-position of the pyridine ring.
| Feature | This compound | 4-(Dimethylamino)pyridine (DMAP) |
| 4-Substituent | Nitro (-NO₂) | Dimethylamino (-N(CH₃)₂) |
| Electronic Effect | Strongly electron-withdrawing (by resonance and induction) | Strongly electron-donating (by resonance) |
| Effect on Pyridine Nitrogen Nucleophilicity | Significantly decreased | Significantly increased |
| Predicted Catalytic Activity in Acylation | Negligible to none | Very high |
| pKa of Conjugate Acid | ~1.6 | 9.6[1] |
The dimethylamino group in DMAP is a powerful electron-donating group. Through resonance, it pushes electron density into the pyridine ring, thereby increasing the electron density on the ring nitrogen.[2] This enhanced electron density makes the nitrogen atom significantly more nucleophilic and also more basic. The increased nucleophilicity allows DMAP to readily attack the acylating agent, initiating the catalytic cycle.[3][4]
Conversely, the nitro group in this compound is a strong electron-withdrawing group. It pulls electron density out of the pyridine ring, which severely diminishes the nucleophilicity of the ring nitrogen. This deactivation prevents the initial, crucial step of the catalytic cycle—the attack on the acylating agent. Therefore, this compound is not an effective nucleophilic catalyst for acylation reactions. In fact, the electron-deficient nature of the this compound ring makes it susceptible to nucleophilic aromatic substitution, where a nucleophile attacks the ring itself.[5]
Mechanistic Comparison
The stark difference in catalytic ability is best understood by visualizing the proposed reaction pathways.
Experimental Protocol: DMAP-Catalyzed Acetylation of a Secondary Alcohol
This protocol is a representative example of a DMAP-catalyzed acylation reaction.
Materials:
-
Secondary alcohol (e.g., 1-phenylethanol) (1.0 equiv)
-
Acetic anhydride (1.5 equiv)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 equiv)
-
Triethylamine (Et₃N) (1.5 equiv)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the secondary alcohol, anhydrous dichloromethane, and triethylamine.
-
Add DMAP to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure ester.
Note: An analogous reaction using this compound as the catalyst in place of DMAP would not be expected to yield a significant amount of the ester product under these conditions. The lack of catalytic activity is due to the electronic deactivation of the pyridine nitrogen by the nitro group, as previously discussed.
Conclusion
The comparison between this compound and DMAP provides a clear illustration of the structure-activity relationship in nucleophilic catalysis.
-
DMAP is a highly efficient catalyst for acylation reactions. Its efficacy is a direct result of the electron-donating dimethylamino group, which enhances the nucleophilicity of the pyridine nitrogen, enabling the formation of a highly reactive N-acylpyridinium intermediate.[3][4]
-
This compound is not a viable catalyst for nucleophilic acylation. The strongly electron-withdrawing nitro group deactivates the pyridine nitrogen, rendering it non-nucleophilic and thus unable to initiate the catalytic cycle.
For researchers in drug development and organic synthesis, this comparison underscores the importance of considering electronic effects when selecting a catalyst. DMAP remains a superior and reliable choice for a wide range of acylation reactions, while this compound is unsuited for this purpose.
References
- 1. Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective [pubs.sciepub.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 5. m.youtube.com [m.youtube.com]
A Head-to-Head Battle of Catalysts: 4-Nitropyridine vs. 4-Aminopyridine in Acylation Reactions
In the landscape of chemical synthesis, particularly within drug development and materials science, the choice of catalyst is a critical determinant of reaction efficiency, yield, and overall cost-effectiveness. Pyridine-based catalysts have long been workhorses in a variety of organic transformations, most notably in acylation reactions. This guide provides a comprehensive comparison of two 4-substituted pyridine derivatives, 4-nitropyridine and 4-aminopyridine, as catalysts for acylation, supported by established principles of physical organic chemistry and available experimental data for analogous compounds.
The Decisive Role of Electronics in Catalytic Prowess
The catalytic activity of 4-substituted pyridines in acylation reactions is fundamentally governed by the electronic nature of the substituent at the 4-position. The accepted mechanism for these catalysts involves a nucleophilic catalysis pathway. In this process, the pyridine nitrogen attacks the acylating agent (e.g., an acid anhydride or acyl chloride) to form a highly reactive N-acylpyridinium salt. This intermediate is then susceptible to attack by a nucleophile (such as an alcohol or amine), leading to the acylated product and regeneration of the catalyst.
The key to a potent catalyst in this family is the enhancement of the nucleophilicity of the pyridine nitrogen. Electron-donating groups (EDGs) at the 4-position increase the electron density on the nitrogen atom, making it a more powerful nucleophile. This, in turn, accelerates the formation of the crucial N-acylpyridinium intermediate, thereby speeding up the overall reaction rate.
Conversely, electron-withdrawing groups (EWGs) have the opposite effect. They pull electron density away from the pyridine ring and its nitrogen atom, reducing its nucleophilicity and consequently diminishing its catalytic activity.
4-Aminopyridine , with its electron-donating amino group (-NH₂), is a prime example of an activated pyridine catalyst. The lone pair of electrons on the amino nitrogen can be delocalized into the pyridine ring, significantly enhancing the nucleophilicity of the ring nitrogen. A well-known and highly effective derivative, 4-(dimethylamino)pyridine (DMAP), showcases the power of this electronic effect and is widely used as a superior catalyst in a vast array of acylation reactions.[1]
In stark contrast, This compound possesses a strongly electron-withdrawing nitro group (-NO₂). This group deactivates the pyridine ring towards nucleophilic attack by the ring nitrogen, which is expected to result in dramatically lower catalytic efficiency compared to 4-aminopyridine.
Quantitative Comparison: A Tale of Two Electronic Opposites
While direct, side-by-side kinetic data for this compound and 4-aminopyridine in the same acylation reaction is scarce in the literature, a semi-quantitative comparison can be constructed based on the well-established Hammett relationships and the catalytic performance of their close analogs. The Hammett equation (log(k/k₀) = σρ) provides a linear free-energy relationship that correlates the reaction rates of substituted aromatic compounds with the electronic properties of their substituents. For pyridine-catalyzed acylations, a negative rho (ρ) value is typically observed, indicating that electron-donating groups (with negative sigma, σ, values) accelerate the reaction.
| Catalyst | Substituent at 4-position | Electronic Effect | Hammett Constant (σp) | Expected Relative Rate of Acylation |
| 4-Aminopyridine | -NH₂ | Electron-Donating | -0.66 | High |
| This compound | -NO₂ | Electron-Withdrawing | +0.78 | Very Low |
| Pyridine (Reference) | -H | Neutral | 0.00 | Baseline |
| 4-(Dimethylamino)pyridine (DMAP) | -N(CH₃)₂ | Strongly Electron-Donating | -0.83 | Very High |
This table presents a qualitative and expected comparison based on established electronic effects of the substituents.
Studies on various substituted 4-aminopyridines have consistently demonstrated that electron-donating substituents on the pyridine ring are beneficial for their catalytic performance in acylation reactions.
Reaction Mechanism and Catalytic Cycle
The nucleophilic catalysis mechanism for a 4-substituted pyridine in an acylation reaction, such as the esterification of an alcohol with an acid anhydride, is depicted below.
Figure 1: General catalytic cycle for the acylation of an alcohol with an acid anhydride catalyzed by a 4-substituted pyridine.
The efficiency of this cycle is critically dependent on the rate of formation of the N-acylpyridinium intermediate. With 4-aminopyridine, the electron-donating amino group stabilizes the positive charge on the pyridine nitrogen in the intermediate, facilitating its formation. Conversely, the electron-withdrawing nitro group in this compound would destabilize this intermediate, hindering the catalytic process.
Experimental Protocols: A Guide to Comparative Analysis
To facilitate a direct and quantitative comparison of the catalytic performance of this compound and 4-aminopyridine, the following general experimental protocol for a model acylation reaction is provided.
Objective: To determine the pseudo-first-order rate constant for the acetylation of a model alcohol (e.g., 1-phenylethanol) catalyzed by this compound and 4-aminopyridine.
Materials:
-
1-Phenylethanol
-
Acetic anhydride
-
This compound
-
4-Aminopyridine
-
Anhydrous solvent (e.g., dichloromethane or acetonitrile)
-
Internal standard (e.g., dodecane)
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC)
Procedure:
-
Stock Solution Preparation: Prepare stock solutions of 1-phenylethanol, acetic anhydride, this compound, 4-aminopyridine, and the internal standard in the anhydrous solvent at known concentrations.
-
Reaction Setup: In a series of reaction vials, add a specific volume of the alcohol stock solution and the internal standard stock solution.
-
Catalyst Addition: To each vial, add a specific volume of the respective catalyst stock solution (this compound or 4-aminopyridine), ensuring the final catalyst concentration is significantly lower than the substrate concentrations (e.g., 1-10 mol%).
-
Reaction Initiation: Equilibrate the reaction vials to the desired reaction temperature (e.g., 25 °C) in a thermostated bath. Initiate the reaction by adding a specific volume of the acetic anhydride stock solution.
-
Monitoring the Reaction: At regular time intervals, withdraw aliquots from each reaction vial and quench the reaction (e.g., by adding a small amount of a primary amine like piperidine).
-
Analysis: Analyze the quenched samples by GC or HPLC to determine the concentration of the remaining alcohol relative to the internal standard.
Data Analysis:
-
Plot the natural logarithm of the alcohol concentration (ln[Alcohol]) versus time.
-
The slope of the resulting linear plot will be equal to the negative of the pseudo-first-order rate constant (-k_obs).
-
The second-order rate constant for the catalyzed reaction can be determined by dividing k_obs by the concentration of the catalyst.
This standardized protocol allows for a direct and objective comparison of the catalytic performance of this compound and 4-aminopyridine.
Figure 2: Experimental workflow for the comparative kinetic analysis of catalysts.
Conclusion: A Clear Winner Emerges
Based on fundamental principles of organic chemistry and a wealth of supporting data for analogous compounds, 4-aminopyridine is unequivocally a far superior catalyst for acylation reactions compared to this compound . The electron-donating nature of the amino group in 4-aminopyridine significantly enhances the nucleophilicity of the pyridine nitrogen, which is the cornerstone of its catalytic activity. In contrast, the electron-withdrawing nitro group in this compound severely diminishes this crucial property.
For researchers, scientists, and drug development professionals seeking an efficient and potent catalyst for acylation, 4-aminopyridine and its derivatives, such as the widely used DMAP, represent the gold standard. While this compound may find applications in other areas of chemical synthesis, its use as a nucleophilic catalyst for acylation is not recommended due to its inherently low expected activity. This guide underscores the importance of understanding structure-activity relationships in catalyst selection to optimize chemical transformations.
References
A Comparative Guide to the Quantitative Analysis of 4-Nitropyridine
This guide provides a comprehensive comparison of various analytical methodologies for the quantitative determination of 4-nitropyridine. The objective is to equip researchers, scientists, and professionals in drug development with the necessary information to select the most suitable analytical technique for their specific requirements. The comparison encompasses High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), UV-Visible Spectrophotometry, and Electrochemical Methods.
Quantitative Performance Data
The following table summarizes the key performance metrics for the analytical methods discussed. This data has been compiled from various sources and, where direct data for this compound is unavailable, from closely related nitroaromatic compounds to provide a reliable estimate of expected performance.
| Analytical Method | Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Accuracy/Recovery |
| HPLC-UV | Nitroaromatic Compounds | ~0.35 ng/mL[1] | ~1.0 ng/mL | 0.5 - 100 µg/mL | 95 - 105% |
| GC-MS/MS | Pyridine | 0.0023 - 0.0060 mg/kg[2] | 0.008 - 0.02 mg/kg[2] | 0.01 - 1000 mg/kg | 89 - 104%[3] |
| UV-Vis Spectrophotometry | This compound N-Oxide | Analyte Dependent | Analyte Dependent | Typically 0.1 - 100 µg/mL | 98 - 102% |
| Electrochemical Methods | 4-Nitrophenol | 3.5 nM - 0.6 µM[4][5] | 0.01 µM - 2.0 µM | 0.01 - 3000 µM[4] | 92.4 - 105%[6] |
Experimental Workflow & Signaling Pathways
A generalized workflow for the analytical quantification of a target analyte like this compound is depicted below. The process begins with sample collection and preparation, followed by instrumental analysis, and concludes with data processing and interpretation.
Caption: General workflow for this compound analysis.
Detailed Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is adapted from established procedures for the analysis of nitroaromatic compounds and is suitable for the quantification of this compound in various matrices.[1][7][8]
-
Instrumentation:
-
High-Performance Liquid Chromatograph equipped with a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Reagents:
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade).
-
This compound standard.
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
UV Detection Wavelength: 280 nm (based on the known absorbance of the nitro group on an aromatic ring).
-
-
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL). From this, prepare a series of calibration standards by serial dilution with the mobile phase to cover the expected concentration range of the samples.
-
Sample Preparation: Depending on the matrix, sample preparation may involve extraction (e.g., solid-phase extraction for water samples, solvent extraction for soil), filtration, and dilution with the mobile phase.
-
Analysis: Inject the prepared standards and samples into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the samples from this calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is based on a validated method for the analysis of pyridine in environmental samples and can be adapted for this compound.[2][3]
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (single quadrupole or tandem quadrupole for higher sensitivity and selectivity).
-
Capillary column suitable for polar compounds (e.g., a 5% phenyl-methylpolysiloxane column, such as a DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
-
Reagents:
-
Methanol (GC grade).
-
Pyridine-d5 (as an internal standard, if required).
-
This compound standard.
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS), if necessary to improve volatility and peak shape.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 80 °C (hold for 2 minutes), ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher sensitivity. Key ions for this compound would be its molecular ion (m/z 124) and characteristic fragment ions.
-
-
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in methanol. Prepare calibration standards containing the internal standard (if used).
-
Sample Preparation:
-
For liquid samples, a direct injection or a liquid-liquid extraction may be employed.
-
For solid samples, a solvent extraction (e.g., with methanol or acetonitrile) followed by concentration is typical.
-
Derivatization (if needed): Evaporate the solvent from the extract, add the derivatizing agent, and heat to complete the reaction.
-
-
Analysis: Inject the prepared standards and samples into the GC-MS system.
-
Quantification: Create a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
-
UV-Visible Spectrophotometry
This is a straightforward method for the quantification of this compound in simple matrices, based on its ultraviolet absorbance.[4][9][10][11][12]
-
Instrumentation:
-
UV-Visible Spectrophotometer.
-
Quartz cuvettes (1 cm path length).
-
-
Reagents:
-
Solvent (e.g., ethanol, methanol, or water, depending on sample solubility and matrix).
-
This compound standard.
-
-
Measurement Conditions:
-
Wavelength of Maximum Absorbance (λmax): Determine the λmax of this compound in the chosen solvent by scanning a standard solution across the UV range (typically 200-400 nm). The expected λmax is around 280 nm.
-
Blank: Use the same solvent as the blank.
-
-
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in the chosen solvent. Prepare a series of calibration standards by dilution.
-
Sample Preparation: Dissolve the sample in the solvent and filter if necessary to remove any particulate matter. Dilute the sample solution to ensure the absorbance falls within the linear range of the instrument.
-
Analysis: Measure the absorbance of the blank, standards, and samples at the predetermined λmax.
-
Quantification: Construct a calibration curve by plotting the absorbance of the standards against their concentration. Calculate the concentration of this compound in the samples using the Beer-Lambert law and the calibration curve.
-
Electrochemical Methods
This protocol is based on the electrochemical detection of 4-nitrophenol and can be adapted for this compound due to the electroactive nitro group.[4][5][6][13]
-
Instrumentation:
-
Potentiostat/Galvanostat with a three-electrode system.
-
Working Electrode: Glassy Carbon Electrode (GCE), Boron-Doped Diamond (BDD) electrode, or a chemically modified electrode.
-
Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).
-
Counter Electrode: Platinum wire or graphite rod.
-
-
Reagents:
-
Supporting Electrolyte: e.g., 0.1 M phosphate buffer solution (PBS) at a specific pH (e.g., pH 7.0).
-
This compound standard.
-
-
Voltammetric Conditions (Differential Pulse Voltammetry - DPV):
-
Potential Range: Scan from approximately 0 V to -1.2 V (the reduction potential of the nitro group).
-
Pulse Amplitude: 50 mV.
-
Pulse Width: 50 ms.
-
Scan Rate: 20 mV/s.
-
-
Procedure:
-
Electrode Preparation: Polish the working electrode with alumina slurry, followed by sonication in deionized water and ethanol to ensure a clean and active surface.
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent and dilute with the supporting electrolyte to prepare calibration standards.
-
Sample Preparation: Dissolve the sample in the supporting electrolyte. Filtration may be necessary.
-
Analysis: Place the sample or standard solution in the electrochemical cell. Deoxygenate the solution by purging with nitrogen gas for about 5-10 minutes. Record the differential pulse voltammogram.
-
Quantification: A calibration curve is constructed by plotting the peak current of the reduction of this compound against its concentration. The concentration in the sample is determined from this curve.
-
References
- 1. Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. development_of_quantitative_method_for_the_determination_of_pyridine_in_crustacean_tissues [North East File Collection - NEFC] [northeastfc.uk]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chemicalbulletin.upt.ro [chemicalbulletin.upt.ro]
- 7. epa.gov [epa.gov]
- 8. researchgate.net [researchgate.net]
- 9. UV/Vis Spectroscopic Evaluation of this compound N-Oxide as a Solvatochromic Indicator for the Hydrogen-Bond Donor Ability of Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Solvatochromic Shifts in UV-Vis Absorption Spectra: The Challenging Case of this compound N-Oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Electrochemical Detection of 4-Nitrophenol Using a Novel SrTiO3/Ag/rGO Composite - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Structure of 4-Nitropyridine Reaction Products
For researchers and professionals in drug development, the unambiguous structural validation of synthesized compounds is a critical checkpoint. This guide provides a comparative overview of standard analytical techniques used to confirm the structure of products resulting from reactions involving 4-nitropyridine. Using the reduction of this compound to 4-aminopyridine as a model reaction, we will compare the data obtained from Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS).
Model Reaction: Reduction of this compound
The transformation of this compound to 4-aminopyridine is a fundamental reaction that involves the reduction of the nitro group (-NO₂) to an amino group (-NH₂). This reaction serves as an excellent case study for structural validation, as the functional group conversion leads to distinct and measurable changes in the spectral data of the molecule.
Reaction Scheme: This compound → 4-Aminopyridine
Comparison of Analytical Techniques
The successful conversion of this compound to 4-aminopyridine is confirmed by analyzing the structural differences between the starting material and the product. Each analytical technique provides unique insights.[1][2]
-
¹H NMR Spectroscopy provides information about the chemical environment of protons.[3] Changes in the electron-donating/-withdrawing nature of the substituent at the C-4 position cause significant shifts in the signals of the aromatic protons.
-
FTIR Spectroscopy is ideal for identifying the presence or absence of specific functional groups by detecting their characteristic vibrational frequencies.[4][5] The key indicators in this reaction are the disappearance of the strong N-O stretches of the nitro group and the appearance of N-H stretches from the new amino group.
-
Mass Spectrometry (MS) determines the molecular weight of the compound, providing direct confirmation of the chemical transformation by measuring the change in mass.
The following table summarizes the expected quantitative data for the starting material and the product.
Data Presentation: Reactant vs. Product
| Analytical Technique | This compound (Starting Material) | 4-Aminopyridine (Product) | Interpretation of Change |
| ¹H NMR (Chemical Shift δ, ppm) | ~8.92 (d, 2H), ~8.01 (d, 2H)[6] | ~8.1 (d, 2H), ~6.6 (d, 2H) | Upfield shift of aromatic protons due to the conversion of the electron-withdrawing -NO₂ group to the electron-donating -NH₂ group. |
| FTIR (Wavenumber, cm⁻¹) | ~1510 & ~1350 cm⁻¹ (strong, N-O stretches) | ~3413 & ~3507 cm⁻¹ (N-H stretches), ~1623 cm⁻¹ (N-H bend)[7] | Disappearance of nitro group peaks and appearance of characteristic primary amine peaks confirm the functional group transformation. |
| Mass Spec. (Molecular Ion Peak, m/z) | 124.10 g/mol [8] | 94.11 g/mol | Decrease in molecular weight consistent with the replacement of a nitro group (-NO₂) with an amino group (-NH₂). |
Experimental Protocols
Detailed methodologies for the key analytical experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance spectroscopy is a powerful technique for determining the precise structure of organic molecules by analyzing the magnetic properties of atomic nuclei.[3][9][10]
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound (either this compound or the 4-aminopyridine product) in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[3]
-
Standard: Add a small drop of a reference standard, typically tetramethylsilane (TMS), which is set to 0.00 ppm.[9][11]
-
Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H NMR spectrum using a standard pulse program. Typical parameters on a 400 MHz spectrometer include a 90° pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and calibrate the chemical shift scale using the TMS reference signal. Integrate the peaks to determine the relative number of protons.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[4]
Methodology:
-
Sample Preparation (KBr Pellet Method): Mix approximately 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder in a mortar.[12]
-
Pellet Formation: Grind the mixture thoroughly until a fine, homogeneous powder is obtained. Place the powder into a pellet press and apply high pressure to form a thin, transparent KBr disc.[12]
-
Data Acquisition: Place the KBr disc in the sample holder of the FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹.[12] A background spectrum of the empty sample chamber should be recorded first and automatically subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands in the spectrum. For this reaction, focus on the regions for N-O stretching (~1550-1475 cm⁻¹ and 1360-1290 cm⁻¹) and N-H stretching (~3500-3300 cm⁻¹).[13]
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental composition.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a volatile solvent such as methanol or acetonitrile.[14]
-
Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common method for this type of molecule. The sample solution is sprayed through a high-voltage needle, creating charged droplets from which ions are generated.
-
Mass Analysis: The generated ions are guided into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection and Spectrum Generation: The separated ions are detected, and the data is presented as a mass spectrum, which is a plot of ion intensity versus the m/z ratio. The peak corresponding to the intact molecule is the molecular ion peak (M⁺).
Visualizations
Experimental Workflow
The following diagram illustrates the logical workflow from the synthesis of the product to its final structural validation using multiple analytical techniques.
Caption: A workflow for the synthesis, purification, and structural validation of a reaction product.
Comparison of Information from Analytical Techniques
This diagram shows the logical relationship between the analytical techniques and the specific structural information they provide to confirm the product's identity.
Caption: Relationship between analytical methods and the structural information they yield.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 3. benchchem.com [benchchem.com]
- 4. How to Identify Functional Groups in FTIR Spectra [eureka.patsnap.com]
- 5. Free FTIR Basic Organic Functional Group Reference Chart [thermofisher.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C5H4N2O2 | CID 70734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. NMR Spectroscopy [www2.chemistry.msu.edu]
- 10. azolifesciences.com [azolifesciences.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Fourier Transform Infrared Spectroscopy vibrational bands study of Spinacia oleracea and Trigonella corniculata under biochar amendment in naturally contaminated soil - PMC [pmc.ncbi.nlm.nih.gov]
- 13. copbela.org [copbela.org]
- 14. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Comparative study of different methods for 4-nitropyridine synthesis
For researchers, scientists, and professionals in drug development, the efficient synthesis of 4-nitropyridine, a key intermediate in the production of various pharmaceuticals, is of significant interest. This guide provides a comparative analysis of the primary synthetic methodologies, focusing on experimental data and process workflows to inform laboratory and scale-up decisions. The most prevalent and effective route involves a two-step process starting from pyridine N-oxide, which can be performed under either batch or continuous flow conditions.
Comparative Analysis of Synthesis Methods
The synthesis of this compound is predominantly achieved through the nitration of pyridine N-oxide to yield this compound N-oxide, followed by a deoxygenation step. Below is a comparison of the batch and continuous flow approaches for this transformation.
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
| Overall Yield | ~42% (for nitration step) | 83% (two-step overall yield)[1] |
| Reaction Time | Nitration: ~3.5 hours; Deoxygenation: 1-3 hours | Nitration: minutes; Deoxygenation: 5 minutes[2] |
| Temperature | Nitration: 125-130°C; Deoxygenation: Room Temp. to Reflux | Nitration: Controlled; Deoxygenation: 50°C[2] |
| Reagents | Pyridine N-oxide, fuming HNO₃, conc. H₂SO₄, PCl₃ | Pyridine N-oxide, HNO₃, H₂SO₄, PCl₃[1] |
| Safety | Potential for thermal runaway and accumulation of energetic intermediates. | Minimized accumulation of hazardous intermediates, enhanced heat transfer, and improved safety for scale-up.[1] |
| Scalability | Challenging due to safety concerns and heat transfer limitations. | Readily scalable with a reported throughput of 0.716 kg/day .[1] |
| Byproducts | Potential for undesired byproducts due to prolonged reaction times and high temperatures. | High selectivity with minimal byproduct formation.[1] |
Experimental Protocols
Method 1: Batch Synthesis of this compound
This method involves two sequential steps: the nitration of pyridine N-oxide and the subsequent deoxygenation of the resulting this compound N-oxide.
Step 1: Nitration of Pyridine N-oxide to this compound N-oxide [3]
-
Preparation of Nitrating Acid: In a flask cooled in an ice bath, slowly add 30 mL of concentrated sulfuric acid to 12 mL of fuming nitric acid with stirring. Bring the mixture to 20°C.
-
Reaction Setup: In a three-neck flask equipped with a stirrer, thermometer, and addition funnel, heat 9.51 g of pyridine N-oxide to 60°C.
-
Nitration: Add the nitrating acid dropwise to the heated pyridine N-oxide solution over 30 minutes. The temperature will initially drop to around 40°C.
-
Heating: After the addition is complete, heat the reaction mixture to 125-130°C for 3 hours.
-
Work-up: Cool the mixture to room temperature and pour it onto 150 g of crushed ice. Carefully neutralize the solution with a saturated sodium carbonate solution to a pH of 7-8, which will precipitate a yellow solid.
-
Isolation: Collect the solid by filtration. The crude product is a mixture of this compound N-oxide and sodium sulfate. The this compound N-oxide can be separated by extraction with acetone. Evaporation of the acetone yields the final product. The reported yield for this step is approximately 42%.
Step 2: Deoxygenation of this compound N-oxide to this compound [4]
-
Reaction Setup: In a dry round-bottom flask, dissolve 1.0 equivalent of 3,5-dibromo-4-nitropyridine-N-oxide in anhydrous chloroform or dichloroethane.
-
Reagent Addition: Cool the solution in an ice bath and add 1.1-1.5 equivalents of phosphorus trichloride (PCl₃) dropwise.
-
Reaction: After the addition, remove the ice bath and stir the mixture at room temperature for 1-3 hours.
-
Work-up: The reaction mixture is then processed to isolate the this compound.
Method 2: Continuous Flow Synthesis of this compound[1][2]
This integrated two-step process offers significant advantages in terms of safety, yield, and scalability.
-
Nitration Step:
-
A solution of pyridine N-oxide in concentrated sulfuric acid and a nitrating mixture of nitric acid and sulfuric acid are continuously pumped into a microreactor.
-
The reaction is exothermic and the microreactor allows for efficient heat dissipation.
-
The resulting stream containing this compound N-oxide is then directly introduced into an online extraction unit.
-
-
Deoxygenation Step:
-
The organic phase from the extraction, containing the this compound N-oxide, is mixed with a solution of phosphorus trichloride in acetonitrile.
-
This mixture is pumped through a second heated reactor coil at 50°C with a residence time of 5 minutes.
-
The output stream is then cooled, neutralized with sodium carbonate, and extracted with an organic solvent.
-
Evaporation of the solvent yields this compound with a reported overall two-step yield of 83%.[1][5]
-
Synthesis Workflow
The following diagram illustrates the logical flow of the two-step synthesis of this compound from pyridine N-oxide.
Caption: Two-step synthesis of this compound from pyridine N-oxide.
Alternative Synthetic Routes
While the pyridine N-oxide route is the most established, other potential methods for synthesizing this compound exist, though they are less commonly employed.
-
Direct Nitration of Pyridine: This method is generally not effective for producing this compound. The electron-withdrawing nature of the nitrogen atom in the pyridine ring deactivates it towards electrophilic aromatic substitution, and when the reaction does occur, it overwhelmingly favors the formation of 3-nitropyridine.
-
Oxidation of 4-Aminopyridine: The direct oxidation of the amino group in 4-aminopyridine to a nitro group is a theoretical possibility. However, practical and high-yielding protocols for this specific transformation are not well-documented in the scientific literature. The reverse reaction, the reduction of this compound N-oxide to 4-aminopyridine, is a more commonly described process.[6]
References
A Comparative Spectroscopic Analysis of 4-Nitropyridine and Its Analogues
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectroscopic properties of pharmacologically relevant scaffolds is paramount. This guide provides a detailed comparative analysis of 4-nitropyridine and its analogues, this compound N-oxide, 4-aminopyridine, and 4-cyanopyridine. The spectroscopic data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Raman spectroscopy, offers a foundation for the structural elucidation and characterization of these important chemical entities.
The substitution at the 4-position of the pyridine ring significantly influences the electronic and vibrational properties of the molecule, leading to distinct spectroscopic signatures. This guide summarizes key quantitative data in structured tables for straightforward comparison and provides detailed experimental protocols for the cited spectroscopic techniques.
Spectroscopic Data Summary
The following tables provide a comparative summary of the available spectroscopic data for this compound and its selected analogues.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| This compound | - | Data not readily available in a comparable format |
| This compound N-oxide | CDCl₃ | 8.23 (d, J = 7.6 Hz, 2H), 8.13 (d, J = 7.6 Hz, 2H) |
| 4-Aminopyridine | DMSO-d₆ | 7.987 (A), 6.476 (B), 6.03 (C) |
| 4-Cyanopyridine | CDCl₃ | 8.828 (A), 7.554 (B) |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| This compound | - | Data not readily available in a comparable format |
| This compound N-oxide | - | Data not readily available in a comparable format |
| 4-Aminopyridine | - | Data not readily available in a comparable format |
| 4-Cyanopyridine | - | Data not readily available in a comparable format |
Table 3: Infrared (IR) Spectroscopy Data (Selected Peaks)
| Compound | Technique | Key Vibrational Frequencies (cm⁻¹) |
| This compound | - | Data not readily available in a comparable format |
| This compound N-oxide | ATR-IR | Data available in spectral databases |
| 4-Aminopyridine | KBr disc | Data available in spectral databases |
| 4-Cyanopyridine | ATR-IR | Data available in spectral databases |
Table 4: UV-Visible (UV-Vis) Spectroscopy Data
| Compound | Solvent | λmax (nm) |
| This compound | - | Data not readily available in a comparable format |
| This compound N-oxide | Various | 330-355 |
| 4-Aminopyridine | - | Data not readily available in a comparable format |
| 4-Cyanopyridine | - | Data available in spectral databases |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Accurately weigh 5-20 mg of the solid sample for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube, ensuring the liquid column height is between 4 and 5 cm.
-
Cap the NMR tube securely.
Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Tune and match the probe for the specific nucleus being observed (e.g., ¹H, ¹³C).
-
Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence, spectral width, relaxation delay).
-
Initiate data acquisition.
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Perform phase correction and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the signals and analyze the chemical shifts, multiplicities, and coupling constants.
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
For solid powder samples, place a small amount of the powder onto the center of the ATR crystal.
-
Use the pressure arm to apply consistent pressure to the sample, ensuring good contact with the crystal.
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Place the sample on the crystal as described above.
-
Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance spectrum.
-
Typically, spectra are collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Sample Preparation:
-
Prepare a stock solution of the analyte in a UV-transparent solvent (e.g., ethanol, methanol, water) of known concentration.
-
Prepare a series of dilutions from the stock solution to create standards of varying concentrations.
-
Use the pure solvent as a blank for baseline correction.
Data Acquisition:
-
Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 20 minutes.
-
Fill a quartz cuvette with the blank solution and place it in the spectrophotometer.
-
Perform a baseline correction over the desired wavelength range (e.g., 200-800 nm).
-
Rinse the cuvette with the sample solution before filling it with the sample.
-
Place the sample cuvette in the spectrophotometer and acquire the absorbance spectrum.
Raman Spectroscopy
Sample Preparation:
-
For solid powder samples, place a small amount of the powder into a sample holder, such as an aluminum cup or onto a microscope slide.
-
Ensure the surface of the sample is relatively flat for optimal focusing of the laser.
Data Acquisition:
-
Place the sample into the Raman spectrometer.
-
Focus the laser onto the sample surface.
-
Set the laser power, excitation wavelength (e.g., 532 nm, 785 nm), and acquisition time.
-
Collect the Raman spectrum. The scattered light is collected and directed to a detector.
Signaling Pathway and Biological Relevance
This compound and its derivatives are recognized as important precursors in the synthesis of various bioactive molecules.[1] Nitropyridines have been shown to exhibit a range of biological activities, including potential as anticancer, antiviral, and anti-neurodegenerative agents.[1] One of the proposed mechanisms of action for some nitropyridine-containing compounds is the inhibition of key enzymes involved in cellular processes. For instance, certain nitropyridines have been identified as inhibitors of cytosolic thioredoxin reductase 1 (TrxR1), an enzyme crucial for maintaining the cellular redox balance and implicated in cancer cell proliferation.[1]
The following diagram illustrates a simplified conceptual workflow from the chemical structure to its potential biological impact.
Caption: From Structure to Function.
The following diagram illustrates a simplified experimental workflow for the spectroscopic comparison of this compound and its analogues.
Caption: Spectroscopic Analysis Workflow.
References
A Comparative Guide to Assessing the Purity of Synthesized 4-Nitropyridine by HPLC
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the journey from laboratory to market. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing the purity of 4-nitropyridine, a key intermediate in medicinal chemistry. Supported by experimental data and detailed protocols, this document aims to equip scientists with the knowledge to select the most appropriate method for their needs.
Introduction to this compound and its Purity Assessment
This compound is a heterocyclic aromatic organic compound that serves as a versatile building block in the synthesis of various pharmaceutical agents. Its purity is paramount, as impurities can affect the efficacy, safety, and stability of the final drug product. The synthesis of this compound, often involving the nitration of pyridine-N-oxide followed by deoxygenation, can lead to the formation of several potential impurities.
Potential Impurities in Synthesized this compound:
-
Isomeric Impurities: 2-Nitropyridine and 3-Nitropyridine may be formed as byproducts during the nitration step.
-
Starting Material: Unreacted Pyridine-N-oxide can remain in the final product.
-
Over-reduction Products: 4-Aminopyridine could be formed if the reduction of a nitro-group-containing precursor is not well-controlled.
-
Side-reaction Products: Other related substances may be generated depending on the specific synthetic route and reaction conditions.
A robust analytical method is therefore essential to separate, identify, and quantify this compound and its potential impurities.
Comparative Analysis of Purity Assessment Methods
The choice of an analytical technique for purity assessment depends on various factors, including the nature of the compound, the expected impurities, and the required level of sensitivity and accuracy. Here, we compare HPLC with Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Melting Point Analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful and widely used technique for the purity assessment of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC with UV detection is particularly well-suited for this purpose.
Advantages of HPLC:
-
High Resolution: Capable of separating structurally similar impurities from the main compound.
-
Quantitative Accuracy: Provides precise and accurate quantification of the main component and its impurities.
-
Versatility: A wide range of stationary and mobile phases can be used to optimize separations.
-
Non-destructive: The sample can be collected after analysis for further characterization if needed.
Limitations of HPLC:
-
Requires a Chromophore: Compounds must possess a UV-absorbing chromophore for detection, which is present in this compound.
-
Method Development: Optimizing the separation can be time-consuming.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique for the analysis of volatile and thermally stable compounds.
Advantages of GC-MS:
-
High Sensitivity: Can detect and quantify trace-level volatile impurities.
-
Definitive Identification: The mass spectrometer provides structural information, allowing for the confident identification of unknown impurities.
Limitations of GC-MS:
-
Thermal Lability: Not ideal for thermally sensitive compounds that may degrade in the hot injector port.
-
Volatility Requirement: Compounds must be volatile enough to be vaporized without decomposition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative NMR (qNMR) is an absolute quantification method that can be used to determine the purity of a substance without the need for a reference standard of the analyte itself.
Advantages of qNMR:
-
Absolute Quantification: Provides a direct measure of purity.[1][2]
-
Structural Information: Gives detailed structural information about the main compound and any impurities present.
-
Non-destructive: The sample can be fully recovered after analysis.
Limitations of qNMR:
-
Lower Sensitivity: Generally less sensitive than chromatographic methods.
-
Spectral Overlap: Signals from different compounds can overlap, complicating quantification.[3]
-
Requires a High-Purity Internal Standard: For accurate quantification, a certified internal standard is necessary.
Melting Point Analysis
Melting point is a physical property that can be used as an indicator of purity. A pure crystalline solid will have a sharp and defined melting point, while impurities will typically cause a depression and broadening of the melting point range. The reported melting point for this compound is around 48-51 °C.
Advantages of Melting Point Analysis:
-
Simple and Fast: A quick and easy method for a preliminary purity check.
-
Inexpensive Equipment: Requires minimal and low-cost instrumentation.
Limitations of Melting Point Analysis:
-
Not Quantitative: Does not provide information on the amount or nature of impurities.
-
Insensitive to Small Amounts of Impurities: Small quantities of impurities may not significantly affect the melting point.
-
Not Suitable for Amorphous Solids or Liquids: Only applicable to crystalline solids.
Data Presentation: Comparison of Analytical Methods
| Parameter | HPLC-UV | GC-MS | Quantitative NMR (qNMR) | Melting Point Analysis |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass spectrometric detection. | Nuclear spin transitions in a magnetic field. | Observation of the temperature range over which a solid melts. |
| Applicability to this compound | Excellent for this non-volatile, UV-active compound. | Suitable for volatile impurities; may require derivatization for this compound itself. | Excellent for absolute purity determination and structural confirmation. | Suitable for a preliminary check of crystalline this compound. |
| Quantitative Capability | High | High | High (absolute) | No |
| Sensitivity | Moderate to High | Very High | Low to Moderate | Low |
| Specificity | Moderate (retention time) | High (mass spectrum) | High (chemical shifts) | Low |
| Sample Throughput | High | Moderate | Low | High |
| Cost per Sample | Moderate | High | High | Low |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) Method
This proposed method is based on established protocols for similar pyridine derivatives and would require validation for this compound.[4]
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10-50% B
-
20-25 min: 50% B
-
25-26 min: 50-10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve approximately 1 mg/mL of the synthesized this compound in the initial mobile phase composition.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate to a concentration of approximately 100 µg/mL.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified internal standard with a known purity and a signal that does not overlap with the analyte or impurity signals (e.g., maleic acid, dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the sample and the internal standard are soluble (e.g., DMSO-d6, CDCl3).
-
Sample Preparation:
-
Accurately weigh a known amount of the synthesized this compound and the internal standard into a vial.
-
Dissolve the mixture in a known volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
Acquisition Parameters:
-
Use a 90° pulse.
-
Ensure a long relaxation delay (at least 5 times the longest T1 of the signals of interest) to allow for complete relaxation of all nuclei.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate the signals of the analyte and the internal standard.
-
Calculate the purity of the analyte based on the integral values, the number of protons giving rise to each signal, the molecular weights, and the masses of the analyte and the internal standard.
-
Melting Point Determination
-
Apparatus: A calibrated melting point apparatus.
-
Sample Preparation: Place a small amount of the finely powdered, dry crystalline sample into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Procedure:
-
Place the capillary tube in the melting point apparatus.
-
Heat the sample at a rate of 10-20 °C/min until the temperature is about 20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C/min.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).
-
Visualizations
Conclusion
For the routine purity assessment of synthesized this compound, HPLC-UV stands out as a robust, accurate, and reliable method. It offers the necessary resolution to separate key impurities and provides precise quantitative data. While GC-MS is an excellent complementary technique for identifying volatile impurities and qNMR provides the advantage of absolute quantification, HPLC remains the workhorse for quality control in most pharmaceutical development settings. A preliminary melting point analysis can serve as a quick and simple check for gross impurities in the crystalline product. The choice of method will ultimately depend on the specific requirements of the analysis, including the stage of drug development, regulatory requirements, and the nature of the expected impurities.
References
Comparative Analysis of 4-Nitropyridine Cross-Reactivity in Complex Biological Mixtures
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity of 4-nitropyridine with structurally similar compounds in complex biological matrices. The data presented herein is essential for the development of specific immunoassays and for understanding potential off-target effects in drug development. The methodologies for key experiments are detailed to allow for replication and validation.
Comparative Cross-Reactivity Data
The cross-reactivity of an immunoassay is a measure of how well the antibody binds to substances other than the target analyte. In the case of this compound, it is crucial to assess the cross-reactivity with its metabolites and other structurally related pyridine derivatives that may be present in biological samples. The following table summarizes hypothetical, yet realistic, cross-reactivity data for a competitive ELISA designed for this compound. The data is presented as the concentration of the analyte required to inhibit the binding of a labeled tracer by 50% (IC50) and the calculated cross-reactivity percentage relative to this compound.
| Compound | Chemical Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound | C₅H₄N₂O₂ | 10 | 100 |
| 4-Aminopyridine | C₅H₆N₂ | 500 | 2.0 |
| 4-Chloropyridine | C₅H₄ClN | 1,000 | 1.0 |
| 4-Methylpyridine (γ-picoline) | C₆H₇N | 5,000 | 0.2 |
| Pyridine | C₅H₅N | >10,000 | <0.1 |
| 2-Nitropyridine | C₅H₄N₂O₂ | 800 | 1.25 |
| 3-Nitropyridine | C₅H₄N₂O₂ | 1,200 | 0.83 |
Note: The cross-reactivity percentage is calculated using the formula: (IC50 of this compound / IC50 of Competing Compound) x 100.[1][2]
Experimental Protocols
Synthesis of this compound-Protein Conjugate (Immunogen)
To produce antibodies against a small molecule like this compound (a hapten), it must first be conjugated to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH).[3][4][5]
Materials:
-
This compound-4-carboxylic acid (a derivative of this compound suitable for conjugation)
-
Bovine Serum Albumin (BSA)
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[5]
-
Dimethylformamide (DMF)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
Procedure:
-
Activation of Hapten: Dissolve this compound-4-carboxylic acid, NHS, and DCC/EDC in DMF. Stir the mixture at room temperature for 4-6 hours to form the NHS-ester of the hapten.
-
Conjugation to Carrier Protein: Dissolve BSA in PBS (pH 7.4). Slowly add the activated hapten solution to the BSA solution while stirring. Allow the reaction to proceed overnight at 4°C with gentle stirring.
-
Purification of the Conjugate: Remove the unconjugated hapten and reaction by-products by dialysis against PBS. Dialyze for 48-72 hours with several changes of the buffer.
-
Characterization: Confirm the conjugation and determine the hapten-to-protein ratio using techniques such as UV-Vis spectrophotometry or MALDI-TOF mass spectrometry.[4]
Competitive ELISA for Cross-Reactivity Assessment
A competitive ELISA is the standard method for determining the cross-reactivity of small molecules.[6][7] In this assay, the free analyte in the sample competes with a labeled analyte for a limited number of antibody binding sites.
Materials:
-
Microtiter plates (96-well)
-
Anti-4-nitropyridine antibody (produced by immunizing an animal with the this compound-protein conjugate)
-
This compound-horseradish peroxidase (HRP) conjugate (tracer)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2 M H₂SO₄)
-
Standard solutions of this compound and potential cross-reactants
Procedure:
-
Coating: Coat the wells of a microtiter plate with the anti-4-nitropyridine antibody diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound antibody.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Wash the plate three times with wash buffer.
-
Competitive Reaction: Add standard solutions or samples containing the analytes of interest to the wells, followed by the addition of the this compound-HRP conjugate. Incubate for 1-2 hours at 37°C.
-
Washing: Wash the plate five times with wash buffer to remove unbound reagents.
-
Signal Development: Add the TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader. The signal intensity is inversely proportional to the concentration of the analyte in the sample.
-
Data Analysis: Construct a standard curve by plotting the absorbance against the logarithm of the concentration for this compound and each potential cross-reactant. Determine the IC50 value for each compound.[2]
Visualizations
Caption: Workflow for the competitive ELISA used in cross-reactivity studies.
Caption: Logical workflow for the assessment of cross-reactivity.
References
- 1. evs.institute [evs.institute]
- 2. researchgate.net [researchgate.net]
- 3. Hapten-Carrier Conjugation - Creative Biolabs [creative-biolabs.com]
- 4. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. researchgate.net [researchgate.net]
- 7. Types Of Immunoassay - And When To Use Them | Quanterix [quanterix.com]
Benchmarking 4-Nitropyridine Against Other Organocatalysts in Acylation Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organocatalysis, the selection of an appropriate catalyst is paramount for optimizing reaction efficiency, yield, and selectivity. This guide provides a comparative analysis of 4-nitropyridine against well-established pyridine-based organocatalysts, specifically focusing on their performance in acylation reactions. While 4-(dimethylamino)pyridine (DMAP) is a widely recognized and highly efficient catalyst for these transformations, this guide will also consider the performance of the parent pyridine molecule as a baseline for comparison. Due to a notable lack of empirical data for this compound as a catalyst in acylation reactions within the current body of scientific literature, this guide will present a theoretical assessment of its expected catalytic activity based on established mechanistic principles.
The primary focus of this comparison will be the acylation of secondary alcohols, a common benchmark reaction for evaluating the efficacy of nucleophilic catalysts. Quantitative data for established catalysts are summarized to provide a clear performance benchmark. Detailed experimental protocols are also provided to ensure reproducibility and facilitate the application of these methods in a laboratory setting.
The Role of Pyridine-Based Catalysts in Acylation: A Mechanistic Overview
Pyridine and its derivatives catalyze acylation reactions, such as the esterification of an alcohol with an acid anhydride, primarily through a nucleophilic catalysis pathway. The catalytic cycle is initiated by the nucleophilic attack of the pyridine nitrogen on one of the carbonyl carbons of the anhydride. This step forms a highly reactive N-acylpyridinium intermediate. The enhanced electrophilicity of the acyl group in this intermediate renders it highly susceptible to nucleophilic attack by the alcohol, leading to the formation of the desired ester and the regeneration of the pyridine catalyst.
Figure 1: Generalized mechanism of pyridine-catalyzed acylation.
The efficiency of this catalytic cycle is heavily dependent on the nucleophilicity of the pyridine nitrogen. Electron-donating substituents on the pyridine ring increase the electron density on the nitrogen atom, enhancing its nucleophilicity and, consequently, its catalytic activity. Conversely, electron-withdrawing groups decrease the nucleophilicity of the nitrogen, which is expected to significantly hinder its catalytic performance.
Comparative Performance Data: Acylation of 1-Phenylethanol
To provide a quantitative benchmark, the following table summarizes the performance of 4-(dimethylamino)pyridine (DMAP) and pyridine in the acylation of a model secondary alcohol, 1-phenylethanol, with acetic anhydride.
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) | Enantiomeric Excess (ee %) |
| 4-(Dimethylamino)pyridine (DMAP) | 1 | 2 | >95 | Not applicable (for racemic alcohol) |
| Pyridine | 10 | 24 | ~50 | Not applicable (for racemic alcohol) |
| This compound | Not Reported | Not Reported | Expected to be very low to negligible | Not applicable |
Note: The data for DMAP and pyridine are representative values collated from multiple sources for the acylation of secondary alcohols under standard conditions. Direct comparative studies under identical conditions are limited. The performance of this compound is a theoretical projection based on its electronic properties.
Analysis of Catalytic Activity
4-(Dimethylamino)pyridine (DMAP): The Benchmark Catalyst
DMAP is a highly effective acylation catalyst due to the strong electron-donating effect of the dimethylamino group at the 4-position.[1] This group significantly increases the electron density on the pyridine nitrogen, making it a much stronger nucleophile than pyridine itself.[1] This enhanced nucleophilicity accelerates the formation of the N-acylpyridinium intermediate, leading to rapid acylation of even sterically hindered alcohols at low catalyst loadings.[1]
Pyridine: The Baseline
Pyridine itself can catalyze acylation reactions, but it is significantly less active than DMAP.[1] It requires higher catalyst loadings and longer reaction times to achieve comparable conversions.[1] This is because the unsubstituted pyridine ring is less nucleophilic than DMAP.
This compound: A Theoretical Assessment
In stark contrast to DMAP, this compound possesses a strongly electron-withdrawing nitro group at the 4-position. This group drastically reduces the electron density on the pyridine nitrogen, making it a very poor nucleophile. Consequently, the initial and crucial step of the catalytic cycle—the formation of the N-acylpyridinium intermediate—is expected to be extremely slow or even non-existent under typical acylation conditions. Therefore, this compound is predicted to be an ineffective catalyst for this transformation. The lack of experimental data on its use as an acylation catalyst in the literature further supports this theoretical assessment.
Experimental Protocols
The following are detailed protocols for the acylation of a secondary alcohol using DMAP and pyridine as catalysts.
Protocol 1: DMAP-Catalyzed Acylation of 1-Phenylethanol
Materials:
-
1-Phenylethanol
-
Acetic Anhydride
-
4-(Dimethylamino)pyridine (DMAP)
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO3)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO4)
Procedure:
-
To a solution of 1-phenylethanol (1.0 mmol) in anhydrous DCM (5 mL) under an inert atmosphere, add triethylamine (1.5 mmol) and DMAP (0.05 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Add acetic anhydride (1.2 mmol) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl (5 mL).
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO3 (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to afford the corresponding ester.
Figure 2: Experimental workflow for DMAP-catalyzed acylation.
Protocol 2: Pyridine-Catalyzed Acylation of 1-Phenylethanol
Materials:
-
1-Phenylethanol
-
Acetic Anhydride
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO3)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO4)
Procedure:
-
To a solution of 1-phenylethanol (1.0 mmol) in anhydrous DCM (5 mL) under an inert atmosphere, add pyridine (1.0 mmol).
-
Add acetic anhydride (1.2 mmol) to the stirred solution at room temperature.
-
Stir the reaction at room temperature for 24 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM (10 mL) and wash with 1 M HCl (3 x 10 mL) to remove pyridine.
-
Wash the organic layer sequentially with saturated aqueous NaHCO3 (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to afford the corresponding ester.
Conclusion
This comparative guide demonstrates that for acylation reactions, electron-donating substituents on the pyridine ring are crucial for high catalytic activity. 4-(Dimethylamino)pyridine (DMAP) stands out as a highly efficient catalyst, providing rapid and high-yielding acylations under mild conditions. Pyridine can also be used but is significantly less effective. Based on fundamental electronic principles of the nucleophilic catalysis mechanism, this compound is predicted to be an exceedingly poor catalyst for this transformation. For researchers and professionals in drug development, the choice of an electron-rich pyridine derivative like DMAP is recommended for efficient and reliable acylation reactions. The provided protocols offer a practical starting point for laboratory synthesis.
References
Unraveling the Reaction Mechanisms of 4-Nitropyridine: A Comparative Guide Based on Isotopic Labeling Studies
For researchers, scientists, and professionals in drug development, a thorough understanding of reaction mechanisms is paramount for predicting outcomes, optimizing conditions, and designing novel synthetic pathways. This guide provides a comparative analysis of the proposed reaction mechanisms for 4-nitropyridine, with a focus on how isotopic labeling studies have been instrumental in validating and challenging long-held assumptions.
The nucleophilic aromatic substitution (SNAr) reaction of this compound is a cornerstone of heterocyclic chemistry, enabling the introduction of a wide array of functionalities. For decades, the reaction was predominantly thought to proceed via a stepwise addition-elimination pathway involving a discrete Meisenheimer complex. However, recent studies employing sophisticated techniques such as kinetic isotope effect (KIE) measurements have introduced a concerted mechanism as a plausible alternative, sparking a debate on the true nature of this fundamental transformation.
This guide will delve into these two primary mechanistic proposals, presenting the supporting evidence from theoretical and experimental studies, with a particular emphasis on the insights gained from isotopic labeling.
Mechanistic Crossroads: Stepwise vs. Concerted Pathways
The reactivity of this compound towards nucleophiles is largely dictated by the strong electron-withdrawing nature of the nitro group, which activates the pyridine ring for nucleophilic attack, particularly at the C4 position. The two competing mechanisms to describe this process are the classical stepwise SNAr mechanism and a more recently proposed concerted mechanism.
The Classical Stepwise SNAr Mechanism (Addition-Elimination)
The traditional view of the SNAr reaction of this compound involves a two-step process:
-
Nucleophilic Addition: The nucleophile attacks the electron-deficient C4 carbon of the pyridine ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][2] This step is generally considered the rate-determining step of the reaction.[3][4]
-
Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored through the expulsion of the leaving group (in this case, the nitro group, although often another leaving group is present at the 4-position in synthetic applications).
Isotopic labeling can provide crucial evidence for this mechanism. For instance, the absence of a significant primary kinetic isotope effect when the hydrogen atoms on the pyridine ring are replaced with deuterium would support the notion that C-H bond breaking is not involved in the rate-determining step.
The Concerted SNAr Mechanism
More recent investigations, leveraging advanced analytical techniques, have put forward a concerted mechanism for some SNAr reactions.[5][6][7] In this model, the bond formation with the incoming nucleophile and the bond cleavage of the leaving group occur simultaneously in a single transition state, without the formation of a stable Meisenheimer intermediate.
Kinetic isotope effect (KIE) studies are a powerful tool to distinguish between stepwise and concerted pathways. A significant primary carbon isotope effect (¹²C/¹³C KIE) at the carbon atom undergoing substitution would be expected for a concerted mechanism, as the bonding at this center is significantly altered in the transition state.[5]
Isotopic Labeling as a Mechanistic Probe
Isotopic labeling allows chemists to "spy" on the reaction as it happens, providing invaluable information about bond-breaking and bond-forming events in the rate-determining step.
Kinetic Isotope Effect (KIE)
The kinetic isotope effect is the change in the rate of a reaction when an atom in the reactants is replaced with one of its isotopes.[8] It is a powerful tool for elucidating reaction mechanisms.[8][9]
-
Primary KIE: Observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step. A significant primary KIE (typically kH/kD > 2) indicates that the bond to the isotope is being cleaved in the slowest step of the reaction.
-
Secondary KIE: Observed when the isotopically substituted atom is not directly involved in bond breaking or formation in the rate-determining step. These effects are usually smaller than primary KIEs and provide information about changes in hybridization or steric environment at the labeled position.
Comparative Analysis of Mechanistic Evidence
While a definitive isotopic labeling study solely focused on this compound's reaction with a specific nucleophile remains elusive in publicly available literature, we can construct a comparative framework based on studies of analogous aromatic nitro compounds and theoretical calculations.
Table 1: Predicted Kinetic Isotope Effects for this compound Reaction Mechanisms
| Isotopic Substitution | Stepwise SNAr Mechanism (Meisenheimer Intermediate) | Concerted SNAr Mechanism | Rationale |
| ¹²C/¹³C at C4 | Small to negligible KIE | Significant normal KIE (k₁₂/k₁₃ > 1) | In the stepwise mechanism, the hybridization of C4 changes from sp² to sp³ in the pre-equilibrium step, but the C-N bond to the nitro group is broken in a subsequent fast step. In a concerted mechanism, both bond formation and cleavage occur at C4 in the rate-determining transition state. |
| ¹⁴N/¹⁵N in Nitro Group | Small KIE | Significant normal KIE (k₁₄/k₁₅ > 1) | For the stepwise mechanism, the C-N bond breaks after the rate-determining step. In the concerted mechanism, the C-N bond is breaking in the transition state. |
| ¹H/²H on Pyridine Ring | Negligible KIE | Negligible KIE | C-H bonds are not directly involved in the bond-making or bond-breaking steps of either proposed mechanism. |
Experimental Protocols
To experimentally validate the reaction mechanism of this compound with a nucleophile, such as hydroxide, the following experimental protocols could be employed:
Synthesis of Isotopically Labeled this compound
1. Synthesis of [4-¹³C]-4-Nitropyridine:
This would likely involve a multi-step synthesis starting from a ¹³C-labeled precursor, for example, [¹³C]-4-cyanopyridine, which could then be hydrolyzed to the carboxylic acid, followed by a Curtius or similar rearrangement to the amine, and subsequent oxidation to the nitro compound.
2. Synthesis of [¹⁵N]-4-Nitropyridine:
Starting from a ¹⁵N-labeled nitrogen source, such as [¹⁵N]-ammonia, one could synthesize [¹⁵N]-pyridine, followed by oxidation to the N-oxide and subsequent nitration.
Kinetic Isotope Effect Measurement
Protocol for ¹³C KIE Measurement:
-
Reaction Setup: Two parallel reactions would be set up under identical conditions (concentration, temperature, solvent). One reaction would use natural abundance this compound, and the other would use the synthesized [4-¹³C]-4-nitropyridine.
-
Monitoring Reaction Progress: The disappearance of the this compound reactant would be monitored over time using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Data Analysis: The rate constants (k₁₂ and k₁₃) for both reactions would be determined by plotting the concentration of the reactant versus time. The kinetic isotope effect would then be calculated as the ratio k₁₂/k₁₃.
Visualizing the Reaction Pathways
To further clarify the proposed mechanisms, the following diagrams illustrate the key steps and intermediates.
References
- 1. Meisenheimer complex - Wikipedia [en.wikipedia.org]
- 2. Stable Spirocyclic Meisenheimer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. dash.harvard.edu [dash.harvard.edu]
- 6. communities.springernature.com [communities.springernature.com]
- 7. Meisenheimer Complexes in SN Ar Reactions: Intermediates or Transition States? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
Safety Operating Guide
Navigating the Final Step: Proper Disposal of 4-Nitropyridine
For researchers, scientists, and drug development professionals, the lifecycle of a chemical reagent extends beyond its use in experimentation. The proper disposal of substances like 4-Nitropyridine is a critical final step, ensuring the safety of laboratory personnel and the protection of our environment. This guide provides essential, immediate safety and logistical information for the responsible disposal of this compound, grounded in established safety protocols and regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the utmost care, recognizing it as a hazardous substance.[1][2]
Personal Protective Equipment (PPE): All personnel handling this compound waste must be equipped with appropriate PPE to prevent exposure.[3]
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | To prevent skin contact and absorption.[3] |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles | To protect eyes from splashes.[3] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination.[3] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | To avoid inhalation of vapors.[3] |
In the event of a spill, the area should be evacuated. For small spills, use an inert, non-combustible absorbent material like vermiculite or sand. For larger spills, immediately contact your institution's Environmental Health and Safety (EHS) department.[3]
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to all local, state, and federal regulations.[1] This compound should never be disposed of down the drain or in regular trash.[2]
-
Waste Identification and Segregation:
-
All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[3]
-
Do not mix this compound waste with other incompatible waste streams, such as strong oxidizing agents and acids.[3][4]
-
-
Containerization:
-
Labeling:
-
The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound".[5]
-
Indicate the associated hazards (e.g., Toxic, Irritant).
-
-
Storage:
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.[7]
-
Provide them with the accurate chemical name and any available safety data.
-
Experimental Protocols:
Quantitative Data:
Specific quantitative limits for the disposal of this compound, such as concentration thresholds for non-hazardous classification, are not defined in the provided search results. As a pyridine derivative and a nitrated aromatic compound, it is broadly categorized as a hazardous waste. Pyridine is listed by the EPA as a hazardous waste with the code U196.[8] Wastes generated from the production of nitrobenzene are also listed under the EPA hazardous waste code K025.[9]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. wku.edu [wku.edu]
- 3. fishersci.com [fishersci.com]
- 4. phmsa.dot.gov [phmsa.dot.gov]
- 5. This compound N-oxide | C5H4N2O3 | CID 14300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. epa.gov [epa.gov]
- 7. carlroth.com [carlroth.com]
- 8. TABLE 7-1, Regulations and Guidelines Applicable to Pyridine - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. nyu.edu [nyu.edu]
Personal protective equipment for handling 4-Nitropyridine
Essential Safety and Handling Guide for 4-Nitropyridine
This guide provides immediate safety, operational, and disposal information for laboratory personnel, including researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is critical for ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment
This compound is a hazardous substance that requires careful handling. It is harmful if swallowed or inhaled and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1]
The following table summarizes the required Personal Protective Equipment (PPE) for handling this compound.
| PPE Category | Required Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety glasses with side-shields or goggles | Must conform to EN 166 (EU) or NIOSH (US) standards.[2] Protects against splashes and dust. |
| Face shield | Required when there is a greater risk of splashing. | |
| Skin Protection | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended. Always inspect gloves for integrity before use. |
| Lab coat or chemical-resistant coveralls | Provides a barrier against skin contact.[3] | |
| Respiratory Protection | NIOSH-approved respirator | Required when engineering controls are insufficient or when handling large quantities. Use a full-face respirator if exposure limits are exceeded or irritation is experienced.[2] |
| Footwear | Closed-toe shoes | Chemical-resistant boots are recommended for spill response. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential to minimize exposure and risk.
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Ensure safety shower and eyewash stations are readily accessible and have been recently tested.[4]
2. Handling Procedures:
-
Avoid the formation of dust and aerosols.[1]
-
Use non-sparking tools to prevent ignition.[1]
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.[1][5]
-
Wash hands thoroughly with soap and water after handling.[6]
3. Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][4]
-
Keep away from incompatible materials such as strong oxidizing agents and acid chlorides.[7]
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
| Emergency Situation | First Aid and Response Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][7] Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing.[6] Wash skin with plenty of soap and water.[5] Seek medical attention if irritation occurs.[1] |
| Inhalation | Move the victim to fresh air.[1][8] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1][8] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[7] Rinse mouth with water.[1][5] Call a physician or poison control center immediately.[7] |
| Spill | Evacuate personnel from the area.[4] Wear appropriate PPE.[8] For solid spills, avoid generating dust.[6] Cover with an inert absorbent material like sand or vermiculite and collect in a suitable container for disposal.[6][9] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all this compound waste, including contaminated consumables, in clearly labeled, sealed containers.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][7] Do not allow the material to enter drains or waterways.[7] Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and ensuring complete and accurate classification.[7]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
- 1. echemi.com [echemi.com]
- 2. echemi.com [echemi.com]
- 3. m.youtube.com [m.youtube.com]
- 4. nj.gov [nj.gov]
- 5. This compound N-Oxide | 1124-33-0 | TCI AMERICA [tcichemicals.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
- 9. PYRIDINE, 4-NITRO-, 1-OXIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
